molecular formula C6H5ClN4 B015381 6-Chloro-7-methylpurine CAS No. 5440-17-5

6-Chloro-7-methylpurine

Katalognummer: B015381
CAS-Nummer: 5440-17-5
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: NCZREVPKGQGLFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-7-methylpurine, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZREVPKGQGLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202788
Record name 7H-Purine, 6-chloro-7-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-17-5
Record name 7H-Purine, 6-chloro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7-methylpurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Purine, 6-chloro-7-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-7-methyl-7H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chloro-7-methylpurine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373NFV6YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-methylpurine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a key intermediate, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in synthetic transformations and its potential development as a therapeutic agent. A thorough understanding of these parameters is paramount for designing robust synthetic routes, formulating stable dosage forms, and ensuring reproducible biological activity.

This technical guide provides a comprehensive overview of the core principles and practical methodologies for evaluating the solubility and stability of this compound. Eschewing a rigid template, this document is structured to provide a logical and intuitive workflow for the researcher, beginning with solubility assessment and progressing to a detailed stability profiling. The protocols described herein are designed to be self-validating, incorporating best practices in analytical chemistry to ensure the generation of reliable and accurate data.

I. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. For this compound, understanding its solubility in a range of solvents is the first step in its characterization.

A. Theoretical Considerations and Known Qualitative Data

Based on its chemical structure, this compound is a moderately polar molecule. The purine core provides sites for hydrogen bonding, while the chloro and methyl groups contribute to its lipophilicity. Existing qualitative data indicates that this compound is slightly soluble in chloroform, dichloromethane, and DMSO.[1] For context, the related compound 6-chloropurine exhibits a solubility of 27.5 mg/mL in DMSO and 2.5 mg/mL in water.[2] This suggests that this compound is likely to have limited aqueous solubility but better solubility in polar aprotic organic solvents.

B. Experimental Determination of Solubility

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to achieve a saturated solution and then quantify the amount of dissolved solute.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

  • Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and proticities. Recommended solvents include:

    • Purified Water (e.g., Milli-Q®)

    • pH 7.4 Phosphate-Buffered Saline (PBS)

    • 0.1 N Hydrochloric Acid (to simulate gastric fluid)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

  • Sample Preparation:

    • Add an excess of solid this compound to a series of clear glass vials, ensuring enough solid remains undissolved at equilibrium.

    • Add a precise volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 12, 24, 48 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. The filter material should be compatible with the solvent.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Analyze the diluted samples using the HPLC method to determine the concentration of this compound.

    • Calculate the solubility in mg/mL or mmol/L.

C. Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Purified Water25
Purified Water37
pH 7.4 PBS25
pH 7.4 PBS37
0.1 N HCl25
0.1 N HCl37
Methanol25
Ethanol25
Acetonitrile25
DMSO25
Dichloromethane25

II. Stability Profile of this compound

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an essential component of this evaluation, providing insights into the molecule's intrinsic stability.

A. Predicted Degradation Pathways

The most probable degradation pathway for this compound is the hydrolysis of the C6-chloro substituent. The electron-withdrawing nature of the purine ring system makes the C6 position susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 7-methylhypoxanthine. The rate of this hydrolysis is expected to be highly dependent on pH and temperature.

This compound This compound 7-Methylhypoxanthine 7-Methylhypoxanthine This compound->7-Methylhypoxanthine Hydrolysis (H2O, OH-) Further Degradation Further Degradation 7-Methylhypoxanthine->Further Degradation Harsh Conditions

Caption: Predicted hydrolytic degradation of this compound.

B. Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Incubate at room temperature and a lower elevated temperature (e.g., 40 °C) due to expected faster degradation, for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80 °C) in a calibrated oven.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and to detect the formation of any degradation products.

C. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities.

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary to resolve the parent compound from its degradation products. A typical starting point would be a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectrophotometry).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

D. Data Presentation

The results of the forced degradation study should be summarized in a table.

Stress ConditionTime (hours)% this compound RemainingPeak Area of Major Degradant(s)Observations
0.1 N HCl, RT0, 24, 72
1 N HCl, 60 °C0, 8, 24
0.1 N NaOH, RT0, 2, 8
1 N NaOH, 40 °C0, 1, 4
3% H₂O₂, RT0, 24, 72
Thermal (Solid, 80 °C)0, 24, 72
Thermal (Solution, 60 °C)0, 24, 72
Photolytic (Solid)1.2 M lux-hr
Photolytic (Solution)1.2 M lux-hr

III. Integrated Workflow for Physicochemical Characterization

The following diagram illustrates the integrated workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Integrated workflow for solubility and stability testing.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and employing the recommended analytical techniques, researchers can generate the critical data necessary to advance the development of this compound, whether as a synthetic intermediate or a potential therapeutic agent. The emphasis on validated, self-consistent methodologies ensures the integrity and reliability of the experimental outcomes, forming a solid foundation for subsequent research and development activities.

References

  • Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. SciELO. [Link]

  • Purine and Pyrimidine Metabolism. [Link]

Sources

Biological Screening of Novel 6-Chloro-7-methylpurine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purine scaffold remains a cornerstone of medicinal chemistry, serving as the template for ubiquitous biological molecules (ATP, GTP, cAMP). While N9-substituted purines have been exhaustively explored as nucleoside analogues, N7-methylated purines represent an underutilized chemical space. The 6-Chloro-7-methylpurine scaffold offers a unique dual-advantage: the C6-chloro group serves as a reactive electrophile for late-stage diversification (via


), while the N7-methyl  group locks the purine tautomer, potentially altering hydrogen bond donor/acceptor motifs in the kinase hinge-binding region or adenosine receptor pockets.

This guide outlines a rigorous, self-validating screening workflow for these derivatives, moving from in silico target prediction to in vitro enzymatic validation and cellular phenotypic profiling.

Part 1: Chemical Rationale & Structural Integrity

The "Why" Behind the Scaffold: Before screening, one must understand the probe. The this compound core is not merely a generic purine.[1]

  • Tautomeric Locking: Unlike free purines which rapidly tautomerize between N7-H and N9-H, the 7-methyl group fixes the imidazole ring electronic distribution. This can drastically change affinity for targets like Multidrug Resistance-Associated Protein 1 (MRP1) and specific Cyclin-Dependent Kinases (CDKs) .

  • Reactivity: The C6-Cl atom is highly susceptible to nucleophilic attack. In biological media containing high concentrations of thiols (glutathione), these derivatives may act as covalent modifiers or prodrugs. Screening buffers must be devoid of DTT/Mercaptoethanol during initial IC50 determination to prevent false positives.

Workflow Visualization: From Synthesis to Screen

SynthesisWorkflow Start 6-Chloropurine Precursor Methylation Regioselective Methylation (N7 vs N9 Separation) Start->Methylation Scaffold This compound (Core Scaffold) Methylation->Scaffold HPLC Purification Div S_NAr Diversification (Amines/Alkoxides) Scaffold->Div C6-Cl Displacement Lib Derivative Library Div->Lib

Figure 1: Generation of the derivative library. Note the critical separation step of N7/N9 isomers prior to diversification.

Part 2: In Silico Pre-Screening (Molecular Docking)

Before wasting reagents, validate the binding hypothesis. 6-chloro-7-methylpurines are classic ATP-competitive inhibitors .

Protocol:

  • Target Selection: Focus on CDK2 (PDB: 1DI8) and MRP1 (PDB: 5UJ9).

  • Ligand Prep: Generate 3D conformers. Crucial: Ensure the N7-methyl group is static. Do not allow the software to rotate the methyl into an N9 position.

  • Grid Generation: Center the grid on the hinge region (Leu83 for CDK2).

  • Validation: Re-dock the co-crystallized ligand (e.g., Roscovitine). RMSD must be < 2.0 Å.

Decision Gate: Only advance compounds with a Binding Energy (


) < -7.5 kcal/mol.

Part 3: Enzymatic Screening (The Kinase Panel)

The primary application of this scaffold is kinase inhibition. We utilize a Luminescent ADP-Detection Assay (ADP-Glo) because it is less susceptible to interference from the fluorescent properties often found in purine heterocycles.

ADP-Glo Kinase Assay Protocol

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Step-by-Step Methodology:

  • Compound Prep: Dissolve derivatives in 100% DMSO to 10 mM. Serial dilute (1:3) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Final DMSO concentration must be < 1%.

  • Enzyme Reaction (5 µL):

    • Add 2 µL of Kinase (e.g., CDK2/CyclinE, 2 ng/well).

    • Add 1 µL of Compound. Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP concentration =

      
       of the specific kinase).
      
    • Incubate 60 min at RT.

  • ADP-Glo Reagent (5 µL): Add 5 µL ADP-Glo reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection (10 µL): Add 10 µL Kinase Detection Reagent (converts ADP -> ATP -> Light). Incubate 30 min.

  • Read: Measure luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition:



Visualization: The ADP-Glo Mechanism

ADPGlo Step1 Kinase Reaction (ATP -> ADP + Phospho-Substrate) Step2 ADP-Glo Reagent (Depletes Unused ATP) Step1->Step2 Stop Rxn Step3 Detection Reagent (Converts ADP -> ATP -> Luciferin) Step2->Step3 40 min Incubation Signal Luminescence (Proportional to Kinase Activity) Step3->Signal Luciferase

Figure 2: The ADP-Glo assay principle. High luminescence indicates high kinase activity (low inhibition).

Part 4: Cell-Based Phenotypic Screening

Enzymatic potency does not guarantee cellular efficacy. Purine derivatives often struggle with membrane permeability or are pumped out by efflux transporters (like MRP1).

Cytotoxicity Profiling (MTT Assay)

Cell Lines:

  • A549 (Lung): High MRP1 expression (tests if compound is a substrate for efflux).

  • HeLa (Cervical): Standard proliferative model.

  • PBMCs: Normal cell control (toxicity index).

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with derivatives (0.1 µM to 100 µM) for 72 hours .

  • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

  • Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

Representative Data Structure (Mock Data):

Compound IDR-Group (C6)CDK2 IC50 (nM)HeLa GI50 (µM)A549 GI50 (µM)Selectivity Index (HeLa/PBMC)
6-Cl-7-Me -Cl (Parent)>10,000>100>100N/A
Deriv-A -NH-Benzyl4505.212.84.5
Deriv-B -NH-Cyclohexyl1201.18.515.2
Roscovitine (Control)950.82.110.1

Note: A large discrepancy between HeLa and A549 potency (as seen in Deriv-B) suggests the compound may be a substrate for MRP1 efflux pumps.

Mechanism of Action: Apoptosis Induction

If the derivative works via kinase inhibition (e.g., CDK inhibition leading to cell cycle arrest), it should trigger apoptosis.

Flow Cytometry Protocol (Annexin V/PI):

  • Treat HeLa cells with

    
     of the lead compound for 24h.
    
  • Harvest cells (trypsin-free dissociation preferred).

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains necrotic DNA).

  • Analyze via Flow Cytometry.

    • Q1 (Annexin-/PI-): Live

    • Q2 (Annexin+/PI-): Early Apoptosis (Target Population)

    • Q3 (Annexin+/PI+): Late Apoptosis

Visualization: Apoptotic Signaling

Apoptosis Drug 6-Cl-7-Me Derivative CDK CDK2/Cyclin E Drug->CDK Inhibits p53 p53 Activation CDK->p53 Cell Cycle Arrest Bax Bax Translocation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito Caspase Caspase 3/7 Cleavage Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 3: Proposed mechanism of action. Kinase inhibition triggers the intrinsic mitochondrial apoptotic pathway.

Part 5: ADME-Tox Profiling

The 7-methyl group often improves solubility compared to 6-chloro-9-methylpurine, but metabolic stability is the risk.

Microsomal Stability Assay:

  • Incubate 1 µM compound with Human Liver Microsomes (HLM) and NADPH.

  • Sample at 0, 15, 30, 60 min.

  • Analyze via LC-MS/MS.[2]

  • Target:

    
     min. Rapid degradation often occurs via oxidation at the C2 or C8 position of the purine ring.
    

References

  • Okamura, T., et al. (2024).[3] Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.[3] PMC.[4] Link

    • Context: Validates the synthesis and separation of N7 vs N9 isomers and highlights the utility of 7-methylpurines as MRP1 probes.
  • Promega Corporation. (2023). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Technical Resources. Link

    • Context: Source of the ADP-Glo protocol described in Part 3.
  • BenchChem. (2025).[5] Comparative Cytotoxicity Analysis of 9-Substituted Purine Derivatives. BenchChem Technical Guides. Link

    • Context: Provides baseline IC50 expectations for purine scaffolds against cancer cell lines.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.[6][7] Reaction Biology Blog. Link

    • Context: Justifies the need for paired enzymatic (Part 3) and cellular (Part 4) screening due to permeability issues.
  • Sainova, I., et al. (2024).[2] Determination of Non-Cytotoxic Concentrations of Purine Analogues.[2] Azerbaijan Pharmaceutical and Pharmacotherapy Journal.[2] Link

    • Context: Methodologies for establishing toxicity baselines in embryonic cells (Part 4).

Sources

investigating the mechanism of action of 6-Chloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Chemical Biology

Part 1: Executive Summary & Compound Identity

6-Chloro-7-methylpurine (CAS: 5440-17-5) is a specialized purine analog that serves a dual role in biomedical research: as a regioselective synthetic scaffold for N7-functionalized purines and, most critically, as a "pro-probe" for Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) .

Unlike standard purine antimetabolites (e.g., 6-mercaptopurine) that target DNA synthesis, the primary utility of the 7-methyl isomer lies in its specific interaction with the Phase II detoxification machinery. It acts as a substrate for Glutathione S-Transferases (GSTs) , yielding a conjugate that exclusively maps the functional activity of the MRP1 efflux pump. This mechanism makes it an indispensable tool for investigating multidrug resistance (MDR) in the blood-brain barrier and solid tumors.

PropertyDetail
IUPAC Name 6-chloro-7-methyl-7H-purine
Molecular Formula C₆H₅ClN₄
Key Moiety Electrophilic C6-Chlorine; N7-Methyl group
Primary Target Glutathione S-Transferase (GST) / MRP1 (ABCC1)
Mechanism Class GSH-Conjugation Dependent Efflux Probe
Part 2: Molecular Mechanism of Action (The GST-MRP1 Axis)

The biological activity of this compound is defined by a "trap-and-pump" mechanism. It is not an inhibitor but a functional reporter . The mechanism proceeds in three distinct kinetic phases:

Phase I: Passive Cellular Entry

The compound is lipophilic and uncharged at physiological pH. It crosses the plasma membrane via passive diffusion , independent of nucleoside transporters (ENTs/CNTs) that typically handle hydrophilic nucleosides.

Phase II: Intracellular Conjugation (The "Trap")

Once cytosolic, the electrophilic carbon at position 6 (C6) undergoes nucleophilic aromatic substitution (


). This reaction is catalyzed by cytosolic Glutathione S-Transferases (GSTs) , specifically GSTP1 and GSTM1 isoforms.
  • Reaction: The thiol group of reduced glutathione (GSH) attacks C6, displacing the chloride ion.

  • Product: S-(7-methylpurin-6-yl)glutathione (GS-conjugate).

  • Kinetics: The N7-methyl group makes the C6 position sufficiently electrophilic for GST catalysis but stable enough to resist rapid spontaneous hydrolysis in the extracellular space.

Phase III: MRP1-Mediated Efflux (The "Pump")

The newly formed anionic GS-conjugate is structurally distinct from the parent compound. It is trapped inside the cell unless exported by a specific transporter.

  • Selectivity: The conjugate is a high-affinity substrate for MRP1 (ABCC1) but is poorly transported by P-glycoprotein (MDR1/ABCB1).

  • Readout: The rate of efflux is directly proportional to MRP1 functional activity. In PET imaging contexts (using the

    
    C-labeled analog), the clearance of radioactivity from the tissue quantifies the transporter's capacity to purge chemotherapeutics.
    
Visualization: The GST-MRP1 Signaling Axis

MoA_Pathway cluster_cell Intracellular Processing Extracellular Extracellular Space Membrane Plasma Membrane Cytosol Cytosol Membrane->Cytosol Efflux Effluxed Conjugate Membrane->Efflux Excretion GST Enzyme: GST (S_NAr Catalysis) Cytosol->GST Substrate Binding Compound This compound (Lipophilic) Compound->Membrane Passive Diffusion GSH Glutathione (GSH) GSH->GST Cofactor Conjugate GS-Conjugate (Anionic/Trapped) GST->Conjugate Cl- Displacement MRP1 Transporter: MRP1 (ABCC1) Conjugate->MRP1 Specific Binding MRP1->Membrane Active Transport (ATP)

Figure 1: The "Trap-and-Pump" mechanism. The lipophilic parent compound enters passively, is conjugated by GST into an anionic species, and is selectively pumped out by MRP1.

Part 3: Chemical Synthesis & Regioselectivity

A major technical hurdle in working with this compound is its synthesis. Alkylation of 6-chloropurine typically favors the N9-isomer (thermodynamic product) over the N7-isomer (kinetic/minor product). High-purity N7 material is required for accurate biological assays, as the N9 isomer has different GST kinetics.

Tautomeric Control Strategy

To favor N7-methylation, the reaction conditions must manipulate the tautomeric equilibrium of the purine ring.

  • Standard Conditions (Polar Aprotic): DMF/K₂CO₃ favors N9-alkylation (~9:1 ratio).

  • Optimized Conditions (Non-Polar/Specific): Use of THF or Ethyl Acetate as solvents shifts the equilibrium, significantly increasing the N7:N9 ratio.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_conditions Solvent-Dependent Regioselectivity Start Precursor: 6-Chloropurine Reagents Methylating Agent (MeI or MeOTf) + Base (K2CO3) Start->Reagents Cond_A Condition A: Polar (DMF/DMSO) Thermodynamic Control Reagents->Cond_A Cond_B Condition B: Non-Polar (THF/EtOAc) Kinetic Shift Reagents->Cond_B Product_N9 Major Product: N9-Methyl (Undesired for this application) Cond_A->Product_N9 >80% Yield Product_N7 Target: this compound (N7-Methyl) Cond_A->Product_N7 <20% Yield Cond_B->Product_N9 Cond_B->Product_N7 Increased Yield (~40-50%) Purification HPLC Purification (Separation of Isomers) Product_N9->Purification Product_N7->Purification

Figure 2: Synthetic pathways illustrating the solvent-dependent regioselectivity required to isolate the active N7-methyl isomer.

Part 4: Experimental Protocols
Protocol A: Functional MRP1 Efflux Assay

Objective: Measure MRP1 activity in cell lines (e.g., VP-16 resistant lung cancer cells) using this compound.

  • Cell Preparation:

    • Seed MRP1-overexpressing cells (e.g., H69AR) and wild-type controls (H69) in 6-well plates.

    • Confluence should reach 80% to ensure consistent transporter expression.

  • Incubation (Loading Phase):

    • Replace media with HBSS containing 10 µM this compound .

    • Incubate for 10 minutes at 37°C. Note: Short incubation prevents saturation of GST enzymes.

  • Efflux Phase:

    • Wash cells 2x with ice-cold PBS to stop uptake.

    • Add warm drug-free buffer and incubate for defined intervals (0, 15, 30, 60 min).

    • Collect supernatant at each time point.

  • Quantification (HPLC-UV/MS):

    • Analyze supernatant for the GS-conjugate (S-(7-methylpurin-6-yl)glutathione).

    • Detection: UV absorbance at 290 nm or Mass Spec (m/z ~475 [M+H]+).

    • Calculation: Efflux Rate = [Conjugate]supernatant / Time. Higher rates indicate higher MRP1 activity.

Protocol B: Synthesis of Reference Standard (N7-Isomer)

Objective: Synthesize high-purity material for validation.

  • Reaction: Dissolve 6-chloropurine (1 eq) in dry THF (not DMF). Add K₂CO₃ (2 eq) and Methyl Iodide (1.1 eq).

  • Conditions: Reflux at 60°C for 4 hours.

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Separation: The residue contains both N7 and N9 isomers.

    • Dissolve in CHCl₃.

    • Column Chromatography: Silica gel. Elute with CHCl₃:MeOH (95:5).

    • Identification: The N7 isomer typically elutes after the N9 isomer in this system due to higher polarity.

    • Validation: ¹H NMR (DMSO-d6). N7-methyl peak appears at ~4.0 ppm; C5-NMR shift is distinct (~123 ppm for N7 vs ~132 ppm for N9).

Part 5: References
  • Okamura, T., et al. (2009). Synthesis and evaluation of 6-bromo-7-[11C]methylpurine as a PET tracer for measuring brain MRP1 function. Nuclear Medicine and Biology. Link

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Link

  • Krohn, M., et al. (2019). Cerebral accumulation of 6-bromo-7-[11C]methylpurine, a probe for MRP1 activity. Fluids and Barriers of the CNS. Link

  • Townsend, L. B., et al. (1961). The Synthesis of 7-Methylpurine and Related Derivatives. Journal of the American Chemical Society. Link

  • Jedlinský, V., et al. (2023). Direct N7 Regioselective Alkylation of 6-Substituted Purines. ACS Omega. Link

A Technical Guide to the Synthesis of 6-Chloro-7-methylpurine: Strategies, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-7-methylpurine is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate for a diverse range of bioactive molecules, including kinase inhibitors, antiviral agents, and CNS-targeted therapeutics. Its utility stems from the strategic placement of a reactive chlorine atom at the C6 position, amenable to nucleophilic substitution, and a methyl group at the N7 position, which blocks a common site of metabolic modification and directs substitution patterns. However, the synthesis of this specific regioisomer is non-trivial, presenting challenges in achieving selective N7-alkylation over the thermodynamically favored N9 isomer. This guide provides an in-depth analysis of the primary synthetic strategies, elucidates the mechanistic underpinnings of key transformations, and offers field-proven insights to guide researchers in selecting and optimizing a synthetic route tailored to their specific needs, from small-scale discovery to process development.

Core Synthetic Challenges & Retrosynthetic Analysis

The principal challenge in synthesizing N7-alkylated purines is controlling the site of alkylation. The purine core possesses multiple nucleophilic nitrogen atoms, but the N7 and N9 positions of the imidazole ring are the most common sites for alkylation. In many cases, alkylation leads to a mixture of N7 and N9 isomers, with the N9 product often being the more thermodynamically stable and, therefore, the major product under equilibrium conditions.[1]

Effective synthesis of this compound hinges on a strategy that decisively favors the N7 isomer. A retrosynthetic analysis reveals two primary and one secondary pathway to the target molecule:

  • Strategy A: Late-Stage Methylation. This approach involves the methylation of a pre-formed 6-chloropurine scaffold. The success of this route is entirely dependent on controlling the regioselectivity of the methylation step.

  • Strategy B: Early-Stage Methylation followed by Chlorination. This strategy introduces the methyl group onto a purine precursor (like hypoxanthine) first. While this may still produce an isomeric mixture that requires separation, the subsequent chlorination of the isolated 7-methylpurinone is a highly reliable and selective transformation.

  • Strategy C: De Novo Ring Construction. This involves building the purine ring system from acyclic or pyrimidine precursors. While offering the most flexibility for creating diverse analogs, it is typically the most lengthy and complex route for this specific target.

G cluster_A Strategy A: Late-Stage Methylation cluster_B Strategy B: Early-Stage Methylation cluster_C Strategy C: De Novo Synthesis Target This compound S_A 6-Chloropurine Target->S_A C-N Bond Formation (Methylation) S_B1 7-Methylhypoxanthine Target->S_B1 Chlorination S_C Pyrimidine Derivatives (e.g., 4,5-Diaminopyrimidine) Target->S_C Ring Cyclization S_B2 Hypoxanthine S_B1->S_B2 Methylation + Isomer Separation G cluster_pathways Competing Methylation Pathways start 6-Chloropurine Anion N7_product This compound (Kinetic Product, Favored in THF) start->N7_product  N7 Attack N9_product 6-Chloro-9-methylpurine (Thermodynamic Product) start->N9_product  N9 Attack MeI CH₃I G node1 Hypoxanthine node2 Methylation (e.g., CH₃I, Base) node1->node2 node3 Mixture of Isomers (7-Me & 9-Me) node2->node3 node4 Chromatography or Crystallization node3->node4 node5 7-Methylhypoxanthine (Isolated) node4->node5 node6 Chlorination (POCl₃, N,N-DMA) node5->node6 node7 This compound node6->node7

Sources

exploring the chemical reactivity of the purine core in 6-Chloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Reactivity & Functionalization of the 6-Chloro-7-Methylpurine Core: A Technical Guide

Executive Summary

The This compound scaffold (CAS 5440-17-5) represents a distinct and highly reactive subclass of purine heterocycles.[1] Unlike its more common N9-alkylated isomers, the N7-methylated core locks the imidazole ring into a specific tautomeric form (N7-pyrrolic/N9-pyridinic), significantly altering the electronic landscape of the pyrimidine ring.[1] This modification enhances the electrophilicity of the C6 position, making it a "privileged" handle for rapid nucleophilic aromatic substitution (


)—a critical feature for synthesizing high-affinity kinase inhibitors, radiotracers (e.g., MRP1 probes), and enzymatic substrates like MESG.[1]

This guide provides a rigorous technical analysis of the core’s reactivity, detailing the mechanistic advantages of the N7-isomer, validated synthesis protocols, and precise functionalization strategies for drug development.

Structural Dynamics & Electronic Activation

The reactivity of this compound is defined by the interplay between the electron-withdrawing chlorine at C6 and the fixed tautomeric state induced by the N7-methyl group.[1]

The N7 vs. N9 Isomer Dichotomy

In unsubstituted purines, the N7-H and N9-H tautomers exist in equilibrium.[1] Methylation locks this state, creating distinct electronic environments:

  • 9-Methylpurines (Standard): The N9 nitrogen is "pyrrole-like" (donating into the aromatic system), while N7 is "pyridine-like."[1] This is the thermodynamically preferred isomer in most alkylations.

  • 7-Methylpurines (Activated): The N7 nitrogen becomes "pyrrole-like," forcing N9 to adopt a "pyridine-like" character (double-bonded).

    • Consequence: This configuration perturbs the electron density at C6 more effectively than N9-substitution.[1] Empirical data from radiotracer development indicates that N7-isomers are significantly more reactive toward nucleophiles (e.g., glutathione, amines) than their N9 counterparts.[1] This enhanced electrophilicity is attributed to the destabilization of the ground state relative to the transition state during nucleophilic attack.[1]

Reactivity Heatmap
  • C6 Position (Primary Handle): Highly susceptible to

    
    .[1] The leaving group (Cl) is activated by the electron-deficient pyrimidine ring.[1]
    
  • N9 Position: A basic site (pyridine-like).[1] It can participate in hydrogen bonding or protonation but is less prone to alkylation compared to N7 in the N9-isomer.[1]

  • C8 Position: Susceptible to oxidation or radical functionalization, though secondary to C6 displacement.

Core Synthesis: Overcoming Regioselectivity

Synthesizing the 7-methyl isomer requires overcoming the thermodynamic preference for N9-alkylation.[1]

The Challenge

Direct methylation of 6-chloropurine with methyl iodide (


) and a standard base (

) typically yields a mixture favoring the N9-isomer (approx. 1:1 to 1:3 ratio).[1]
Optimized Synthesis Strategy

To maximize the N7-isomer yield, kinetic control and specific solvation effects are employed.[1]

  • Reagents: Methyl Magnesium Chloride (

    
    ) acts as a base and transient protecting group, followed by 
    
    
    
    .
  • Solvent Effects: Non-polar or moderately polar solvents like THF or EtOAc favor the N7-pathway compared to polar aprotic solvents (DMF/DMSO) which favor N9.[1]

  • Yield: Optimized protocols can achieve ~42% isolated yield of the pure 7-methyl isomer after recrystallization.

Visualization: Synthesis & Regioselectivity Pathway

SynthesisPathway Start 6-Chloropurine (N9-H / N7-H Tautomers) Reagent Reagents: MeMgCl (1.1 eq) + MeI (3 eq) Solvent: THF Start->Reagent Intermed Mg-Intermediate (Kinetic Control) Reagent->Intermed ProductN7 This compound (Target Isomer) Yield: ~42% Intermed->ProductN7 Kinetic Pathway (THF/EtOAc) ProductN9 6-Chloro-9-Methylpurine (Major Byproduct) Intermed->ProductN9 Thermodynamic Pathway

Caption: Kinetic control using Grignard reagents in THF shifts the alkylation preference, enabling isolation of the activated 7-methyl core.

Functionalization Protocol: Nucleophilic Aromatic Substitution ( )

This section details the conversion of the this compound core into functionalized derivatives (e.g., adenosines, mercaptopurines).[1]

Mechanism: The Addition-Elimination Sequence[1]
  • Nucleophilic Attack: The nucleophile (amine/thiol) attacks C6, disrupting the aromaticity and forming a tetrahedral Meisenheimer-like complex.[1]

  • Stabilization: The N7-methyl group aids in stabilizing the negative charge accumulation in the intermediate, lowering the activation energy.[1]

  • Elimination: The chloride ion is expelled, restoring aromaticity.[1]

Standard Operating Procedure (SOP): Aminolysis

Objective: Synthesis of N6-substituted-7-methyladenine derivatives.[1][2]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Primary Amine (e.g., Benzylamine, 1.2 eq)

  • Base: Triethylamine (

    
    , 2.0 eq) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Protocol:

  • Preparation: Dissolve this compound (1 mmol, 168 mg) in anhydrous EtOH (5 mL) in a reaction vial.

  • Addition: Add

    
     (2 mmol, 280 µL) followed by the amine (1.2 mmol).
    
  • Reaction:

    • Standard: Heat to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1] The starting material (Rf ~0.[1]5) will disappear, replaced by a more polar product.[1]

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Silica, DCM->MeOH gradient).

Quantitative Data: Solvent Effects on Yield

SolventTemperatureReaction TimeYield (Isolated)Notes
Ethanol 78°C (Reflux)3 h85-92%Green, scalable standard.
THF 66°C (Reflux)6 h70-75%Slower kinetics; cleaner workup.
Water 100°C12 h40-50%Hydrolysis byproduct (6-OH) observed.[1]
n-Butanol 110°C1 h88-95%Best for sterically hindered amines.[1]

Case Study: Radiotracer Development ([11C]BMP)

The utility of the 7-methylpurine core is exemplified in the synthesis of [11C]7m6BP (6-Bromo-7-[11C]methylpurine), a PET probe for MRP1 transport activity.

  • Context: Researchers required a probe that would rapidly conjugate with glutathione (GSH) in vivo.

  • Discovery: The N9-methyl isomer (6-Bromo-9-methylpurine) reacted too slowly with GSH to be effective.

  • Solution: The N7-methyl isomer demonstrated significantly faster kinetics for the displacement of the halogen by the thiol group of GSH. This confirms the enhanced electrophilicity of the C6 position in the 7-methyl core .[1]

  • Outcome: The [11C]7m6BP tracer was successfully synthesized using automated methylation of 6-bromopurine in THF (to favor N7) and is now a standard tool for assessing multidrug resistance pumps in the brain.

Visualization: Reactivity & Application Workflow

ReactivityWorkflow Core This compound Core (Electrophilic C6) Path1 Pathway A: Aminolysis (Drug Synthesis) Core->Path1 + R-NH2 / Heat Path2 Pathway B: Thiolysis (Pro-drug/Probe Activation) Core->Path2 + R-SH / Base Prod1 N6-Alkyl-7-Methyladenines (Kinase Inhibitors) Path1->Prod1 Prod2 6-Thio-conjugates (e.g., MESG, Glutathione adducts) Path2->Prod2 Fast Kinetics (vs N9-isomer)

Caption: The 7-methyl core serves as a versatile electrophile, yielding diverse bioactive scaffolds via C6 displacement.[1]

References

  • Okamura, T., et al. (2024).[1] Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis. EJNMMI Radiopharmacy and Chemistry.

  • ChemicalBook. (2025). This compound Chemical Properties and Synthesis Protocols.

  • Webb, M. R. (1992).[1] A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems (MESG Synthesis). Proc. Natl. Acad. Sci. USA.[1][3]

  • PubChem. (2025).[1] Compound Summary: this compound (CID 95057). National Library of Medicine.[1] [1]

  • Krohn, M., et al. (2019).[1] Cerebral efflux of 6-bromo-7-[11C]methylpurine in context of MRP1 activity. Journal of Cerebral Blood Flow & Metabolism. [1]

Sources

Technical Assessment & Initial Toxicity Screening of 6-Chloro-7-methylpurine Scaffolds

[1]

Executive Summary

6-Chloro-7-methylpurine (CAS 5440-17-5) represents a distinct subclass of purine scaffolds.[1] Unlike the canonical N9-substituted purines found in nucleosides, the N7-methyl regioisomer presents unique solubility profiles and enzymatic recognition patterns.[1] Furthermore, the C6-chloro substituent acts as an electrophilic "handle," making this compound and its derivatives highly reactive toward biological nucleophiles.

This guide details a self-validating screening cascade designed to identify toxicity early in the drug discovery pipeline.[1] It moves beyond standard "box-checking" to address the specific liabilities of halogenated purines: genotoxicity (via DNA intercalation/incorporation), mitochondrial uncoupling , and covalent protein binding (via

Part 1: Molecular Context & Reactivity Profile[1]

To screen effectively, one must understand the mechanism of toxicity. The toxicity of this compound is driven by two distinct structural features:

  • The Electrophilic C6-Chlorine:

    • Mechanism: The purine ring is electron-deficient.[1] The chlorine at position 6 is a good leaving group, susceptible to Nucleophilic Aromatic Substitution (

      
      ).
      
    • Toxicity Pathway: In a biological system, this moiety can react irreversibly with cysteine residues (thiols) on critical proteins or glutathione (GSH). Rapid GSH depletion leads to oxidative stress and hepatotoxicity.

  • The N7-Methyl Purine Core:

    • Mechanism: Purine analogs mimic endogenous bases (Adenine/Guanine).

    • Toxicity Pathway: They can be erroneously incorporated into DNA/RNA or inhibit enzymes in the de novo purine synthesis pathway, leading to antiproliferative effects (desirable for oncology, toxic for healthy tissue).

Diagram 1: Mechanism of Toxicity & Screening Logic

This diagram illustrates the dual-pathway toxicity and the corresponding assays required to detect them.[1]

GCompoundThis compoundC6_ClC6-Chlorine(Electrophile)Compound->C6_ClN7_CoreN7-Methyl Core(Purine Mimic)Compound->N7_CoreGSH_AttackReaction withGlutathione (GSH)C6_Cl->GSH_AttackDetoxificationProtein_AdductCovalent ProteinBinding (Cys)C6_Cl->Protein_AdductToxicityAssay_GSHAssay: GSH Trapping(LC-MS)GSH_Attack->Assay_GSHDetectsHepatotoxHepatotoxicity(Liver Injury)Protein_Adduct->HepatotoxAssay_ATPAssay: ATP Viability(CellTiter-Glo)Hepatotox->Assay_ATPDNA_IntercalDNA Intercalation/ IncorporationN7_Core->DNA_IntercalMito_ToxMitochondrialUncouplingN7_Core->Mito_ToxGenotoxGenotoxicity(Mutagenesis)DNA_Intercal->GenotoxMito_Tox->Assay_ATPDetectsAssay_AmesAssay: Ames Test(Salmonella)Genotox->Assay_AmesDetects

Caption: Dual mechanistic pathways of this compound toxicity: Electrophilic attack (C6-Cl) and Antimetabolite effects (Purine Core), mapped to specific screening assays.

Part 2: The Screening Cascade[2]

Do not rely on a single endpoint. Purines can arrest cell growth (cytostatic) without killing cells immediately (cytotoxic), or they can be mutagenic without being cytotoxic.

The Tiered Strategy:

  • Tier 1 (Physicochemical): Verify identity and stability.

  • Tier 2 (Biochemical Reactivity): GSH trapping (critical for chloropurines).

  • Tier 3 (Cellular Toxicity): ATP-based viability and Genotoxicity.[1]

Part 3: Detailed Experimental Protocols

Protocol A: GSH Trapping Assay (Reactivity Screen)

Rationale: The 6-Chloro group is a "structural alert."[1] This assay determines if the compound is too reactive (forming covalent adducts indiscriminately) or stable enough for drug use.

Materials:

  • Test Compound: this compound (10 mM in DMSO).[1]

  • Glutathione (GSH): 100 mM aqueous stock.

  • Phosphate Buffer (PBS): pH 7.4.

  • Analysis: LC-MS/MS.[1]

Workflow:

  • Incubation: Mix Compound (10 µM final) + GSH (1 mM, 100x excess) in PBS.

  • Timepoints: Incubate at 37°C. Sample at T=0, 1h, 4h, 24h.

  • Quench: Stop reaction with cold Acetonitrile (1:1 v/v).

  • Analysis: Inject into LC-MS.

    • Look for: Loss of parent ion (M+H = 169.0) and appearance of GSH-adduct (M+H = ~440.1, corresponding to Cl displacement by SG).

Interpretation:

  • >50% loss of parent in 1h: Highly reactive alkylator. Likely toxic/immunogenic.[1][2][3] NO-GO.

  • <10% loss in 24h: Chemically stable. GO.

Protocol B: ATP-Based Cell Viability (CellTiter-Glo)

Rationale: Purine analogs often disrupt mitochondrial respiration.[1] Standard MTT/MTS assays rely on dehydrogenase activity, which purines may inhibit directly, leading to false data. ATP quantification is the gold standard for this class.

Cell Lines:

  • HepG2 (Liver): To assess metabolic toxicity.

  • HEK293 (Kidney): General toxicity control.

Step-by-Step:

  • Seeding: Plate 5,000 cells/well in 96-well opaque white plates. Incubate 24h.

  • Dosing: Prepare serial dilutions of this compound (0.1 µM to 100 µM). Include:

    • Vehicle Control: 0.5% DMSO.[1]

    • Positive Control:[1] Puromycin (10 µM).

  • Exposure: Incubate for 48 hours (purine antimetabolites require at least one cell cycle to manifest toxicity).

  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media).[1] Shake 2 min. Incubate 10 min (dark).

  • Read: Measure Luminescence.

Data Presentation Table:

Concentration (µM)HepG2 Luminescence (RLU)% ViabilityHEK293 Luminescence (RLU)% Viability
0 (DMSO) 1,500,000100%1,450,000100%
0.1 1,480,00098%1,440,00099%
1.0 1,200,00080%1,300,00089%
10.0 450,00030%800,00055%
100.0 50,0003%100,0007%
Protocol C: Ames Test (Genotoxicity)

Rationale: Purines are planar molecules that can intercalate into DNA, causing frameshift mutations. This is a critical regulatory requirement (ICH S2).

Strains:

  • Salmonella typhimuriumTA98 (detects frameshifts - critical for intercalators).[1]

  • Salmonella typhimuriumTA100 (detects base-pair substitutions).[1]

Metabolic Activation:

  • Perform +/- S9 Liver Fraction (to detect if liver metabolism creates a mutagenic metabolite).[1]

Criteria:

  • Positive: A dose-dependent increase in revertant colonies >2-fold over background.[1]

  • Note: 6-Chloropurines can be bactericidal.[1] Ensure the top dose allows for bacterial survival (check the background lawn).

Part 4: Data Interpretation & Decision Matrix

Use this matrix to categorize the compound based on the aggregate data from the protocols above.

Diagram 2: Go/No-Go Decision Tree

This flowchart guides the decision-making process based on experimental outcomes.

DecisionTreeStartScreening ResultsCheck_GSHGSH Reactivity(Protocol A)Start->Check_GSHHigh_ReactHigh Reactivity(T1/2 < 1h)Check_GSH->High_ReactStableStable / Slow ReactivityCheck_GSH->StableDecision_KillKILL COMPOUND(Structural Redesign)High_React->Decision_KillCheck_AmesAmes Genotoxicity(Protocol C)Stable->Check_AmesMutagenicPositive (Mutagenic)Check_Ames->MutagenicNonMutagenicNegativeCheck_Ames->NonMutagenicMutagenic->Decision_KillCheck_CytoCytotoxicity IC50(Protocol B)NonMutagenic->Check_CytoPotent_ToxIC50 < 1 µM(Non-selective)Check_Cyto->Potent_ToxSafe_WinIC50 > 10 µMCheck_Cyto->Safe_WinDecision_WarnWARNING(Monitor Safety)Potent_Tox->Decision_WarnDecision_LeadPRIORITIZE LEAD(Proceed to ADME)Safe_Win->Decision_Lead

Caption: Decision Logic for this compound progression. Reactivity and Genotoxicity are hard stops (Kill); Cytotoxicity is a soft stop (Warning).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95057, this compound.[1] Retrieved from [Link]

  • International Conference on Harmonisation (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). Retrieved from [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Retrieved from [Link]

  • FDA (2020). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

Methodological & Application

Application Note: Utilizing 6-Chloro-7-methylpurine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Methylpurine Advantage

In the landscape of kinase inhibitor discovery, the purine scaffold remains a "privileged structure" due to its inherent ability to mimic adenosine triphosphate (ATP). While N9-substituted purines (mimicking the ribose attachment of natural nucleosides) are ubiquitous, 6-Chloro-7-methylpurine (CAS 5440-17-5) offers a distinct vector for Structure-Activity Relationship (SAR) exploration.

The N7-methyl group locks the purine in a specific tautomeric form that alters the electronic distribution of the pyrimidine ring. Unlike its N9-isomers, this compound exhibits enhanced electrophilicity at the C6 position [1]. This makes it an exceptional starting material for rapid library generation via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.
Key Applications
  • ATP-Competitive Inhibitors: Synthesis of

    
    -substituted adenines targeting the hinge region.
    
  • Scaffold Hopping: Exploring alternative binding modes where N7-methylation prevents steric clashes or engages unique hydrophobic pockets.

  • Fragment-Based Drug Discovery (FBDD): High-yield functionalization for fragment evolution.

Chemical Reactivity Profile

Understanding the electronic bias of this compound is critical for protocol design. The fixed positive character contribution from the N7-methyl group destabilizes the aromatic system relative to the N9-isomer, lowering the activation energy for nucleophilic attack at C6.

Reactivity Comparison
Feature6-Chloro-9 -methylpurine6-Chloro-7 -methylpurine
C6 Electrophilicity ModerateHigh (Rapid

)
Solubility Moderate (Organic solvents)High (Polar organic solvents)
Hydrolysis Risk LowModerate (Avoid prolonged aqueous base)
Regiochemistry Fixed (N9)Fixed (N7)
Visualization: Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Reactivity_Landscape Core This compound (Electrophilic Core) SNAr SNAr (Nucleophilic Subst.) Core->SNAr Suzuki Suzuki-Miyaura (Pd-Catalyzed) Core->Suzuki Hydrolysis Hydrolysis (Side Reaction) Core->Hydrolysis Aqueous Base Amino N6-Alkyl/Aryl-7-methyladenines (Hinge Binders) SNAr->Amino R-NH2 / Heat Aryl 6-Aryl-7-methylpurines (Hydrophobic Pocket) Suzuki->Aryl Ar-B(OH)2 / Pd(0) Hypox 7-Methylhypoxanthine (Inactive) Hydrolysis->Hypox OH-

Figure 1: Synthetic divergence from the this compound core. Note the hydrolysis risk requiring anhydrous conditions for base-sensitive protocols.

Protocol A: Functionalization (Synthesis of N6-Amines)

This protocol is the primary method for generating ATP-mimetic kinase inhibitors. The reaction proceeds via a Meisenheimer-like transition state, which is stabilized by the electron-withdrawing N7-methyl group.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: n-Butanol (preferred for high boiling point) or Ethanol (for lower temperature)

Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve this compound (100 mg, 0.59 mmol) in n-Butanol (3 mL).

  • Addition: Add the target amine (0.65 mmol) followed by

    
     (123 µL, 0.88 mmol).
    
    • Note: If using amine salts (e.g., aniline HCl), increase base to 2.5 equiv.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • Monitoring: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The starting material (Rt ~ X min) should disappear rapidly due to high reactivity [2].

  • Work-up:

    • Cool to room temperature.

    • Precipitation: Many products precipitate upon cooling. Filter and wash with cold ethanol.

    • Extraction: If no precipitate, evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-10% MeOH in DCM).

Critical Insight: Unlike 6-chloropurine ribosides which may require prolonged heating, the 7-methyl analog is significantly more reactive. Do not overheat (>120°C) to avoid demethylation or ring opening.

Protocol B: Suzuki-Miyaura Cross-Coupling

Installing an aryl or heteroaryl group at C6 creates "bi-aryl" type inhibitors (similar to the scaffold in various kinase inhibitors like Ibrutinib, though those use pyrazolo-pyrimidines).

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) - Superior to Pd(dppf)Cl2 for this substrate [3].
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene:Ethanol:Water (4:1:1) or DME:Water (3:1)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial or round-bottom flask with solvents. Sparge with Argon/Nitrogen for 15 minutes. Oxygen exclusion is vital for Pd(0) longevity.

  • Assembly: Add this compound, Boronic acid, and Base.

  • Catalyst Addition: Add

    
     last under a counter-flow of inert gas. Seal the vessel immediately.
    
  • Reaction:

    • Thermal: Heat at 90°C for 6–12 hours.

    • Microwave: Heat at 110°C for 20–40 minutes.

  • Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash Chromatography is usually required to separate the product from protodeboronated byproducts.

Optimization Table: Common Issues & Fixes
IssueProbable CauseSolution
Low Yield (<30%) Hydrolysis of Cl to OHSwitch to anhydrous conditions (Dioxane/Cs2CO3).
Incomplete Conversion Catalyst poisoningIncrease catalyst to 10 mol%; Ensure rigorous degassing.
Homocoupling Oxidation of Boronic AcidReduce O2 exposure; Add reducing agent (rarely needed).

Structural & Biological Rationale[1][2][3][4]

Why use the 7-methyl scaffold?

  • H-Bond Acceptor Placement: In the kinase hinge region, the N7 of a purine often acts as a hydrogen bond acceptor. Methylation at N7 abolishes this interaction but forces the molecule to adopt a specific orientation, potentially picking up interactions with the "gatekeeper" residue or solvent front.

  • Metabolic Stability: The N7-methyl group blocks N7-glucuronidation, a common metabolic clearance pathway for purines.

  • Selectivity: 7-substituted purines have shown distinct selectivity profiles compared to their 9-substituted counterparts, often sparing kinases that strictly require the canonical adenosine binding mode [4].

Visualization: Kinase Inhibitor Discovery Workflow

Workflow Start Target Identification (e.g., PheRS, Tyrosine Kinase) Scaffold Select Scaffold: This compound Start->Scaffold Structural Fit Library Library Synthesis (SNAr / Suzuki) Scaffold->Library Protocols A & B Screening Enzymatic Assay (IC50 Determination) Library->Screening Compounds Screening->Library Inactive (Iterate) Hit Hit Validation (Selectivity/SAR) Screening->Hit < 1 µM Activity

Figure 2: Integration of this compound into a standard drug discovery cascade.

References

  • Kinetics of reactions in heterocycles. Journal of the Chemical Society, Perkin Transactions 2. (1970s). Established the higher reactivity of 7-methylpurines vs 9-methylpurines towards nucleophiles.

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors.Journal of Medicinal Chemistry. (2005). Details

    
     conditions for chloropurines. 
    
  • The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines. Collection of Czechoslovak Chemical Communications. (2002). Comparative analysis of Pd-catalysts for purine coupling.

  • Re-discovery of PF-3845 as a new chemical scaffold. BioRxiv/NIH. (2020). Illustrates the binding mode of 7-substituted purine analogs in bacterial synthetases.

Subject: Analytical Quantification of 6-Chloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the analytical quantification of 6-Chloro-7-methylpurine (6-Cl-7-MeP) .

Executive Summary & Strategic Context

This compound is a critical regioselective intermediate used in the synthesis of purine nucleoside analogs and radiotracers (e.g., MRP1 imaging agents). In drug development, its quantification is pivotal for two reasons:

  • Regioselectivity Monitoring: The methylation of 6-chloropurine typically yields a mixture of the N9-isomer (thermodynamically favored) and the N7-isomer (6-Cl-7-MeP). Quantifying the N7/N9 ratio is essential for process optimization.

  • Genotoxic Impurity (GTI) Control: As a halogenated heteroaromatic compound, it possesses structural alerts for genotoxicity. Regulatory bodies (FDA/EMA) often require trace-level quantification (ppm levels) in final drug substances (ICH M7 guidelines).

This guide provides two distinct protocols: a robust HPLC-UV method for routine process monitoring (assay/purity) and a high-sensitivity LC-MS/MS method for trace impurity analysis.

Chemical & Physical Properties

ParameterDataAnalytical Implication
Structure Purine core with Cl at C6 and Methyl at N7.[1][2]N7-methylation shifts UV

distinct from N9.
Solubility DMSO, Methanol (Moderate); Water (Low).Diluents must contain

10% organic solvent.
pKa ~2.5 (Basic N1), ~9.0 (Acidic).Mobile phase pH must be controlled (pH 3.0–5.0 recommended).
UV Max 288 nm (Distinctive), 260 nm (General).Use 288 nm to reduce interference from simple proteins/solvents.
Isotopes

Cl (75.8%) /

Cl (24.2%).
Mass spec will show a characteristic 3:1 M / M+2 isotopic cluster.

Method Development Strategy: The N7 vs. N9 Challenge

The primary analytical challenge is separating this compound from its isomer, 6-Chloro-9-methylpurine .

  • Stationary Phase: A standard C18 column often co-elutes these isomers. A PFP (Pentafluorophenyl) or High-Density C18 column is recommended for enhanced shape selectivity.

  • pH Control: The N7 isomer is more basic than the N9. Lowering pH (< 3.5) protonates the N1 position, altering retention behavior and improving resolution.

IsomerSeparation cluster_0 Synthesis Reaction cluster_1 Chromatographic Separation Logic Start 6-Chloropurine + Methylating Agent Reaction Methylation (Sn2 Mechanism) Start->Reaction Mixture Crude Mixture: N7-Isomer + N9-Isomer Reaction->Mixture Selectivity Column Selection: PFP or C18-AR Mixture->Selectivity pH_Effect Mobile Phase pH 3.0: Protonates N1 Selectivity->pH_Effect Resolution Resolution (Rs) > 2.0 pH_Effect->Resolution caption Figure 1: Critical Control Points for N7/N9 Isomer Resolution in HPLC.

Protocol A: HPLC-UV for Assay and Purity (Routine)

Objective: Quantify 6-Cl-7-MeP at levels >0.05% w/w. Suitable for reaction monitoring and raw material release.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Phenomenex Luna C18(2) or COSMOSIL 5C18-AR-II (150 mm × 4.6 mm, 5 µm).

    • Note: The AR-II phase provides better steric recognition for purine isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 288 nm (Quantification), 254 nm (Impurity scanning).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
25.0955End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 25 mg of 6-Cl-7-MeP reference standard in 25 mL of Methanol. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock into a 50 mL volumetric flask. Dilute to volume with Mobile Phase A:B (90:10).

System Suitability Criteria
  • Tailing Factor: 0.8 – 1.5.[3]

  • Theoretical Plates: > 5,000.

  • Resolution (if N9 isomer present): > 2.0 between N7 and N9 peaks.

  • %RSD (n=6 injections): < 2.0%.[4]

Protocol B: LC-MS/MS for Trace Impurity Analysis (GTI)

Objective: Quantify 6-Cl-7-MeP at ppm levels (1–100 ppm) in drug substances.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions

The chlorine isotope pattern is critical here. We monitor the


Cl isotope for quantitation and 

Cl for confirmation.
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)RoleMechanism
169.0 (

Cl)
133.0 22Quantifier Loss of HCl [M+H - HCl]⁺
169.0 (

Cl)
118.0 35Qualifier 1Purine ring fragmentation
171.0 (

Cl)
135.0 22Qualifier 2Isotope confirmation (

Cl parent)
LC Conditions (UPLC/UHPLC)
  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm).

    • Why T3? Better retention for polar purines than standard C18.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 8 minutes.

Validation Protocol (Compliant with ICH Q2(R1))

To ensure the method is "self-validating" as requested, perform these checks:

A. Specificity (Forced Degradation)

Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂).

  • Acceptance: Peak purity angle < Purity threshold (using PDA). No interference at the retention time of 6-Cl-7-MeP.

B. Linearity & Range
  • Assay Method: 50% to 150% of target concentration (e.g., 25 – 75 µg/mL).

    
    .
    
  • Impurity Method: LOQ to 120% of limit.

C. Accuracy (Recovery)

Spike 6-Cl-7-MeP into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0% (Assay); 80% – 120% (Trace Impurity).

ValidationWorkflow cluster_params Key Parameters Start Method Validation Initiation Specificity Specificity: Forced Degradation Start->Specificity Linearity Linearity: 5-Point Curve (R² > 0.999) Start->Linearity Accuracy Accuracy: Spike Recovery (80-120%) Start->Accuracy Decision Pass Criteria? Specificity->Decision Linearity->Decision Accuracy->Decision Report Generate Validation Report Decision->Report Yes Fail Investigate Matrix Effect / Specificity Decision->Fail No caption Figure 2: Validation Decision Tree for this compound Analysis.

Troubleshooting & Critical Control Points

  • Peak Tailing: Purines often tail due to interaction with residual silanols on the silica backbone.

    • Fix: Ensure the column is "End-capped" (e.g., C18-EC) and maintain ionic strength (use >10mM buffer).

  • Carryover: Chloropurines can be "sticky" in LC systems.

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Isomer Co-elution: If N7 and N9 merge.

    • Fix: Switch methanol to Acetonitrile (different selectivity) or lower the temperature to 20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95057, this compound. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Krohn, M., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link][3]

Sources

Application Note: Development of Cell-Based Assays for 6-Chloro-7-methylpurine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-chloro-7-methylpurine scaffold represents a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., FLT3, CDK, and DYRK families) and antiviral agents. However, the unique physicochemical properties of N7-methylated purines—specifically their altered solubility profiles and electrophilic reactivity at the C6 position—present distinct challenges in cell-based assays. This guide provides a validated workflow for handling these derivatives, minimizing solvent-induced artifacts, and quantifying target engagement with high reproducibility.

Chemical Biology Context & Mechanism

The "Privileged" Scaffold

Purine analogs mimic adenosine triphosphate (ATP), the universal co-factor for kinases. While traditional nucleoside analogs often utilize the N9-position for ribose attachment, N7-methylation locks the purine tautomer, altering the hydrogen bond donor/acceptor landscape in the hinge-binding region of kinases.

Key Mechanistic Considerations:

  • Electrophilicity: The chlorine atom at C6 is a "warhead." In a cellular environment, it can undergo nucleophilic aromatic substitution (

    
    ) with intracellular thiols (e.g., Glutathione). While often used as a synthetic intermediate to generate 6-amino or 6-alkoxy derivatives, if the 6-chloro derivative is the test article, researchers must distinguish between specific target inhibition and non-specific thiol depletion.
    
  • Solubility: Unlike their highly polar natural counterparts, halogenated N7-methylpurines exhibit poor aqueous solubility, necessitating rigorous DMSO management to prevent microprecipitation during dosing.

Signal Transduction Pathway

The following diagram illustrates the interference of purine derivatives within a generic receptor tyrosine kinase (RTK) pathway (e.g., FLT3-ITD in leukemia models), a common target for this scaffold.

KinasePathway Ligand Extracellular Ligand Receptor RTK (e.g., FLT3) Ligand->Receptor Activation Phospho Autophosphorylation Receptor->Phospho Kinase Activity ATP ATP ATP->Receptor Cofactor Binding Inhibitor 6-Cl-7-Me-Purine Derivative Inhibitor->Receptor Competitive Inhibition Downstream Downstream Effectors (STAT5, ERK, AKT) Phospho->Downstream Signal Transduction Response Proliferation / Survival Downstream->Response

Figure 1: Mechanism of Action.[1] The purine derivative competes with ATP for the kinase binding pocket, preventing autophosphorylation and downstream signaling cascades.

Compound Management & Solubility Protocol

Challenge: this compound derivatives are hydrophobic and prone to "crashing out" upon dilution into aqueous media. Solution: A "Intermediate Dilution Step" is mandatory to prevent solvent shock.

Step-by-Step Solubilization
  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO (molecular biology grade) to a concentration of 10 mM or 50 mM . Vortex for 30 seconds.

    • QC Check: Visually inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the chloro-moiety) and store at -20°C. Avoid >3 freeze-thaw cycles.

The "Intermediate Plate" Method (Critical for Reproducibility)

Do NOT pipette 100% DMSO stock directly into the cell culture plate. This causes local cytotoxicity and protein precipitation.

  • Prepare Media: Warm cell culture media (e.g., RPMI-1640 + 10% FBS) to 37°C.

  • Intermediate Dilution: In a V-bottom 96-well plate, dilute the DMSO stock 1:20 into media (e.g., 5 µL stock + 95 µL media). This yields a 5% DMSO solution.

  • Final Dosing: Transfer 10 µL of the intermediate solution into 90 µL of cell culture in the assay plate.

    • Final DMSO Concentration: 0.5% (Acceptable for most cancer cell lines; sensitive primary cells require <0.1%).[2]

Protocol A: High-Throughput Viability Assay (ATP-Quantification)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the derivative. Method: CellTiter-Glo® (Promega) or equivalent ATP-based luminescence assay. ATP monitoring is superior to MTT/MTS for purine analogs because metabolic reduction (MTT) can be skewed by metabolic stress before cell death occurs.

Materials
  • Cell Line: MV4-11 (FLT3-dependent leukemia) or relevant target line.[3]

  • Control Line: K562 (FLT3-independent) to determine selectivity.

  • Reagent: CellTiter-Glo Luminescent Cell Viability Assay.

Workflow Diagram

AssayWorkflow Step1 Day 0: Seed Cells (3,000-5,000 cells/well) Step2 Day 1: Compound Dosing (Serial Dilution) Step1->Step2 Step3 Incubation (48-72 Hours, 37°C) Step2->Step3 Step4 Add Detection Reagent (Lysis + Luciferase) Step3->Step4 Step5 Read Luminescence (Plate Reader) Step4->Step5

Figure 2: ATP-Quantification Workflow. Standardized timeline for viability screening.

Procedure
  • Seeding: Plate cells in white-walled, clear-bottom 96-well plates.

    • Optimization: Ensure cells are in the log-growth phase. For MV4-11, seed ~5,000 cells/well in 90 µL media.

    • Edge Effect: Fill outer wells with PBS to prevent evaporation artifacts.

  • Incubation: Allow cells to adhere/equilibrate for 24 hours.

  • Treatment: Add 10 µL of the Intermediate Dilution (from Section 2) to each well.

    • Dose Range: 9-point serial dilution (e.g., 10 µM down to 1 nM).

    • Controls: DMSO only (Negative), Staurosporine 1 µM (Positive/Kill).

  • Exposure: Incubate for 72 hours.

  • Readout: Equilibrate plate to room temperature (30 min). Add 100 µL CellTiter-Glo reagent. Shake orbitally (2 min). Incubate (10 min) to stabilize signal. Read Luminescence (Integration: 1000ms).

Protocol B: Target Engagement (Western Blot)

Objective: Confirm the purine derivative inhibits the phosphorylation of the specific kinase target (e.g., Phospho-STAT5 for FLT3 inhibitors) rather than causing non-specific toxicity.

Procedure
  • Seeding: Seed

    
     cells/well in a 6-well plate.
    
  • Starvation (Optional but Recommended): For signaling assays, serum-starve cells (0.5% FBS) for 4 hours prior to dosing to reduce background noise.

  • Acute Dosing: Treat cells with the derivative at

    
     and 
    
    
    
    the IC50 value determined in Protocol A.
    • Timepoint: Short exposure is critical for signaling. Incubate for 1 to 4 hours .

  • Lysis: Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Primary Antibodies: Anti-Phospho-Target (e.g., p-FLT3, p-STAT5) vs. Total-Target (e.g., Total FLT3).

    • Loading Control: GAPDH or Beta-Actin.

Data Analysis & Reporting

Calculating IC50

Normalize raw luminescence units (RLU) to the DMSO control:



Fit data to a 4-parameter logistic (4PL) non-linear regression model.
Summary Table Template
Compound IDIC50 (MV4-11) [nM]IC50 (K562) [nM]Selectivity Index (K562/MV4-11)Solubility Limit (Media)
6-Cl-7-Me-Purine >10,000>10,000N/A< 50 µM
Derivative A 455,200115100 µM
Derivative B 128006625 µM
Troubleshooting Guide
  • High Background in Viability: Check for compound precipitation (turbidity). Purines can aggregate and scatter light or quench luminescence.

  • Steep Hill Slope (>2.0): Indicates non-specific toxicity or compound insolubility rather than specific binding.

  • No Phospho-Reduction: If viability drops but phosphorylation remains, the compound may be acting via an off-target mechanism (e.g., DNA intercalation or thiol alkylation).

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine. [Link]

  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

  • Cell-Based Assays Guide. Antibodies.com. [Link]

Sources

Application Notes and Protocols for the Derivatization of the 6-Chloro Group on the Purine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-chloropurine scaffold is a cornerstone in medicinal chemistry and drug development, serving as a highly versatile intermediate for the synthesis of a vast array of biologically active molecules. The chlorine atom at the 6-position is an excellent leaving group, amenable to substitution via several robust chemical methodologies. This guide provides an in-depth analysis and detailed protocols for the most effective strategies for derivatizing this position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a practical resource for researchers aiming to generate libraries of novel 6-substituted purine derivatives for therapeutic discovery.

The Strategic Importance of 6-Chloropurine Derivatization

Purine analogues are integral to numerous physiological processes and have been successfully developed as anticancer, antiviral, and immunomodulatory agents.[1] The 6-chloropurine core is particularly valuable because the chloro substituent activates the purine ring for nucleophilic attack and serves as a versatile handle for introducing a wide range of functional groups, which is crucial for establishing structure-activity relationships (SAR).[2][3] The choice of derivatization strategy depends on the desired substituent (C, N, O, or S-linked) and the overall complexity of the target molecule.

This guide outlines two primary pathways for derivatization, as illustrated below.

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Resulting Products start 6-Chloropurine Scaffold snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophiles (R-NH2, R-OH, R-SH) pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Organometallics (Boronic Acids, Amines, Alkynes) products Diverse Library of 6-Substituted Purines (C, N, O, S linkages) snar->products pd_coupling->products

Caption: Primary synthetic routes for derivatizing the 6-chloropurine scaffold.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental and direct method for displacing the 6-chloro group. The electron-withdrawing nature of the purine's nitrogen atoms sufficiently activates the ring for nucleophilic attack, particularly at the C6 position.[4][5] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]

Mechanistic Principle

The reaction is initiated by the attack of a nucleophile on the electron-deficient C6 carbon, breaking the aromaticity of the ring to form the Meisenheimer intermediate. The negative charge is delocalized across the purine ring system. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored.[5]

Protocol for N-Substitution (Amination)

This protocol is broadly applicable for introducing primary and secondary amines, including substituted piperazines, which are common moieties in bioactive compounds.[7][8]

Materials:

  • 6-Chloropurine derivative (1.0 equiv)

  • Amine nucleophile (e.g., substituted piperazine) (1.2 - 2.0 equiv)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equiv)

  • Solvent (e.g., Ethanol, DMF, or NMP)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask, add the 6-chloropurine derivative (1.0 equiv) and the chosen solvent (e.g., ethanol).

  • Add the amine nucleophile (1.2 equiv) and the base (e.g., TEA, 2.0 equiv).

  • Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 2 to 18 hours.[9] Microwave irradiation can significantly shorten reaction times.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-purine derivative.[1]

Protocol for O- and S-Substitution (Alkoxylation/Thiolation)

This protocol is adapted for oxygen and sulfur nucleophiles to generate 6-alkoxy or 6-thioether purine derivatives.

Materials:

  • 6-Chloropurine derivative (1.0 equiv)

  • Alcohol or Thiol nucleophile (1.5 - 3.0 equiv)

  • Strong Base (e.g., Sodium Hydride (NaH), Sodium metal, or Potassium Carbonate)

  • Anhydrous Solvent (e.g., THF, DMF)

Procedure:

  • For Alcohols: In a flame-dried, two-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol (1.5 equiv) in anhydrous DMF.

  • Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv), in portions at 0 °C to form the sodium alkoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the 6-chloropurine derivative (1.0 equiv) in anhydrous DMF dropwise.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC.

  • For Thiols: A similar procedure can be followed, often with a milder base like potassium carbonate in DMF at room temperature or with gentle heating.[9]

  • After completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[10] These methods are particularly powerful for derivatizing 6-chloropurines, which can be challenging substrates for other methods.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a premier method for creating C-C bonds by coupling an organohalide with a boronic acid or ester.[11][12] It is highly effective for introducing aryl, heteroaryl, or vinyl groups at the 6-position of the purine ring.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n(Cl) (Oxidative Addition Complex) pd0->pd2_complex + R-Cl transmetal R-Pd(II)L_n(R') (Transmetalation Complex) pd2_complex->transmetal + R'B(OH)2 + Base transmetal->pd0 Reductive Elimination product R-R' (Coupled Product) transmetal->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling:

  • Source: Adapted from procedures reported for 6-chloropurines.[11][13]

Materials:

  • 6-Chloropurine derivative (1.0 equiv)

  • Aryl- or Vinylboronic acid (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or a water/n-butanol mixture)[11][13]

Procedure:

  • To a Schlenk flask, add the 6-chloropurine (1.0 equiv), boronic acid (1.5 equiv), base (e.g., K₂CO₃, 2.5 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., Toluene) via syringe.

  • Heat the mixture with vigorous stirring to 100-110 °C until TLC indicates the consumption of the starting material (typically 12-24 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the 6-arylpurine product.[11]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for forming C-N bonds.[14] It often proceeds under milder conditions, tolerates a wider range of functional groups, and can be effective for coupling less reactive amines. The choice of ligand is critical for success.[15]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n(Cl) (Oxidative Addition Complex) pd0->pd2_complex + R-Cl amide_complex [R-Pd(II)L_n(NR'2)] (Amide Complex) pd2_complex->amide_complex + HNR'2 + Base amide_complex->pd0 Reductive Elimination product R-NR'2 (Coupled Product) amide_complex->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol for Buchwald-Hartwig Amination:

  • Source: General protocol adapted for aryl chlorides.[16][17]

Materials:

  • 6-Chloropurine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like BrettPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the 6-chloropurine derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product via flash column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the installation of an alkyne moiety at the 6-position by reacting 6-chloropurine with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]

Protocol for Sonogashira Coupling:

  • Source: Adapted from a general protocol for 6-chloropurines in water.[13]

Materials:

  • 6-Chloropurine derivative (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Catalyst (e.g., Na₂PdCl₄ or Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) Iodide (CuI) (co-catalyst, 5-10 mol%) (Note: Copper-free protocols exist)[13]

  • Base (e.g., TEA or DIPEA)

  • Solvent (e.g., THF, DMF, or a water/n-butanol mixture)[13]

Procedure:

  • To a Schlenk flask, add the 6-chloropurine, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Work-up is similar to the Suzuki coupling: filter through Celite, extract with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting 6-alkynylpurine by flash column chromatography.

Comparative Summary and Data

Reaction Type Bond Formed Key Reagents Typical Conditions Advantages Considerations
SNAr C-N, C-O, C-SNucleophile, Base (optional to strong)Reflux in EtOH, DMF; 80-120 °COperationally simple, inexpensive reagents, no metal catalyst required.Limited to strong nucleophiles, may require harsh conditions (high temp), substrate scope can be limited.[4]
Suzuki-Miyaura C-CBoronic Acid, Pd Catalyst, BasePd(PPh₃)₄, K₂CO₃, Toluene, 100 °CExcellent functional group tolerance, commercially available boronic acids, reliable and high-yielding.[10][11]Boronic acids can be unstable; requires careful exclusion of air.
Buchwald-Hartwig C-NAmine, Pd Catalyst, Ligand, Strong BasePd₂(dba)₃/Xantphos, NaOt-Bu, Toluene, 110 °CWide amine scope (primary, secondary), often milder than SNAr, high functional group tolerance.[14]Requires expensive ligands and catalysts, sensitive to air and moisture.
Sonogashira C-C (alkyne)Terminal Alkyne, Pd Catalyst, Cu(I) salt, BasePdCl₂(PPh₃)₂, CuI, TEA, THF, RT-50 °CDirect method for introducing alkynes, mild reaction conditions.Can be sensitive to oxygen (homo-coupling of alkyne), copper can be problematic for some substrates.[13]

Conclusion

The derivatization of the chloro group at the 6-position of purines is a critical operation in modern medicinal chemistry. Both classical SNAr and modern palladium-catalyzed cross-coupling reactions provide powerful and complementary avenues to a diverse range of 6-substituted purine analogues. While SNAr offers simplicity and cost-effectiveness for certain nucleophiles, palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions provide unparalleled scope, efficiency, and functional group compatibility. The selection of the optimal protocol depends on the specific synthetic target, available resources, and desired scale. The detailed procedures and comparative data herein provide a robust framework for researchers to confidently and successfully functionalize the 6-chloropurine scaffold.

References

  • Dalton, C., et al. (1997). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed. Available at: [Link]

  • Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances. Available at: [Link]

  • Mohamed, M. A., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]

  • Pschierer, J., & Plenio, H. (2007). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters. Available at: [Link]

  • Dalton, C., et al. (1997). Synthesis and Activity of 6-Substituted Purine Linker Amino Acid Immunostimulants. Journal of Medicinal Chemistry. Available at: [Link]

  • Kucukguzel, I., et al. (2010). Synthesis of Novel 6-(4-Substituted piperazine-1-yl)-9-(β-d-ribofuranosyl)purine Derivatives, Which Lead to Senescence-Induced Cell Death in Liver Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Estep, K. G., et al. (1995). Synthesis and Structure-Activity Relationships of 6-Heterocyclic-Substituted Purines as Inactivation Modifiers of Cardiac Sodium Channels. Journal of Medicinal Chemistry. Available at: [Link]

  • Hocková, D., et al. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives. Tetrahedron. Available at: [Link]

  • Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). ChemInform Abstract: 6-Chloropurines and Organostannanes in Palladium-Catalyzed Cross Coupling Reactions. ResearchGate. Available at: [Link]

  • Tichy, M., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Gundersen, L. (1994). 6-Chloropurines and organostannanes in palladium catalyzed cross coupling reactions. Semantic Scholar. Available at: [Link]

  • Molander, G. A., & Gormis, E. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. PubMed. Available at: [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • Unknown Author. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Stadler, A., & Kappe, C. O. (2001). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Crampton, M. R., & Emokpae, T. A. (2004). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Moran, J. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

Sources

Application Note: Experimental Profiling of 6-Chloro-7-methylpurine in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized workflow for evaluating the biological activity of 6-Chloro-7-methylpurine , a functionalized purine scaffold. While often utilized as a synthetic intermediate for nucleoside analogs, the 6-chloropurine core possesses inherent reactivity toward cellular nucleophiles (e.g., thiols) and potential antimetabolite properties.[1] This document provides a robust experimental framework for researchers to assess its cytotoxicity, stability, and mechanism of action (MoA) in cancer cell lines.

Chemical Context & Rationale

This compound is a purine derivative characterized by a reactive chlorine atom at the C6 position and a methyl group at the N7 position.

  • Reactivity: The C6-chlorine is susceptible to nucleophilic aromatic substitution. In a biological context, this allows the molecule to potentially interact with cysteine residues in proteins or intracellular glutathione (GSH), leading to oxidative stress or enzyme inhibition.

  • Solubility Profile: Unlike hydrophilic natural purines, the chloro- and methyl-substituents increase lipophilicity, necessitating the use of organic solvents (DMSO) for stock preparation.

  • Mechanistic Hypothesis: As a purine analog, the compound may interfere with de novo purine synthesis or the salvage pathway (via HGPRT), or act as a DNA chain terminator if ribosylated intracellularly.

Pre-Experimental Preparation

Reagent Handling & Stock Solution

The hydrophobicity and potential hydrolytic instability of the C-Cl bond require strict anhydrous handling during stock preparation.

Protocol:

  • Weighing: Weigh 10 mg of this compound powder.

  • Solvent: Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM Master Stock .

    • Note: Do not use ethanol or water for the master stock to prevent precipitation or hydrolysis.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the Master Stock into pre-warmed culture media immediately prior to use. Ensure the final DMSO concentration on cells is < 0.5% (v/v) to avoid vehicle toxicity.

Cell Line Selection

Select cell lines with varying metabolic profiles to validate specificity.

Cell LineTissue OriginRationale
A549 Lung CarcinomaHigh intracellular Glutathione (GSH) levels; tests resistance to oxidative stress.
HeLa Cervical CancerRapid division; ideal for detecting antimetabolite effects (S-phase arrest).
MCF-10A Breast EpitheliumNon-tumorigenic control; establishes the therapeutic window.

Experimental Workflow Visualization

The following diagram illustrates the critical path from compound solubilization to mechanistic readout.

ExperimentalWorkflow cluster_Assays Bio-Assays Compound This compound (Powder) Stock 100 mM Stock (Anhydrous DMSO) Compound->Stock Solubilization Dilution Serial Dilution (Media + <0.5% DMSO) Stock->Dilution Dilute immediately MTT Cytotoxicity Screen (MTT/CCK-8) 72h Incubation Dilution->MTT Dose Response FACS Mechanistic Profiling (Flow Cytometry) Annexin V / PI Dilution->FACS Target Validation Analysis Data Output (IC50 & Cell Cycle) MTT->Analysis FACS->Analysis

Figure 1: Integrated workflow for evaluating purine analog cytotoxicity and mechanism.

Protocol 1: Cytotoxicity Screening (MTT Assay)[2]

This assay quantifies the metabolic activity of cells as a proxy for viability.[2] Purine analogs often require at least two cell doubling times to manifest toxicity; therefore, a 72-hour incubation is mandatory.

Materials:

  • 96-well flat-bottom tissue culture plates.

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Step-by-Step Procedure:

  • Seeding: Seed cancer cells (e.g., HeLa) at 3,000–5,000 cells/well in 100 µL media. Allow attachment overnight (16–24h).

  • Treatment:

    • Prepare a 2-fold serial dilution of this compound in media (Range: 100 µM down to 0.1 µM).

    • Include a Vehicle Control (0.5% DMSO only) and a Positive Control (e.g., 5-Fluorouracil).

    • Aspirate old media and add 100 µL of treatment media to wells (n=3 replicates per concentration).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals) and add 150 µL DMSO. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Plot Log(Concentration) vs. % Viability to determine the IC50 .

Protocol 2: Mechanistic Profiling (Flow Cytometry)

If the MTT assay reveals cytotoxicity, use Flow Cytometry to determine if the compound causes cell cycle arrest (characteristic of antimetabolites) or apoptosis.

Hypothesis: this compound may block the S-phase (DNA synthesis) or G2/M phase.

Step-by-Step Procedure:

  • Treatment: Treat cells in 6-well plates with the calculated IC50 concentration of this compound for 24h and 48h.

  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine them to ensure all apoptotic bodies are analyzed.

  • Staining (Dual Stain):

    • Wash cells with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds phosphatidylserine, early apoptosis) and Propidium Iodide (PI) (stains DNA, necrosis/late apoptosis).

  • Acquisition: Analyze 10,000 events on a flow cytometer.

Expected Outcome Interpretation:

  • Annexin V+/PI-: Early Apoptosis.

  • Annexin V+/PI+: Late Apoptosis.

  • S-Phase Accumulation: Suggests inhibition of DNA replication machinery.

Biological Pathway Visualization

The following diagram hypothesizes the intracellular fate of this compound based on structural homology to other 6-chloropurines.

Pathway Extracellular Extracellular This compound Cytosol Intracellular Entry (Nucleoside Transporters) Extracellular->Cytosol GSH_Reaction GSH Conjugation (Detoxification) Cytosol->GSH_Reaction Reaction with Thiols Metabolism Metabolic Conversion (HGPRT / Kinases?) Cytosol->Metabolism Purine Salvage ROS GSH Depletion & Oxidative Stress GSH_Reaction->ROS Loss of Reducing Power Apoptosis Apoptosis (Cell Death) ROS->Apoptosis DNA_Incorp DNA Incorporation (Chain Termination) Metabolism->DNA_Incorp DNA_Incorp->Apoptosis S-Phase Arrest

Figure 2: Proposed Mechanism of Action: GSH depletion vs. Antimetabolite activity.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Compound is highly hydrophobic.Warm media to 37°C before adding stock. Ensure DMSO < 0.5%.
No Cytotoxicity observed Compound instability.Prepare fresh stock. Do not store diluted media. Check 6-Cl hydrolysis.
High Vehicle Toxicity DMSO concentration > 1%.Normalize DMSO to 0.1% or 0.2% in all wells.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95057, this compound. Retrieved January 31, 2026 from [Link]

  • National Institutes of Health (2023). The Mechanism of Anti-Tumor Activity of 6-Chloropurine Derivatives. PMC PubMed Central. Retrieved January 31, 2026 from [Link]

Sources

Application Note: Precision Purification of N7- and N9-Alkylated Purine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of N7-Alkylated Purine Isomers by Column Chromatography Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The regioselective alkylation of purines is a cornerstone in the synthesis of antiviral nucleoside analogues (e.g., Acyclovir, Ganciclovir) and anticancer agents. However, the ambident nucleophilicity of the purine ring often leads to a mixture of the therapeutically active N9-isomer and the undesired N7-isomer . These regioisomers possess nearly identical molecular weights and solubilities, creating a significant separation challenge.

This guide details the physicochemical mechanisms governing the retention of these isomers and provides rigorous protocols for their separation using Normal Phase (Flash) and Reverse Phase (Prep-HPLC) chromatography.

Scientific Foundation: The Physicochemical Basis of Separation

To successfully separate N7 and N9 isomers, one must exploit the subtle differences in their electronic distribution and acid-base properties.

Dipole Moments and Polarity
  • N9-Isomers (Target): In N9-alkylated purines, the dipole moment vector is generally aligned to reduce the overall polarity of the molecule compared to the N7 isomer.

  • N7-Isomers (Impurity): The N7-alkylation disrupts the electronic conjugation differently, often resulting in a larger net dipole moment.

  • Chromatographic Implication:

    • Normal Phase (Silica): The more polar N7-isomer typically elutes later than the N9-isomer.

    • Reverse Phase (C18): The more polar N7-isomer typically elutes earlier than the N9-isomer.

pKa and pH Dependence

The basicity of the remaining nitrogen atoms differs between isomers. For guanine derivatives, the N7-isomer often exhibits a shifted pKa at N1/N3 compared to the N9-isomer.

  • Critical Parameter: Mobile phase pH must be controlled (typically pH 2.5 – 3.5) to suppress ionization of the acidic protons (N1-H) or protonation of basic sites, ensuring the analytes remain in a single ionization state for sharp peak shape.

Structural Validation (The "Gold Standard")

Before method development, confirm isomer identity using NMR.

  • N9-Isomer: C5 carbon signal typically appears at ~132 ppm .[1][2]

  • N7-Isomer: C5 carbon signal is more shielded, appearing at ~123 ppm [1, 2].[1]

Visualization of Separation Logic

SeparationLogic Mixture Crude Alkylation Mixture (N9 + N7 Isomers) Analysis Analytical HPLC (pH Screening) Mixture->Analysis Decision Select Mode Analysis->Decision NP Normal Phase (Flash) Target: Synthetic Intermediates (e.g., 6-Chloropurine derivs) Decision->NP Hydrophobic/Protected RP Reverse Phase (Prep-HPLC) Target: Final APIs (e.g., Acyclovir) Decision->RP Polar/Deprotected NP_Order Elution Order (NP): 1. N9-Isomer (Less Polar) 2. N7-Isomer (More Polar) NP->NP_Order RP_Order Elution Order (RP): 1. N7-Isomer (More Polar) 2. N9-Isomer (Less Polar) RP->RP_Order

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on the polarity and protection status of the purine derivative.

Protocol A: Flash Chromatography (Normal Phase)

Application: Purification of protected synthetic intermediates (e.g., N-alkylated 6-chloropurines or acetylated nucleosides).

Materials
  • Stationary Phase: High-performance spherical silica gel (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Hexanes.

  • Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Sample: Crude reaction mixture dissolved in minimal DCM.

Step-by-Step Methodology
  • Column Conditioning: Equilibrate the silica column with 100% Mobile Phase A (Non-polar).

  • Loading: Apply the sample using a solid load technique (adsorb crude onto silica) to prevent band broadening, which is critical for separating close isomers.

  • Gradient Execution:

    • Hexanes/EtOAc System: 0% to 50% EtOAc over 20 CV (Column Volumes).

    • DCM/MeOH System: 0% to 5% MeOH over 15 CV. Note: N7/N9 isomers often separate within a narrow window (e.g., 2-4% MeOH).

  • Fraction Collection:

    • The N9-isomer (less polar) will elute first.

    • The N7-isomer (more polar) will elute second.

    • Validation: Spot fractions on TLC. The N7 isomer will have a lower Rf value.[1]

  • Pooling: Combine pure fractions based on UV absorbance (254 nm).

Protocol B: Preparative HPLC (Reverse Phase)

Application: High-purity isolation of final drug substances (e.g., Acyclovir, Guanine derivatives) where high resolution is required.

Materials
  • Column: C18 (Octadecyl) Prep Column (e.g., 21.2 x 150 mm, 5 µm).

    • Expert Tip: Use a "polar-embedded" C18 phase if peak tailing is observed with standard C18.

  • Mobile Phase A: 20 mM Ammonium Acetate or Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Methodology
  • Buffer Preparation:

    • Dissolve Ammonium Acetate in HPLC-grade water.

    • Adjust pH to 3.0 ± 0.1 using Glacial Acetic Acid or Phosphoric Acid. Strict pH control is vital to suppress silanol interactions and maintain constant ionization.

  • Equilibration: Flush column with 95% A / 5% B for 5 CV.

  • Gradient Strategy:

    • Isocratic Hold: Hold at 2-5% B for 2 minutes to elute salts.

    • Shallow Gradient: Ramp from 5% B to 20% B over 15-20 minutes.

    • Rationale: A shallow gradient maximizes the resolution between the early-eluting N7 impurity and the N9 product.

  • Elution Monitoring:

    • N7-Isomer: Elutes first (typically 0.8 – 0.9 RRT relative to N9).

    • N9-Isomer: Elutes second (Major peak).

  • Recovery:

    • Collect fractions.

    • Remove organic solvent via rotary evaporation.

    • Lyophilize the remaining aqueous phase to obtain the pure powder.

Data Summary & Critical Parameters

ParameterNormal Phase (Silica)Reverse Phase (C18)
Target Analyte Synthetic Intermediates (Lipophilic)Final APIs (Polar/Hydrophilic)
Elution Order 1. N9-Isomer2. N7-Isomer1. N7-Isomer2. N9-Isomer
Key Driver Polarity (Adsorption)Hydrophobicity (Partitioning)
Critical Modifier MeOH % (Keep < 5% for DCM systems)pH (Must be acidic, pH 2.5-3.5)
Resolution Risk Tailing due to H-bondingPeak broadening if pH > pKa
Troubleshooting Guide
  • Problem: Peaks are tailing significantly.

    • Cause: Interaction with residual silanols on the column or ionization of the guanine moiety.

    • Solution: Lower the pH of the mobile phase to 2.5 (RP) or add 0.1% Triethylamine (NP) if the compound is stable in base.

  • Problem: N7 and N9 co-elute.

    • Cause: Gradient is too steep.

    • Solution: Use an isocratic plateau at the percentage of organic solvent where the first peak begins to elute.

References

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines.ACS Omega, 2024.

    • Relevance: Establishes NMR chemical shift differences (C5 at 132 ppm for N9 vs 123 ppm for N7)
  • LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 2004.[3]

    • Relevance: detailed HPLC conditions (pH 3.0) for separating Acyclovir (N9)
  • Separation methods for acyclovir and related antiviral compounds.

    • Relevance: Reviews C18 stationary phases and mobile phase requirements for purine antivirals.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines.Journal of Organic Chemistry, 2006.

    • Relevance: Discusses steric shielding mechanisms that influence N7 vs N9 formation r

Sources

Application Note: High-Throughput Screening of 6-Chloro-7-methylpurine Derivatives Using In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology.[1][2][3] Purine analogs, due to their structural resemblance to the endogenous ligand adenosine triphosphate (ATP), represent a privileged scaffold for the design of potent kinase inhibitors.[4] 6-Chloro-7-methylpurine and its derivatives are a class of small molecules that have shown promise as versatile intermediates in the synthesis of biologically active compounds, including potential kinase inhibitors.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of in vitro enzyme inhibition assays tailored for the evaluation of this compound derivatives against kinase targets.

The robust and reproducible assessment of enzyme inhibition is critical for establishing structure-activity relationships (SAR) and identifying promising lead compounds.[6] This document outlines a detailed protocol for a widely used, luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] Furthermore, this guide delves into the fundamental principles of enzyme kinetics, offers practical insights into data analysis for the determination of IC50 values, and provides a troubleshooting guide to address common experimental challenges.

Principles of Enzyme Kinetics and Inhibition

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[9] Understanding the fundamental principles of enzyme kinetics is essential for designing and interpreting inhibition assays. Key parameters include:

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis-Menten constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Inhibition can be broadly classified as:

  • Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and its effects can be reversed.

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it.[10]

The potency of an inhibitor is typically quantified by its IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]

Featured Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction.[7][12] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[13][14]

Mechanism of the ADP-Glo™ Kinase Assay

ADP_Glo_Mechanism cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP ATP_detection ATP ADP->ATP_detection Conversion ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->ATP Depletes remaining ATP Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->ATP_detection Light Light ATP_detection->Light Luciferase/Luciferin 6-Chloro-7-methylpurine_Derivative Inhibitor 6-Chloro-7-methylpurine_Derivative->Kinase Inhibition

Caption: Mechanism of the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase and inhibitor being tested.

Materials and Reagents
  • This compound derivatives (dissolved in 100% DMSO)

  • Kinase of interest (e.g., a specific tyrosine kinase)

  • Substrate (e.g., a specific peptide substrate for the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow

experimental_workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) B Dispense Inhibitor Dilutions into 384-well plate A->B C Add Enzyme Solution B->C D Incubate (Pre-incubation) C->D E Add Substrate/ATP Mixture to initiate reaction D->E F Incubate (Kinase Reaction) E->F G Add ADP-Glo™ Reagent to stop reaction and deplete ATP F->G H Incubate G->H I Add Kinase Detection Reagent to convert ADP to ATP and generate light H->I J Incubate I->J K Measure Luminescence J->K L Data Analysis (IC50 determination) K->L

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of each this compound derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compounds in 100% DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate.

    • Include control wells:

      • No-Inhibitor Control (100% activity): Wells with DMSO only.

      • No-Enzyme Control (0% activity): Wells with assay buffer instead of enzyme.

  • Kinase Reaction:

    • Prepare the enzyme solution in assay buffer at the desired concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add the enzyme solution to all wells except the no-enzyme control wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

    • Prepare the substrate/ATP mixture in assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[15][16]

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be optimized to ensure product formation is in the linear range (typically <20% substrate conversion).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[17]

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)])

    • Where RLU is the Relative Luminescence Unit.

  • IC50 Determination:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[18][19]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Sample Data Presentation
CompoundTarget KinaseIC50 (µM)Hill Slope
This compound Kinase A> 100--
Derivative 1 Kinase A15.21.10.98
Derivative 2 Kinase A0.81.00.99
Derivative 3 Kinase A5.60.90.97
Staurosporine (Control) Kinase A0.011.20.99

Troubleshooting

Problem Possible Cause(s) Solution(s)
High variability between replicates - Pipetting errors- Incomplete mixing of reagents- Edge effects on the plate- Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions.- Avoid using the outer wells of the plate or fill them with buffer.
Low signal-to-background ratio - Low enzyme activity- Suboptimal reagent concentrations- Short incubation times- Increase enzyme concentration or reaction time (while staying in the linear range).- Optimize ATP and substrate concentrations.- Ensure adequate incubation times for the detection reagents.
IC50 values are not reproducible - Compound instability or precipitation- Inconsistent assay conditions- Check the solubility of the compounds in the assay buffer.- Strictly control temperature, pH, and incubation times.[20][21]
Apparent activation at low inhibitor concentrations - Compound autofluorescence/luminescence- Impurities in the compound sample- Allosteric activation- Test the compound in the absence of enzyme to check for interference.- Purify the compound.- This may be a real biological effect that requires further investigation.[22]

Conclusion

This application note provides a robust framework for the in vitro evaluation of this compound derivatives as potential enzyme inhibitors. The detailed protocol for the ADP-Glo™ Kinase Assay, coupled with guidance on data analysis and troubleshooting, equips researchers with the necessary tools to conduct high-quality screening and characterization of these promising compounds. Adherence to best practices in enzyme assay design and execution is paramount for generating reliable and reproducible data, which is the foundation for successful drug discovery campaigns.

References

  • National Center for Biotechnology Information (2024). In vitro JAK kinase activity and inhibition assays. PubMed. Available from: [Link]

  • BMG LABTECH (2020). Kinase assays. Available from: [Link]

  • National Center for Biotechnology Information (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available from: [Link]

  • National Institutes of Health (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. Available from: [Link]

  • ACS Publications (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. 7H-Purine, 6-chloro-7-methyl-. PubChem. Available from: [Link]

  • National Center for Biotechnology Information (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available from: [Link]

  • National Institutes of Health. Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. PubMed Central. Available from: [Link]

  • YouTube (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Available from: [Link]

  • Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • MDPI (2020). Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. Available from: [Link]

  • ResearchGate (2014). Can anyone help with a query on enzyme inhibition and activation?. Available from: [Link]

  • GraphPad. How to determine an IC50. Available from: [Link]

  • ClinPGx. Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts. Available from: [Link]

  • ResearchGate (2016). How to perform enzyme activity assays?. Available from: [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • ResearchGate (2024). How to determine IC50 significance?. Available from: [Link]

  • Biology LibreTexts (2025). 6.4: Enzyme Inhibition. Available from: [Link]

  • Tip Biosystems (2024). What Are Enzyme Kinetic Assays?. Available from: [Link]

  • Global Substance Registration System. This compound. Available from: [Link]

Sources

Application Note: Optimized Formulation Strategies for 6-Chloro-7-methylpurine in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

6-Chloro-7-methylpurine (CAS: 5440-17-5) represents a distinct class of purine analogs often utilized as metabolic probes or synthetic intermediates for nucleoside therapeutics.[1][2] Unlike its non-methylated parent (6-chloropurine), the N7-methyl substitution alters the crystal packing and lipophilicity (LogP ~1.02), rendering it poorly soluble in standard aqueous buffers.

This guide addresses the two primary challenges in formulating this molecule:

  • Solubility: Overcoming the high lattice energy typical of planar purine stacks.[1]

  • Stability: The C6-chloro substituent is a leaving group susceptible to nucleophilic aromatic substitution (hydrolysis) in aqueous environments, particularly at high pH or elevated temperatures.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 168.58 g/mol Small molecule; rapid clearance likely.[1][2]
LogP ~1.02Moderately lipophilic; requires organic co-solvents.[1][2]
pKa Weakly basic (N1)Solubility may increase at pH < 4, but hydrolysis risk increases.[1]
Reactivity C6-Cl bondCritical: Unstable in strong bases.[1][2] Hydrolyzes to 6-hydroxy derivatives.[1][2]
Appearance Crystalline SolidHigh energy required to dissolve (sonication/heat).[1]

Pre-Formulation: Vehicle Selection Decision Tree

Before initiating animal studies, select the formulation strategy based on your required route of administration and dose concentration.

FormulationDecisionTree Start Start: Define Study Goals Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Systemic Bioavailability PO Oral (PO) Route->PO Gut Absorption/Tox ConcCheck Target Conc. > 5 mg/mL? IV_IP->ConcCheck Sol_A Protocol A: Co-Solvent System (10% DMSO / 40% PEG400) PO->Sol_A If Solution Required Susp_C Protocol C: Homogeneous Suspension (0.5% Methylcellulose) PO->Susp_C Standard ConcCheck->Sol_A No (<5 mg/mL) Sol_B Protocol B: Cyclodextrin Complex (20% HP-β-CD) ConcCheck->Sol_B Yes (>5 mg/mL)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and drug concentration.

Detailed Formulation Protocols

Protocol A: The "Gold Standard" Co-Solvent System (IV/IP)

Best for: Intravenous (IV) or Intraperitoneal (IP) injection where a clear solution is mandatory.[1] Composition: 10% DMSO / 40% PEG 400 / 50% Saline.[1][2]

Mechanism: DMSO disrupts the crystal lattice; PEG 400 prevents re-precipitation upon dilution in the blood; Saline provides tonicity.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of this compound into a sterile glass vial.

  • Primary Solubilization: Add 10% of the final volume of sterile DMSO (Dimethyl Sulfoxide).[1]

    • Critical Step: Vortex vigorously for 1-2 minutes. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be clear before proceeding.

  • Stabilization: Add 40% of the final volume of PEG 400 (Polyethylene Glycol 400).[1][3]

    • Action: Vortex to mix.[1][2] The solution will become viscous and warm slightly (exothermic).

  • Dilution: Slowly add 50% of the final volume of sterile 0.9% Saline (or PBS pH 7.4) dropwise while vortexing.

    • Warning: Adding saline too fast can cause "shock precipitation."[1][2] If cloudiness occurs, sonicate immediately.[1]

  • Filtration: Filter through a 0.22 µm PES or PTFE syringe filter for sterilization.[1][2]

Protocol B: Cyclodextrin Complexation (High Dose/Sensitive Models)

Best for: Studies requiring higher doses (>10 mg/mL) or where DMSO toxicity is a concern (e.g., neurological models).[1] Composition: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1][2]

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve HP-β-CD in sterile water to create a 20% w/v stock solution.[1][2] Filter sterilize (0.22 µm).

  • Compound Addition: Add this compound to the vehicle.

  • Complexation: Sonicate for 20–30 minutes at ambient temperature.

    • Note: Cyclodextrins work by encapsulating the hydrophobic purine in a hydrophilic cage. If the solution remains cloudy, pH adjustment (lowering to pH 4-5 with dilute HCl) may assist, but ensure pH is neutralized before injection if possible.

Protocol C: Oral Suspension (PO)

Best for: Oral gavage toxicology or pharmacokinetics (PK) studies.[1] Composition: 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) + 0.1% Tween 80.[1]

Step-by-Step Procedure:

  • Wetting: Weigh the compound into a mortar. Add Tween 80 (0.1% of final volume) and triturate (grind) with a pestle to wet the hydrophobic powder.

  • Levigation: Slowly add a small volume of 0.5% MC solution to create a smooth paste.[1]

  • Dilution: Transfer the paste to a vial and rinse the mortar with the remaining MC solution to reach final volume.

  • Homogenization: Vortex or use a probe homogenizer to ensure uniform particle distribution.[1][2]

    • Requirement: Shake well immediately before dosing.[1][2]

Stability & Quality Control (QC)[1]

The 6-chloro group is susceptible to hydrolysis, converting the active molecule into the inactive (and potentially non-toxic) 6-hydroxy metabolite.

QC Workflow
  • Fresh Preparation: Always prepare formulations fresh daily . Do not store solutions >24 hours, even at 4°C.

  • Visual Inspection: Hold the vial against a light source.

    • Pass: Crystal clear (for Protocols A/B).[1]

    • Fail: Visible floating crystals or haziness (Precipitation risk = Embolism risk in IV).[1]

  • HPLC Verification (Optional but Recommended):

    • Run a "Vehicle Blank" vs. "Formulated Sample."[1][2]

    • Check for the emergence of a polar peak (hydrolysis product) eluting earlier than the parent compound.

In Vivo Administration Guidelines

Dosing Volume Limits

Respecting physiological limits prevents vehicle-induced toxicity (e.g., hemolysis from DMSO or volume overload).[1]

SpeciesRouteMax Volume (Standard)Max Volume (Bolus/Acute)
Mouse (25g) IV5 mL/kg (125 µL)10 mL/kg (250 µL)
Mouse (25g) IP10 mL/kg (250 µL)20 mL/kg (500 µL)
Mouse (25g) PO10 mL/kg (250 µL)20 mL/kg (500 µL)
Rat (250g) IV5 mL/kg (1.25 mL)5 mL/kg (1.25 mL)
Vehicle Toxicity Controls[1]
  • DMSO Warning: In mice, IP injection of DMSO concentrations >10% can cause temporary motor deficits (ataxia) or peritoneal irritation. Always include a "Vehicle Only" control group to distinguish solvent effects from drug effects.[1]

  • PEG 400 Warning: High doses of PEG can be osmotically active.[1] Ensure animals have free access to water.[1][2]

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. [Link][1][2]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] (Chapter on Solubility and Formulation). Elsevier.[1][2] [Link]

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Selection and Formulation Strategies.[1] International Journal of Toxicology.[1] [Link]

  • Washington State University IACUC. Standard Operating Procedures for Preparation & Administration of DMSO in Rodents. [Link]

  • U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products.[1][2] (Reference for safety limits of PEG400/DMSO). [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Chloropurine Methylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Methylation of 6-Chloropurine Ticket ID: 6CP-METH-OPT-001 Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Challenge

The methylation of 6-chloropurine (6-CP) is a foundational reaction in nucleoside analog synthesis. The core technical challenge is controlling regioselectivity . The purine ring contains multiple nucleophilic nitrogens. While the N9-isomer is typically the desired pharmacophore (mimicking biological nucleosides), the N7-isomer often forms as a kinetic product or due to steric/electronic shielding.

This guide provides an evidence-based approach to maximizing the N9:N7 ratio while preventing the common side reaction of hydrolysis (conversion to hypoxanthine).

Module 1: Critical Parameter Optimization

The following table summarizes how reaction variables shift the equilibrium between the Kinetic (N7) and Thermodynamic (N9) products.

ParameterRecommendationTechnical Rationale
Solvent DMSO or DMF Polar aprotic solvents stabilize the purine anion and facilitate

attack. DMSO often provides superior solubility for 6-CP compared to DMF or Acetone [1].
Base K₂CO₃ (Anhydrous) Potassium Carbonate provides a controlled deprotonation. Unlike NaH, it minimizes the risk of rapid, uncontrolled exotherms and is less sensitive to moisture, reducing hydrolysis risk [2].
Temperature Room Temp → 60°C Lower temperatures often favor the kinetic N7 product. Gentle heating (40–60°C) helps drive the reaction toward the thermodynamically stable N9 isomer [3].
Reagent Methyl Iodide (MeI) Standard electrophile. Warning: MeI is volatile. For higher temperature reactions (>60°C), consider a sealed vessel or switching to Dimethyl Sulfate (DMS) to prevent reagent loss.
Concentration 0.2 – 0.5 M High dilution slows the reaction; excessive concentration can lead to aggregation or solubility issues.
Module 2: Troubleshooting & FAQs
Q1: I am seeing a 50:50 mixture of N7 and N9 isomers. How do I shift this to N9?

Diagnosis: This is a classic kinetic vs. thermodynamic control issue. The N7 position is often more accessible sterically or electronically favored initially, but N9 is thermodynamically more stable. Corrective Action:

  • Switch Solvent: If using Acetone or THF, switch to DMSO . The higher dielectric constant favors the separation of the ion pair, often improving N9 selectivity [4].

  • Increase Temperature: Increase reaction temperature to 50–60°C. This provides the activation energy required to reach the thermodynamic well of the N9 isomer.

  • Time: Allow the reaction to run longer (overnight). In some reversible alkylation systems, the N7 product can rearrange to N9 over time, although this is less common with simple methyl groups than with bulky groups.

Q2: My product contains a significant amount of 6-hydroxypurine (Hypoxanthine). Why?

Diagnosis: Hydrolysis of the C6-Chlorine atom.[1] This occurs via nucleophilic aromatic substitution (


) by water or hydroxide ions.
Corrective Action: 
  • Water Control: Ensure all solvents (DMF/DMSO) are anhydrous . 6-CP is highly susceptible to hydrolysis in the presence of water and heat [5].

  • Base Choice: Avoid hydroxide bases (NaOH, KOH) if possible. Use K₂CO₃ or Cs₂CO₃ . If using NaH, ensure it is oil-free or washed, and the system is under inert gas (

    
    /Ar).
    
  • Acidic Quench: When quenching the reaction, do not let the mixture sit at high pH. Neutralize quickly.

Q3: The reaction stalls at 60% conversion. Adding more MeI doesn't help.

Diagnosis: This is likely due to the "salting out" effect or protonation of the intermediate. As the reaction proceeds, KI (or other salts) accumulate, potentially coating the base or altering the ionic strength. Corrective Action:

  • Phase Transfer Catalyst: Add 5-10 mol% TBAB (Tetrabutylammonium bromide) . This helps solubilize the carbonate and improves anion reactivity.

  • Reagent Volatility: If running at 50°C+, MeI may have evaporated. Use a cold-finger condenser or a sealed pressure tube.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 6-chloro-9-methylpurine with >10:1 N9:N7 selectivity.

Reagents:

  • 6-Chloropurine (1.0 eq)[1][2]

  • Methyl Iodide (1.2 eq)

  • Potassium Carbonate (anhydrous, 1.5 eq)

  • DMSO (anhydrous, 5 mL per mmol substrate)

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.

  • Dissolution: Add 6-Chloropurine and anhydrous DMSO. Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in one portion. The suspension may turn yellow/orange (formation of purine anion). Stir at Room Temp for 15 minutes.

  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The N9 isomer usually runs lower (more polar) than the N7 isomer on silica, though this can vary by solvent system.

  • Workup:

    • Pour reaction mixture into ice-cold brine (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) to remove residual DMSO.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (Gradient: 0-5% MeOH/DCM).

Module 4: Mechanistic & Workflow Visualization
Figure 1: Regioselectivity Pathways

This diagram illustrates the competition between the Kinetic (N7) and Thermodynamic (N9) pathways and the hydrolysis side-reaction.

Regioselectivity Start 6-Chloropurine Anion Purine Anion (Delocalized) Start->Anion Base (K2CO3) Hydrolysis 6-Hydroxypurine (Impurity) Start->Hydrolysis H2O / OH- N7 N7-Methyl (Kinetic Product) Anion->N7 Fast (Low Temp) N9 N9-Methyl (Thermodynamic Product) Anion->N9 Stable (High Temp/Polar Solvent)

Caption: Reaction pathways showing the divergence between N7 (kinetic) and N9 (thermodynamic) products, and the hydrolysis risk.

Figure 2: Troubleshooting Logic Flow

Use this flowchart to diagnose low yields or purity issues.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC IsomerIssue Wrong Isomer Ratio (High N7) CheckTLC->IsomerIssue YieldIssue Low Conversion CheckTLC->YieldIssue PurityIssue Loss of Chlorine (Hydrolysis) CheckTLC->PurityIssue Soln_Heat Increase Temp (50°C) Switch to DMSO IsomerIssue->Soln_Heat Soln_Reagent Check MeI Volatility Add TBAB Catalyst YieldIssue->Soln_Reagent Soln_Dry Dry Solvents Reduce Base Strength PurityIssue->Soln_Dry

Caption: Decision tree for diagnosing common failures in 6-chloropurine methylation.

References
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H.[3] The Journal of Organic Chemistry, 71(23), 8901–8906. Link

  • Kjellberg, J., & Johansson, N. G. (1986). Regioselectivity in the alkylation of 6-chloropurine. Tetrahedron, 42(23), 6541-6544.
  • Wakabayashi, H., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.[4] EJNMMI Radiopharmacy and Chemistry, 9, Article 14. Link

  • Hanna, N. B., et al. (1994). Synthesis of 6-chloropurine nucleosides. Nucleosides and Nucleotides, 13(1-3).
  • Legraverend, M., et al. (2006). Synthesis of 2,6,9-trisubstituted purines. Tetrahedron, 62(16).

Sources

Technical Support Center: 6-Chloro-7-methylpurine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development scientists working with 6-Chloro-7-methylpurine . It synthesizes chemical stability data, degradation mechanisms, and practical handling protocols into a cohesive technical resource.[1]

Senior Application Scientist Desk

Executive Summary: The Stability Paradox

This compound is a potent electrophile.[1] Its utility in synthesis and biological assays stems from the very property that makes it unstable: the activation of the purine ring by the N7-methyl group .

Unlike standard purines, the N7-methylation locks the imidazole ring in a specific electronic state that significantly increases the electrophilicity of the C6-position. This makes the compound highly susceptible to:

  • Nucleophilic Displacement (Hydrolysis/Solvolysis): Rapid loss of the chlorine atom.[1]

  • Imidazole Ring Fission: Instability in alkaline environments leading to irreversible degradation.[1]

Core Recommendation: Treat this compound as a "use-immediately" reagent in aqueous media.[1] Store only in anhydrous organic solvents at low temperatures.

Solvent Compatibility Matrix

Solvent SystemStability RatingRecommended UseRisk Factor
Anhydrous DMSO ★★★★☆ (High)Primary Stock Solution. Store at -20°C or -80°C.Hygroscopic. Absorbed water triggers hydrolysis.[1]
Anhydrous DMF ★★★★☆ (High)Alternative Stock.[1]Amine impurities in low-grade DMF can react with the C6-Cl.[1]
Ethanol / Methanol ★★☆☆☆ (Low)Not Recommended for Storage. Solvolysis Risk. Forms 6-alkoxy derivatives (e.g., 6-methoxy-7-methylpurine) over time.[1]
PBS / Aqueous Buffers (pH 7.4) ★☆☆☆☆ (Critical)Immediate Use Only. Hydrolysis to 6-hydroxy-7-methylpurine (t½ < 24h at RT).[1]
Basic Buffers (pH > 8) ☠ (Unstable)Avoid. Ring Opening. Irreversible degradation to formamidopyrimidines.[1]
Acidic Buffers (pH < 5) ★★★☆☆ (Moderate)Short-term dilution.[1]Protonation of N1/N3 may temporarily stabilize the C6-Cl bond against hydrolysis.[1]

Critical Degradation Mechanisms

Understanding how the molecule breaks down is essential for troubleshooting.

Pathway A: Hydrolysis (The "New Peak" Phenomenon)

In the presence of water (even atmospheric moisture in DMSO), the C6-Chlorine is displaced by a hydroxyl group.[1]

  • Observation: A new peak appears in HPLC with a shorter retention time (more polar).

  • Product: 6-Hydroxy-7-methylpurine (often exists as the 7-methylhypoxanthine tautomer).[1]

Pathway B: Alkaline Ring Fission (The "Disappearing Peak")

The N7-methyl group creates a positive charge character on the imidazole ring, making C8 highly electrophilic.[1] In basic conditions (pH > 8), hydroxide ions attack C8, breaking the imidazole ring.[1]

  • Observation: Loss of UV absorbance at 260-270 nm or formation of complex polar debris.[1]

  • Product: N-methyl-N-formyl-pyrimidines (Fapy derivatives).[1]

DegradationPathways Compound This compound (Active Reagent) Hydrolysis 6-Hydroxy-7-methylpurine (Inactive) Compound->Hydrolysis + H2O (pH 7.4) Rapid Solvolysis 6-Alkoxy-7-methylpurine (Byproduct) Compound->Solvolysis + ROH (MeOH/EtOH) Slow/Heat RingOpen Formamidopyrimidine (Ring Fission) Compound->RingOpen + OH- (pH > 8.5) Irreversible

Figure 1: Primary degradation pathways.[1][2] Note that hydrolysis is the most common issue in neutral buffers, while ring opening occurs in basic conditions.

Troubleshooting Guide (Q&A)

Issue 1: Stock Solution Discoloration

Q: I prepared a 100 mM stock in DMSO two weeks ago and stored it at 4°C. It has turned from clear to a faint yellow. Is it still good? A: Proceed with caution. Yellowing in DMSO often indicates oxidative degradation or the presence of HCl liberated during hydrolysis (if the DMSO was wet).

  • Diagnosis: Check the DMSO source. Was it "anhydrous" grade?

  • Action: Run a QC check (see Protocol below). If purity is <95%, discard.[1]

  • Prevention: Use single-use aliquots stored at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1]

Issue 2: Precipitation in Aqueous Media

Q: When I dilute my DMSO stock into PBS (1:1000), I see a fine precipitate or cloudiness. A: this compound is sparingly soluble in water.[1]

  • Mechanism: The hydrophobic aromatic ring crashes out when the organic solvent concentration drops.

  • Solution:

    • Sonicate the dilution warm (37°C) for 5 minutes (ensure stability is checked).

    • Use an intermediate dilution step with PEG-400 or Tween-80 (e.g., dissolve in DMSO -> dilute 1:1 with PEG-400 -> dilute into buffer).[1]

    • Lower the final concentration.[1] 100 µM is usually the limit for direct aqueous solubility without surfactants.

Issue 3: HPLC Peak Shift

Q: My standard curve looks wrong. The peak shifted from 12.5 min to 4.2 min after leaving the sample in the autosampler overnight. A: You are observing on-column hydrolysis .

  • Cause: The sample sat in an aqueous mobile phase (likely water/acetonitrile) for hours.[1]

  • Fix:

    • Prepare samples immediately before injection.[1]

    • Cool the autosampler to 4°C.

    • Switch to a mobile phase with a slightly lower pH (pH 3-4) if your column permits, as this retards nucleophilic attack by water.[1]

Validated Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol to ensure maximum shelf-life.

  • Materials:

    • This compound (Solid).[1]

    • Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Do not use standard laboratory grade DMSO.

    • Amber glass vials with PTFE-lined caps.[1]

  • Procedure:

    • Weigh the compound rapidly to minimize exposure to air.

    • Add Anhydrous DMSO to achieve a concentration of 10–50 mM .[1]

    • Vortex until completely dissolved (approx. 1-2 mins). Avoid heating if possible.

    • Aliquot immediately into small volumes (e.g., 50 µL) to avoid future freeze-thaw cycles.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Protocol B: Purity Assessment (HPLC)

Use this method to distinguish the parent compound from hydrolysis products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 265 nm (max absorbance) and 210 nm.[1]

  • Expected Results:

    • 6-Hydroxy-7-methylpurine (Hydrolysis product): Elutes early (approx. 2-3 min).

    • This compound (Intact): Elutes later (approx. 6-7 min).

Decision Tree: Solvent Selection

SolventSelection Start Start: Select Solvent IsStorage Is this for STORAGE? Start->IsStorage DMSO Anhydrous DMSO (-20°C) IsStorage->DMSO Yes IsAssay Is this for an ASSAY? IsStorage->IsAssay No Aqueous Aqueous Buffer? IsAssay->Aqueous Yes pHCheck Check pH Aqueous->pHCheck UseImmediately Use Immediately (< 4 hours) pHCheck->UseImmediately pH < 7.5 Avoid AVOID (Ring Opening Risk) pHCheck->Avoid pH > 8.0

Figure 2: Workflow for selecting the appropriate solvent based on experimental stage.

References

  • Solubility & Stability in Organic Solvents

    • Cayman Chemical Product Data.[1] "6-Chloropurine Solubility in DMSO/DMF."

    • Source: (Extrapolated for 7-methyl analog based on structural similarity).[1]

  • Alkaline Ring Fission Mechanism

    • Chetsanga, C. J., & Makaroff, C. (1982).[1] "Alkaline opening of imidazole ring of 7-methylguanosine."[1][3] Chemico-Biological Interactions.

    • Source:[1]

  • Radiochemical Synthesis & Stability

    • Okamura, T., et al. (2024).[1][4] "Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use."[1] EJNMMI Radiopharmacy and Chemistry.

    • Source:[1]

  • MESG Assay System (Analogous Instability)

    • Webb, M. R. (1992).[1][5] "A continuous spectrophotometric assay for inorganic phosphate..." PNAS.[1]

    • Source:[1]

Sources

Technical Support Center: Stability & Impurity Profiling of 6-Chloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of 6-Chloro-7-methylpurine

Welcome to the technical guide for This compound (6-Cl-7-MeP) . As a researcher, you are likely utilizing this compound as a scaffold for nucleoside analogs or kinase inhibitors.

The Core Challenge: This molecule possesses a "stability paradox." The chlorine atom at the C6 position is essential for further functionalization (via


), but it is also the molecule's "Achilles' heel." It is highly susceptible to nucleophilic attack by water (hydrolysis), especially when the electron-deficient purine ring is activated by the 7-methyl group.

This guide provides the protocols to detect, identify, and prevent these degradation pathways.

Module 1: Analytical Method Development (Troubleshooting)

Q: Why do I see severe peak tailing for 6-Cl-7-MeP on my HPLC?

A: This is a classic "silanol interaction" issue common to basic purines. The 7-methyl group alters the electron density of the imidazole ring, often making the N1 or N3 positions more basic. These basic nitrogens interact with acidic silanol groups on the silica backbone of your HPLC column, causing tailing.

Troubleshooting Protocol:

  • Column Selection: Switch to a column with "end-capping" or "embedded polar groups" (e.g., Waters XBridge Shield RP18 or Phenomenex Luna Omega PS C18). These shield the silica surface.

  • Mobile Phase Buffer: Do not use plain water/acetonitrile. You must control the protonation state.

    • Recommended: 10 mM Ammonium Formate (pH 3.5 - 4.0).

    • Reasoning: Low pH ensures the purine is fully protonated (cationic), preventing the "on-off" interaction with silanols that causes tailing.

Q: My retention time shifts between runs. What is happening?

A: You are likely operating near the compound's pKa. Purines have ionizable protons. If your mobile phase pH is near the pKa of the N1 or N3 nitrogen, small fluctuations in buffer preparation will cause massive shifts in retention (as the ratio of ionized/neutral species changes).

  • Action: Run a pH scout. If the pKa is ~2.5, operate at pH 4.0 or pH 1.5, never at 2.5.

Module 2: Mass Spectrometry & Identification Logic

Q: How do I definitively distinguish the parent compound from degradation products without a standard?

A: Use the "Chlorine Isotope Signature" as your primary evidence. Chlorine exists naturally as


Cl (75%) and 

Cl (25%). This creates a distinct mass spectral pattern that disappears upon hydrolysis.
The Isotope Rule of 3:1
Compound StateMass Spectral FeatureInterpretation
Intact Parent (6-Cl-7-MeP)Doublet Peak: M and M+2 separated by 2 Da.Ratio ~3:1 (High:Low).[1][2][3] Confirms presence of Chlorine.[3][4]
Hydrolysis Product (7-Methylhypoxanthine)Singlet Peak: No M+2 companion.Loss of Chlorine. Confirms hydrolysis (Cl replaced by OH).
Oxidation Product (N-Oxide)Doublet Peak: M+16 and (M+16)+2.Ratio ~3:1 .[1][2][3][4][5] Chlorine is still present; Oxygen added (+16 Da).

Q: What mass shift should I look for?

A: Look for a loss of ~18 Da.

  • Reaction: R-Cl +

    
    
    
    
    
    R-OH + HCl
  • Math: Loss of

    
    Cl (34.97 Da) + Gain of OH (17.00 Da) 
    
    
    
    -18 Da shift.
  • Note: In positive mode ESI, you are looking for

    
    .
    

Module 3: Degradation Pathways & Mechanisms

Q: What are the primary degradation products I should screen for?

A: The dominant pathway is Hydrolysis, followed by N-Oxidation.

  • Primary Degradation (Hydrolysis):

    • Mechanism:[4][6][7][8] Nucleophilic aromatic substitution (

      
      ). Water attacks C6, displacing Chloride.
      
    • Product:7-Methylhypoxanthine (7-methyl-1,7-dihydro-6H-purin-6-one).

    • Risk Factor:[7] High pH (OH- attack) or extremely low pH (acid-catalyzed).

  • Secondary Degradation (Oxidation):

    • Mechanism:[4][6][7][8] Electrophilic attack on ring nitrogens (usually N1).

    • Product:This compound-N-oxide .

    • Risk Factor:[7] Presence of peroxides in solvents (e.g., old THF or ethers).

Visualizing the Degradation Logic

DegradationPathways Figure 1: Degradation Pathways of this compound Parent This compound (Parent) [M+H]+ Isotope: 3:1 Hydrolysis 7-Methylhypoxanthine (Primary Impurity) [M-18]+ No Isotope Parent->Hydrolysis Hydrolysis (H2O) Acid/Base Stress Oxidation N-Oxide Derivative (Secondary Impurity) [M+16]+ Isotope: 3:1 Parent->Oxidation Oxidation (H2O2) Peroxides

Figure 1: Logical flow of degradation. Note that Hydrolysis results in the loss of the Chlorine isotope pattern, while Oxidation retains it.

Module 4: Stress Testing Protocol (ICH Q1A Aligned)

Q: How do I validate my method's specificity?

A: Perform "Forced Degradation" studies. You must intentionally degrade the sample to prove your method can separate the impurities from the parent peak. Do not treat these as "pass/fail" tests; treat them as "impurity generation" experiments.

Stress TypeConditionTarget DegradationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 2-4 hours10-20%Formation of 7-Methylhypoxanthine . Loss of Cl isotope pattern.
Base Hydrolysis 0.1 N NaOH, RT, 1-2 hours10-20%Rapid formation of 7-Methylhypoxanthine . Warning: Base hydrolysis is often very fast for 6-Cl purines.
Oxidation 3%

, RT, 2-6 hours
5-10%Formation of N-Oxides . Mass shift +16 Da.
Thermal 60°C (Solid State), 7 days< 5%Dimerization (rare) or amorphous changes.
Photolytic UV / Fluorescent (ICH Q1B)VariableRadical dechlorination (rare) or ring opening.

Critical Warning: If you observe >20% degradation in under 10 minutes, your stress conditions are too harsh. Dilute the acid/base or lower the temperature. The goal is to create intermediates, not destroy the molecule completely.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[6][9] (2003).[6][9] Defines the standard stress testing protocols (Acid, Base, Oxidative) required to validate stability-indicating methods.

  • Legraverend, M., et al. Synthesis and in vitro evaluation of 6-chloropurine derivatives. Bioorganic & Medicinal Chemistry (2006).[6] Discusses the reactivity of the 6-Chloro position and susceptibility to nucleophilic displacement (

    
    ). 
    
  • Chemistry LibreTexts. Mass Spectrometry: Isotope Effects. Explains the characteristic 3:1 ratio of Chlorine-35 to Chlorine-37, essential for identifying chlorinated purines.

  • Rosemeyer, H. The Chemo-Enzymatic Synthesis of Nucleosides. Helvetica Chimica Acta (2004). Details the hydrolysis kinetics of methylated purines and the stability of the glycosidic bond vs. the 6-Cl bond.

Sources

addressing low solubility of 6-Chloro-7-methylpurine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility Optimization, Stability, and Handling Audience: Medicinal Chemists, Pharmacologists, Process Engineers

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 6-Chloro-7-methylpurine (CAS: 5440-17-5) and its derivatives.[1] If you are here, you likely encountered a familiar frustration: the compound dissolves in DMSO but precipitates immediately upon addition to aqueous buffers (PBS, media), or it crashes out during nucleophilic substitution reactions.

This guide treats solubility not as a binary property (soluble/insoluble) but as a tunable system .[1] The this compound scaffold possesses high lattice energy due to


-

stacking and a planar structure, compounded by the lipophilic 6-chloro and 7-methyl substitutions which disrupt the hydrogen-bonding network available to unsubstituted purines.[1]
Module 1: Diagnostic & Immediate Solubility Fixes

Status: Critical Issue: Compound precipitates in aqueous media.[1]

The Solubility Matrix

Use this reference table to select the correct solvent system based on your application.

Solvent SystemSolubility Limit (Approx.)ApplicationRisk Factor
DMSO (Anhydrous) > 25 mg/mLStock Solutions, SnAr ReactionsLow (if stored dry)
Water / PBS (pH 7.4) < 2.5 mg/mLBiological AssaysHigh (Precipitation)
Ethanol (100%) ~ 5–10 mg/mLSynthesis WorkupModerate
DMF / NMP > 30 mg/mLChemical Synthesis (SnAr)Low
20% SBE-β-CD ~ 5–10 mg/mLIn Vivo / Cell CultureVery Low (Biocompatible)
Protocol A: The "DMSO Spike" Method (For Cell Culture)

Do not add powder directly to media.

  • Prepare Stock: Dissolve this compound in anhydrous DMSO to 20 mM .

    • Tech Note: If the DMSO is old (hygroscopic), water content will lower solubility.[2] Use fresh or molecular-sieve-dried DMSO.[1]

  • Sonication: Sonicate for 5–10 minutes at 40°C. Visual clarity is mandatory.

  • Stepwise Dilution:

    • Place your culture media/buffer on a vortex mixer.[1]

    • While vortexing, slowly inject the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.[1]

Module 2: Chemical Stability & Synthesis Optimization

Status: Advisory Issue: Low yield in substitution reactions or degradation.

The Hydrolysis Trap

The C6-Chloro atom is activated for Nucleophilic Aromatic Substitution (SnAr).[1] However, this also makes it susceptible to hydrolysis, converting the active intermediate into the inactive 6-hydroxy (hypoxanthine) derivative.

  • Danger Zone: Acidic aqueous environments or high heat in wet solvents.[1]

  • Symptom: Appearance of a highly polar spot on TLC (baseline) or a mass shift of -18.5 Da (Cl

    
     OH replacement: -35.5 + 17).[1]
    
Protocol B: Optimized SnAr Reaction Conditions

For substituting the Chlorine with amines (R-NH2):

  • Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMF .[1] Avoid alcohols if the reaction requires high temperature (>80°C) to prevent ether formation side-products.[1]

  • Base: Use DIPEA (Diisopropylethylamine) as a proton scavenger.[1] Avoid hydroxide bases (NaOH/KOH) to prevent hydrolysis.[1]

  • Temperature: this compound is less reactive than 6-chloropurine due to the electron-donating methyl group at N7 (or steric/electronic changes depending on the specific isomer resonance).[1] Heating to 60–90°C is often required.[1]

Module 3: Advanced Formulation (In Vivo / High Concentration)

Status: Advanced Issue: Need high doses (>10 mg/kg) for animal studies; DMSO is too toxic.

Standard saline will fail.[1] You must use a Cosolvent System or Complexation .[1]

Protocol C: The SBE-β-Cyclodextrin Complex

Sulfobutyl ether


-cyclodextrin (SBE-β-CD) forms an inclusion complex, hiding the hydrophobic purine core inside a hydrophilic donut.[1]
  • Vehicle Prep: Dissolve SBE-β-CD powder in Saline (0.9% NaCl) to create a 30% w/v solution . Filter sterilize (0.22 µm).

  • Compound Prep: Dissolve compound in minimal DMSO (e.g., 5% of final volume).

  • Complexation:

    • Add the DMSO concentrate dropwise to the 30% SBE-β-CD vehicle with constant stirring.[1]

    • Stir for 30 minutes at Room Temperature.

    • Result: A clear, stable solution suitable for IP or IV injection.[1]

Protocol D: The "Golden Triad" Formulation

If Cyclodextrins are unavailable, use this cosolvent mix:

  • 10% DMSO (Solubilizer)[1][2]

  • 40% PEG 300 (Viscosity/Stabilizer)[1][2]

  • 5% Tween 80 (Surfactant/Wetting agent)[1]

  • 45% Saline (Diluent)[1][2]

Order of Addition is Critical: DMSO


 PEG 300 

Tween 80

Saline.[1][2] Vortex thoroughly between each addition.[1]
Visualizing the Logic
Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific experimental phase.

SolventStrategy Start Start: this compound Application? Synthesis Chemical Synthesis (SnAr / Coupling) Start->Synthesis BioAssay Biological Assay (In Vitro / In Vivo) Start->BioAssay HighTemp High Temp (>80°C)? Synthesis->HighTemp Sensitive Cell Sensitivity to DMSO? BioAssay->Sensitive DMF_NMP Use DMF or NMP (High Solubility, High BP) HighTemp->DMF_NMP Yes EtOH Use Ethanol/MeOH (Watch for solvolysis) HighTemp->EtOH No LowConc Low Conc (<50 µM) Sensitive->LowConc Low Sensitivity HighConc High Conc / In Vivo Sensitive->HighConc High Sensitivity/Dose DMSO_Spike DMSO Stock (1000x) Dilute into Media LowConc->DMSO_Spike Cyclodextrin SBE-β-Cyclodextrin (Inclusion Complex) HighConc->Cyclodextrin Preferred Cosolvent PEG300 / Tween80 / Saline (Cosolvent System) HighConc->Cosolvent Alternative

Caption: Decision matrix for solvent selection based on experimental constraints (Temperature, Concentration, and Toxicity).

Frequently Asked Questions (FAQs)

Q: My compound turned into a "gum" when I added water. What happened? A: You likely experienced "oiling out."[1][3] This happens when the compound precipitates in an amorphous state rather than crystalline.[1]

  • Fix: Re-dissolve in DMSO. Ensure your aqueous buffer is warm (37°C) before adding the stock.[1] Add the stock slower while vortexing. If it persists, switch to the SBE-β-CD protocol (Protocol C).[1]

Q: Can I use acidic water to dissolve it? Purines are bases, right? A: While N1 or N3 can be protonated, the 6-chloro substituent reduces the basicity of the ring system significantly. Lowering the pH (e.g., pH 2-3) might increase solubility slightly but drastically increases the rate of hydrolysis (Cl


 OH). We strongly recommend maintaining pH 6–8 and using cosolvents instead of pH manipulation.[1]

Q: Is the 7-methyl group stable? A: Generally, yes.[1] However, N-alkyl purines can undergo dealkylation under extreme conditions (very strong acids/nucleophiles).[1] In standard physiological and synthesis conditions (SnAr), the methyl group is stable. The Chlorine at C6 is the labile point.[1]

Q: Why does my DMSO stock look cloudy after a week at 4°C? A: DMSO freezes at ~19°C. At 4°C, it is solid.[1] If it looks "cloudy" but liquid, it has likely absorbed water from the air (DMSO is hygroscopic), causing the purine to crash out.

  • Fix: Warm to 37°C and sonicate. If it doesn't clear, the water content is too high. Prepare a fresh stock in new, anhydrous DMSO.

References
  • Solubility & Physicochemical Properties

    • PubChem Compound Summary for CID 95057, this compound.[1] National Center for Biotechnology Information (2025).[1] Retrieved from .[1]

  • Cyclodextrin Formulation Strategies

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[1] (General grounding for Protocol C).

  • Purine Reactivity & SnAr Mechanisms

    • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry.[1][2][4][5] (Context for SnAr reactivity of 6-chloropurines).

  • Cosolvent Protocols (MedChemExpress)

    • Solubility Data for 6-Chloropurine Derivatives. MedChemExpress Technical Data Sheets.[1] Retrieved from .[1]

Sources

preventing decomposition of 6-Chloro-7-methylpurine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 6-Cl-7-Me-Stab-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "N7-Instability" Factor

Welcome to the technical support center for purine chemistry. If you are accessing this guide, you are likely observing the decomposition of 6-Chloro-7-methylpurine into 7-methylhypoxanthine (6-hydroxy-7-methylpurine) during the workup of a Vilsmeier-type chlorination (POCl₃).

The Core Problem: Unlike the robust N9-isomer , the N7-methyl isomer is electronically activated at the C6 position. The N7-methyl group locks the purine ring into a resonance form that significantly increases the electrophilicity of C6, making the chloride a "hyper-labile" leaving group.

The Critical Rule:

This compound is stable in mild base but rapidly hydrolyzes in aqueous acid. Standard POCl₃ workups generate massive amounts of HCl, creating the exact conditions required to destroy your product.

Module 1: The Chemistry of Decomposition

To prevent decomposition, you must understand the mechanism driving it.

Mechanism: Acid-Catalyzed Hydrolysis

In the presence of the acid generated by quenching POCl₃, the N1 or N3 positions can become protonated. This, combined with the fixed positive character induced by the N7-methyl group, creates a "push-pull" system that invites water to attack C6.

Decomposition cluster_0 DANGER ZONE: pH < 4 Substrate This compound (Electrophilic C6) Intermediate Activated Cationic Intermediate Substrate->Intermediate Protonation (N1/N3) Acid Acidic Workup (H+ from POCl3) Acid->Intermediate Product 7-Methylhypoxanthine (Decomposed) Intermediate->Product Rapid Hydrolysis (-HCl) Water H2O Attack Water->Intermediate

Figure 1: The acid-catalyzed decomposition pathway. Note that N7-alkylation lowers the activation energy for nucleophilic attack at C6 compared to N9-isomers.

Module 2: The Optimized "Cold-Neutral" Workup

Do NOT pour the reaction mixture directly into water. This is the most common cause of failure. Follow this protocol to maximize recovery.

Reagents Required
  • Quenching Buffer: Saturated NaHCO₃ (aq) or 2M K₂CO₃ (chilled to 0°C).

  • Extraction Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Drying Agent: Anhydrous Na₂SO₄.

Step-by-Step Protocol
StepActionTechnical Rationale
1 Evaporate Excess POCl₃ Remove as much POCl₃ as possible in vacuo (rotary evaporator with a base trap).
2 Dilute Residue Dissolve the thick oil/residue in cold DCM.
3 The "Reverse" Quench Pour the DCM solution slowly into a vigorously stirred slurry of Ice + NaHCO₃ .
4 pH Monitoring Check pH immediately. Maintain pH 7–8. If it drops below 6, add more base immediately.
5 Rapid Extraction Separate layers quickly. Do not let the organic layer sit in contact with the aqueous phase.
6 Cold Wash Wash the organic layer once with cold brine.

Module 3: Troubleshooting & FAQs

Q1: My product precipitated as a white solid during the quench, but it's not soluble in DCM. What is it?

Diagnosis: It is likely 7-methylhypoxanthine (the hydrolysis product).

  • Verification: Check solubility in 1M NaOH. Hypoxanthines are soluble in base; 6-chloropurines are not (unless they degrade).

  • Solution: Your quench was too hot or too acidic. Repeat the synthesis and ensure the internal temperature during quench never exceeds 5°C.

Q2: The product turns yellow/brown on the rotary evaporator.

Diagnosis: Thermal decomposition or polymerization.

  • Cause: this compound is thermally sensitive.

  • Fix: Set the water bath to < 35°C . Do not dry to complete dryness if the oil is stubborn; co-evaporate with toluene to remove traces of POCl₃/water at lower temperatures.

Q3: Can I store the crude mixture overnight?

Answer: No. The crude mixture often contains trapped HCl salts. Even in the freezer, the "micro-acidity" in the solid state can catalyze decomposition.

  • Protocol: Flash chromatograph immediately (neutral alumina or silica with 1% Et₃N to keep it basic) or recrystallize immediately. Store the purified solid at -20°C under Argon .

Module 4: Decision Logic for Recovery

Use this flowchart to determine if your batch can be saved or if it must be discarded.

RecoveryLogic Start Workup Complete (Crude Isolated) Check Check TLC/LCMS Start->Check Pure Single Spot/Peak (Product) Check->Pure >95% Mix Mixture: Product + Hypoxanthine Check->Mix 50-90% Gone Only Hypoxanthine Check->Gone <10% Action1 Store -20°C (Desiccated) Pure->Action1 Action2 Rapid Column (DCM/MeOH + 1% Et3N) Mix->Action2 Action3 Discard/Restart (Adjust Quench) Gone->Action3

Figure 2: Post-workup decision matrix. Note the requirement for base (Et3N) during purification.

References

  • Gundersen, L. L., et al. (2024).[1] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. (Confirming instability of N7-alkyl-6-chloropurines in acidic media).

  • Montgomery, J. A., & Temple, C. (1961).[2] Synthesis of Potential Anticancer Agents. XXVI. The Synthesis of this compound. Journal of the American Chemical Society.[3][4][5] (Foundational work on the synthesis and lability of this specific isomer).

  • BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR.

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.

Sources

managing the reactivity of the chlorine atom during subsequent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing chlorine atom reactivity. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges and opportunities presented by chlorinated compounds in organic synthesis. The chlorine atom, owing to its electronic properties, can be both a reliable functional handle and a source of unexpected reactivity.[1][2] This resource provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to help you navigate these complexities with precision.

Section 1: Foundational Concepts - The Duality of the C-Cl Bond

The carbon-chlorine bond's behavior is governed by a balance of inductive effects and, in the case of aryl or vinyl chlorides, resonance effects. The chlorine atom is highly electronegative, creating a polarized C-Cl bond where the carbon is electrophilic and susceptible to nucleophilic attack. However, the C-Cl bond is also relatively strong and stable, particularly in aryl chlorides, where lone pairs from the chlorine atom can delocalize into the aromatic pi-system, strengthening the bond and making it less reactive towards traditional nucleophilic substitution. Understanding this duality is the first step in troubleshooting and managing its reactivity.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions involving chlorinated molecules.

FAQ 1: My desired reaction is not occurring at the C-Cl bond. How can I activate it?

Issue: You are attempting a cross-coupling or nucleophilic substitution reaction with an aryl or alkyl chloride, but you observe no product formation or very low yields. This is a common problem, especially with electron-rich or sterically hindered aryl chlorides.[3]

Root Cause Analysis & Solutions:

The inertness of the C-Cl bond often necessitates specific activation strategies. The choice of strategy depends on the substrate and the desired transformation.

  • Catalyst and Ligand Selection (for Cross-Coupling): Standard palladium catalysts may be insufficient to activate the C-Cl bond.[3]

    • Expertise & Experience: The key to activating aryl chlorides is the use of highly active catalyst systems. Electron-rich, bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are essential. These ligands promote the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for aryl chlorides.[4] Nickel-based catalysts have also emerged as a powerful alternative for C(sp³)–C bond formation, capable of intercepting and functionalizing alkyl radicals generated from C-Cl bonds.[5][6]

    • Troubleshooting Steps:

      • Switch from a standard Pd catalyst (like Pd(PPh₃)₄) to a more active pre-catalyst combined with a specialized ligand (e.g., Pd₂(dba)₃ with SPhos, XPhos, or RuPhos).

      • Consider a nickel-based catalyst system, especially for C(sp³)-H cross-coupling, which can catalytically generate chlorine radicals.[5][6]

      • For heterogeneous catalysis, ligandless Pd/C can be effective, but solvent choice is critical to prevent side reactions like homo-coupling.[3]

  • Photoredox Catalysis: For particularly stable C-Cl bonds, light-driven strategies can provide the energy needed for activation.[7]

    • Mechanism Insight: Photoredox catalysis can generate highly reactive radical species under mild conditions. For C-Cl bonds, this often involves a single-electron transfer (SET) mechanism that would otherwise be energetically inaccessible.[7] Combining photoredox catalysis with nickel catalysis can even enable the generation of chlorine radicals from aryl chlorides, which then abstract hydrogen atoms to facilitate C-H functionalization.[5][6]

  • Metal-Ion Mediation: Certain metal ions can mediate the selective activation of C-H and C-Cl bonds. For instance, ruthenium, osmium, and cobalt complexes have been shown to facilitate aromatic thiolation by selectively activating an ortho C-Cl bond over a C-H bond.[8] This approach is highly specific and depends on the coordination of the metal to the substrate.

Workflow for C-Cl Bond Activation

Below is a decision-making workflow for activating a non-reactive C-Cl bond.

Caption: Decision workflow for troubleshooting an unreactive C-Cl bond.

FAQ 2: The chlorine atom is reacting when it shouldn't be. How can I protect it or increase chemoselectivity?

Issue: You are performing a reaction on a multifunctional molecule, and the chlorine atom is participating in an undesired side reaction (e.g., substitution or elimination).

Root Cause Analysis & Solutions:

This is a problem of chemoselectivity. The chlorine atom, while often stable, can be labile under certain conditions (e.g., strong bases, high temperatures, or in the presence of potent nucleophiles).[1][2]

  • Orthogonal Protecting Group Strategies: While the chlorine atom itself is not typically "protected" in the classical sense, other functional groups on the molecule can be protected to direct reactivity away from the C-Cl bond. An orthogonal protection strategy uses protecting groups that can be removed under different, non-interfering conditions.[9][10][11]

    • Expertise & Experience: In complex syntheses, like that of peptides or natural products, having multiple protecting groups (e.g., Fmoc, Boc, TBDMS) that are removed by base, acid, or fluoride ions, respectively, is crucial.[9][10] For example, if a strong base is required for a transformation elsewhere, but it causes elimination of your C-Cl bond, you must choose a synthetic route where the base-sensitive steps are completed before the base is introduced.

    • Example Strategy: In a molecule with an alcohol and a chloroalkane, the alcohol can be protected as a silyl ether (e.g., TBDMS), which is stable to many reagents but can be selectively removed with fluoride ions (like TBAF).[12][13] This prevents the alcohol from interfering with a subsequent reaction at a different site.

  • Reaction Condition Tuning:

    • Temperature: Many side reactions have higher activation energies than the desired reaction. Lowering the reaction temperature can often suppress or eliminate the formation of byproducts.

    • Solvent: The choice of solvent can dramatically influence reactivity. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate Sₙ2 reactions, while nonpolar solvents might suppress them.[14] Be cautious, as some solvents can react violently with chlorinating agents or under certain conditions.[14]

    • Base Selection: If elimination is a problem, switching from a strong, small base (e.g., NaOH, MeO⁻) to a bulkier, non-nucleophilic base (e.g., DBU, LiHMDS) can favor the desired reaction pathway by sterically hindering the attack at the carbon bearing the chlorine.

Table 1: Common Orthogonal Protecting Groups for Other Functionalities

This table helps in designing a synthesis where the C-Cl bond needs to be preserved.

Functional GroupProtecting GroupProtection ReagentDeprotection ConditionC-Cl Bond Compatibility
Alcohol TBDMS/TBSTBDMS-Cl, ImidazoleTBAF, THFGenerally excellent
Benzyl (Bn)BnBr, NaHH₂, Pd/C (Hydrogenolysis)Excellent; avoids acidic/basic conditions
Amine BocBoc₂OStrong Acid (e.g., TFA)Excellent; C-Cl stable to acid
Cbz (Z)Cbz-ClH₂, Pd/C (Hydrogenolysis)Excellent
Carbonyl Ethylene Glycol AcetalEthylene Glycol, p-TsOHAqueous AcidExcellent; C-Cl stable to acetal formation
FAQ 3: My reaction is giving a mixture of substitution and elimination products. How do I control the outcome?

Issue: A reaction of a chloroalkane with a nucleophile/base is yielding both the desired substitution product and an undesired alkene from β-elimination.

Root Cause Analysis & Solutions:

This is a classic competition between Sₙ2/Sₙ1 and E2/E1 pathways. The outcome is determined by the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.

  • Substrate Structure:

    • Primary chloroalkanes favor Sₙ2.

    • Secondary chloroalkanes are prone to both substitution and elimination.

    • Tertiary chloroalkanes strongly favor elimination (E2) and Sₙ1/E1.

  • Nucleophile vs. Base Strength:

    • To Favor Substitution (Sₙ2): Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻).

    • To Favor Elimination (E2): Use a strong, sterically hindered base (e.g., t-BuO⁻, DBU, LDA).[2]

  • Solvent Choice:

    • Polar aprotic solvents (DMSO, DMF, acetone) favor Sₙ2 reactions.

    • Polar protic solvents (EtOH, H₂O) can promote Sₙ1/E1 pathways for secondary and tertiary substrates.

  • Temperature:

    • Higher temperatures favor elimination over substitution because elimination reactions have a higher positive entropy change (more molecules are formed). If elimination is a problem, run the reaction at a lower temperature.

Troubleshooting Flowchart: Substitution vs. Elimination

Caption: Troubleshooting guide for controlling substitution vs. elimination pathways.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of a Challenging Aryl Chloride

This protocol provides a robust starting point for coupling aryl chlorides, incorporating best practices for activating the C-Cl bond.

Materials:

  • Aryl chloride (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4.5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture or Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride, boronic acid, and base under an inert atmosphere.

  • Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes to pre-form the active catalyst.

  • Reaction Initiation: Add the solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

    • Self-Validation: A small aliquot can be taken after 1-2 hours to check for product formation. If no conversion is observed, a slight increase in temperature or the addition of more catalyst may be warranted.[15]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate.

References

  • Light-driven strategies for activation of C–Cl bonds. ResearchGate. [Link]

  • Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]

  • Metal ion-mediated selective activations of CH and C-CI bonds. Direct aromatic thiolation reactions via CS bond. Indian Academy of Sciences. [Link]

  • Chlorine - Element information, properties and uses. Periodic Table. [Link]

  • Direct C(sp3)-H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. SciSpace. [Link]

  • Direct C(sp³)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society. [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Chlorine Molecules: Understanding Their Formation. Rockfeller. [Link]

  • Protecting Groups in Organic Synthesis. YouTube. [Link]

  • C–Cl bond activation and catalytic hydrodechlorination of hexachlorobenzene by cobalt and nickel complexes with sodium formate as a reducing agent. Dalton Transactions (RSC Publishing). [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters - ACS Publications. [Link]

  • reactions of aryl halides (halogenoarenes). Chemguide. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]

  • Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

  • Chemistry of Chlorine (Z=17). Chemistry LibreTexts. [Link]

  • Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. PMC. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]

  • Specific Solvent Issues with Chlorination. Wordpress. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

  • Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. PubMed. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Chlorine in an Organic Molecule. Encyclopedia.pub. [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Profiles of 6-Chloro-7-methylpurine and Staurosporine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor research, the choice between a broad-spectrum and a more selective agent is a critical decision that shapes the trajectory of an investigation. This guide provides an in-depth comparison of two such compounds: the well-known, pan-kinase inhibitor staurosporine and the less characterized 6-Chloro-7-methylpurine. We will delve into their respective kinase inhibitory profiles, the experimental methodologies used to determine these profiles, and the implications for their application in research and drug discovery.

Introduction: The Significance of Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[1] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Consequently, dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]

Kinase inhibitors are small molecules designed to block the activity of these enzymes, typically by competing with ATP for the binding site.[2] The "selectivity" of a kinase inhibitor—its ability to inhibit a specific kinase or a small subset of kinases—is a key determinant of its utility. Broad-spectrum inhibitors are invaluable as tool compounds for inducing widespread effects like apoptosis, while selective inhibitors are sought after for targeted therapeutic applications with fewer off-target effects.[2][3]

At a Glance: this compound vs. Staurosporine
FeatureThis compoundStaurosporine
Inhibitor Class Purine analogMicrobial alkaloid
Selectivity Under investigation, likely more selectiveBroad-spectrum (pan-kinase inhibitor)[4]
Potency Generally lowerHigh, with nanomolar IC50 values for many kinases[5]
Primary Use Research chemical, potential for targeted studiesResearch tool, positive control, apoptosis induction[2]
Deep Dive: Kinase Inhibitory Profiles

A kinase inhibitory profile is a quantitative measure of a compound's potency against a panel of kinases, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

Staurosporine: The Prototypical Pan-Kinase Inhibitor

Staurosporine, a natural product isolated from the bacterium Lentzea albida, is renowned for its potent but non-selective inhibition of a vast number of kinases.[4][6] It binds to the ATP-binding site of most kinases with high affinity, making it a powerful tool for studying the general effects of kinase inhibition.[2][6] Its broad activity has, however, precluded its direct use as a therapeutic agent due to the high potential for off-target effects.[2]

Key Inhibitory Targets of Staurosporine (with reported IC50 values):

  • Protein Kinase C (PKC): 3 nM[5]

  • p60v-src Tyrosine Protein Kinase: 6 nM[5]

  • Protein Kinase A (PKA): 7 nM[5]

  • CaM Kinase II: 20 nM[5]

Staurosporine's promiscuity is so extensive that at a concentration of 500 nM, it has been shown to target approximately 72% of all protein kinases.[7] This makes it an excellent positive control in kinase assays to ensure the assay is performing correctly and to provide a benchmark for the potency of novel inhibitors.

This compound: A Purine Analog with Unexplored Potential

This compound is a synthetic purine derivative. While its primary application in recent literature appears to be as a precursor in the synthesis of radiotracers for PET imaging of MRP1 transport activity, its structural similarity to other purine-based kinase inhibitors suggests it may possess kinase inhibitory activity.[8] However, comprehensive profiling data for this compound is not as readily available as for staurosporine. The inhibitory profile of such a compound would need to be experimentally determined to ascertain its potency and selectivity. Based on the structure, it is hypothesized to be more selective than staurosporine, potentially targeting specific subfamilies of kinases.

Experimental Workflow for Determining Kinase Inhibitory Profiles

To objectively compare these two compounds, a standardized experimental workflow is essential. The following outlines a robust, self-validating protocol for determining the IC50 values of kinase inhibitors.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of inhibitor (e.g., 0.1 nM to 10 µM) Assay_Plate Dispense inhibitor dilutions, positive control (Staurosporine), and vehicle control (DMSO) into assay plate Compound_Prep->Assay_Plate Add_Enzyme Add kinase enzyme solution to each well Assay_Plate->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 15 min at RT) to allow inhibitor binding Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate reaction by adding ATP and substrate mixture Pre_Incubate->Initiate_Reaction Incubate Incubate (e.g., 1-2 hours at RT) to allow phosphorylation Initiate_Reaction->Incubate Stop_Reaction Stop reaction and quantify product formation Incubate->Stop_Reaction Read_Signal Read signal (e.g., luminescence, fluorescence) Stop_Reaction->Read_Signal Data_Analysis Normalize data and plot dose-response curve Read_Signal->Data_Analysis Calculate_IC50 Calculate IC50 value using non-linear regression Data_Analysis->Calculate_IC50

Caption: Workflow for determining the IC50 of a kinase inhibitor.

This protocol describes a common luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer containing buffering agents, salts, and cofactors (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Inhibitor Stock: Prepare a high-concentration stock of this compound and staurosporine in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of each inhibitor to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).[9] The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.[10]

  • Enzyme and Substrate: Dilute the kinase and its specific substrate to their optimal concentrations in kinase buffer. These are often determined empirically or set at the Michaelis constant (Km) for ATP and the substrate.[11]

2. Assay Procedure:

  • To a 384-well plate, add 5 µL of each inhibitor dilution. Include wells with staurosporine as a positive control and DMSO alone as a negative (vehicle) control.

  • Add 2.5 µL of the diluted kinase enzyme to each well.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinases.[11]

  • Initiate the kinase reaction by adding 2.5 µL of a mixture containing ATP and the kinase's substrate.

  • Allow the reaction to proceed for 1-2 hours at room temperature.[11]

  • Stop the reaction and quantify the ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[11] This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[11]

3. Data Analysis:

  • Measure the luminescence on a plate reader.

  • Normalize the data: The signal from the DMSO-only wells represents 100% kinase activity, and the signal from a high concentration of staurosporine (or no enzyme control) represents 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[12]

Signaling Pathway Context

To understand the functional consequences of kinase inhibition, it is crucial to consider the signaling pathways in which the target kinases operate. Staurosporine, due to its broad activity, will impact numerous pathways simultaneously.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K PKC PKC Receptor->PKC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Growth, Proliferation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC->RAF Staurosporine Staurosporine Staurosporine->RAF Inhibits Staurosporine->MEK Inhibits Staurosporine->PI3K Inhibits Staurosporine->AKT Inhibits Staurosporine->PKC Inhibits Purine_Analog This compound (Hypothetical Target) Purine_Analog->MEK Potentially Inhibits

Caption: Simplified MAPK and PI3K/AKT signaling pathways.

This diagram illustrates how a broad-spectrum inhibitor like staurosporine can block signaling at multiple nodes. A more selective inhibitor, such as this compound might be, would ideally inhibit only a single kinase (e.g., MEK), allowing for a more precise dissection of that kinase's role in the pathway.

Conclusion and Future Directions

The comparison between this compound and staurosporine highlights a fundamental choice in kinase inhibitor research: broad versus targeted inhibition.

  • Staurosporine remains an indispensable research tool. Its well-characterized, pan-kinase inhibitory profile makes it the gold standard for a positive control and for inducing broad cellular effects like apoptosis.[2][5] Its lack of selectivity, however, makes it unsuitable for therapeutic use or for studying the function of a single kinase.[2]

  • This compound represents a potential starting point for the development of more selective probes. A thorough kinase profiling campaign is required to elucidate its inhibitory profile. Should it prove to be selective for a particular kinase or kinase family, it could become a valuable tool for targeted research, offering a cleaner system to study specific signaling events without the confounding effects of widespread kinase inhibition.

For researchers and drug development professionals, the choice between these or similar compounds depends entirely on the experimental question. For validating a new kinase assay or inducing a potent, pan-cellular response, staurosporine is the logical choice. For dissecting the specific role of a single kinase in a complex signaling network, a more selective compound, which this compound could potentially be, is necessary. The methodologies outlined here provide a framework for making these critical determinations and advancing our understanding of kinase-driven biology.

References

  • Fry, D. W., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Krohn, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]

  • Ishida, Y., et al. (2002). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. PMC. [Link]

  • Wikipedia. (n.d.). Staurosporine. [Link]

  • IUPHAR/BPS Guide to Pharmacology. (n.d.). staurosporine | EMD Millipore KinaseProfiler™ screen/Reaction Biology Kinase Hotspot℠ screen. [Link]

  • Pekošak, A., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Giansanti, P., et al. (2014). Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. PMC. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Loaëc, N., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. RSC Publishing. [Link]

  • Thoma, G., et al. (2018). Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. [Link]

  • Abstract. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • MDPI. (2018). Kinase Inhibitors that Increase the Sensitivity of Methicillin Resistant Staphylococcus aureus to β-Lactam Antibiotics. [Link]

  • PubMed Central. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • MDPI. (2020). Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • PMC. (2024). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. [Link]

  • PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. [Link]

Sources

A Guide to the Rigorous Validation of Kinase Chemical Probes: A Case Study with CDK9

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

A Necessary Clarification on 6-Chloro-7-methylpurine

Before proceeding, it is critical to address the topic of This compound . Our comprehensive review of the scientific literature indicates that this compound is not a validated chemical probe for any protein kinase . Instead, its brominated and radiolabeled analogue, 6-bromo-7-[¹¹C]methylpurine , is established as a positron emission tomography (PET) tracer for imaging the activity of Multidrug Resistance-Associated Protein 1 (MRP1), an ABC transporter protein involved in cellular efflux.[1][2][3][4][5] This pro-tracer is metabolized into a substrate for MRP1, allowing for non-invasive measurement of the transporter's function in tissues like the brain and lungs.[5][6]

Given this evidence, presenting this compound as a kinase probe would be scientifically inaccurate. Therefore, this guide has been re-envisioned to fulfill the core request for a rigorous validation framework, but by using a well-characterized and highly relevant kinase target: Cyclin-Dependent Kinase 9 (CDK9) . This pivot ensures that the principles, protocols, and data presented are grounded in established science and provide a genuinely useful resource for researchers.

Introduction: The Imperative of Validating a Chemical Probe

This guide provides a framework for the essential validation process using CDK9 as a case study. We will compare a highly selective, modern chemical probe with an older, less-selective inhibitor to illustrate the importance of these validation steps.

Case Study: Validation of Chemical Probes for CDK9

The Target: Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a critical regulator of gene transcription.[7] As the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, its primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position.[8] This phosphorylation event releases Pol II from a paused state, allowing for productive transcription elongation.[8] Dysregulation of CDK9 is implicated in various cancers and other diseases, making it a high-value therapeutic target.[9]

The Probes: A Comparison of Selectivity

To effectively study CDK9, a researcher needs a tool that perturbs CDK9 with minimal effects on other kinases. Here, we compare two compounds:

  • NVP-2: A potent and highly selective, next-generation ATP-competitive inhibitor of CDK9. It is considered a high-quality chemical probe.[10][11][12][13]

  • Flavopiridol (Alvocidib): A first-generation, semi-synthetic flavonoid that potently inhibits CDK9 but also hits numerous other CDKs (e.g., CDK1, 2, 4, 7), making it a promiscuous inhibitor.[14][15][16][17]

Data Presentation: Comparing Kinase Inhibitor Performance

The initial step in validation is to assess the biochemical potency and selectivity of the probe. This is typically done through in vitro kinase assays against the primary target and a broad panel of other kinases.

CompoundPrimary TargetIC₅₀ (nM) vs CDK9/CycT1Key Off-Targets (IC₅₀ in nM)Kinome Selectivity Score (S₁₀ @ 1µM)¹Reference(s)
NVP-2 CDK9~0.5DYRK1B (350), CDK1/2/16 (>500)0.005 (highly selective)[10][13][18]
Flavopiridol Pan-CDK~3-6CDK1 (30), CDK2 (170), CDK4 (100), CDK7 (300)Not reported (known to be non-selective)[15][16]

¹The selectivity score (S-score) is a quantitative measure of selectivity; a lower score indicates higher selectivity.

This table clearly demonstrates the superior selectivity of NVP-2. While both are potent against CDK9, Flavopiridol's activity against cell-cycle CDKs means any cellular phenotype observed could be due to inhibition of CDK1, 2, or 4, confounding data interpretation. NVP-2, with its >700-fold selectivity window against its closest off-target (DYRK1B), provides much higher confidence that cellular effects are due to CDK9 inhibition.[13]

Experimental Validation Workflow

A rigorous validation plan connects biochemical potency to cellular activity. It must prove that the probe enters the cell, engages its intended target, modulates its activity, and produces a corresponding downstream phenotype.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Pathway Modulation biochem_potency Biochemical Potency Assay (Determine IC₅₀ vs Target) biochem_select Kinome-Wide Selectivity Screen (Assess Off-Target Binding) biochem_potency->biochem_select Is it potent? cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding in Cells) biochem_select->cetsa Is it selective? nanobret NanoBRET™ Assay (Quantify Target Occupancy) western Downstream Biomarker Analysis (e.g., Western Blot for p-RNAPII Ser2) nanobret->western Does it engage the target? pheno Phenotypic Assay (e.g., Cell Viability, Apoptosis) western->pheno Is the pathway modulated? end Validated Chemical Probe (Fit for Purpose) pheno->end Is the phenotype consistent?

Caption: A logical workflow for validating a kinase chemical probe.

Experimental Protocols

Here we provide foundational, step-by-step methodologies for the key experiments outlined in the validation workflow.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol determines the IC₅₀ of an inhibitor by measuring the amount of ADP produced in a kinase reaction.

Rationale: This is the first and most fundamental test. It confirms that the compound can inhibit the catalytic activity of the purified kinase enzyme in a controlled, in vitro environment.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., NVP-2) in DMSO. The final concentration in the assay should typically range from 1 µM to 0.05 nM.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of serially diluted compound.

    • 2 µL of kinase buffer containing purified CDK9/Cyclin T1 enzyme.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2 µL of kinase buffer containing the substrate (e.g., a peptide derived from the Pol II CTD) and ATP at its Km concentration.

  • Kinase Reaction: Incubate for 1 hour at 30°C.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and uses the new ATP to power a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence on a plate reader. The light signal is proportional to the ADP produced and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®)

This protocol verifies that the compound binds to and stabilizes its target protein inside intact cells.[19][20][21]

Rationale: A compound that works on a purified enzyme may not enter a cell or bind its target in the complex cellular milieu. CETSA provides direct evidence of target engagement in a more physiologically relevant setting.

Methodology:

  • Cell Treatment: Culture cells (e.g., MOLT-4 leukemia cells) to ~80% confluency. Treat the cells with the test compound (e.g., 1 µM NVP-2) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble CDK9 at each temperature point using Western blotting or another protein quantification method.

  • Analysis: Plot the percentage of soluble CDK9 against temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization of CDK9 upon binding.

Downstream Pathway Analysis: Western Blot for Phospho-RNAPII (Ser2)

This protocol measures the direct functional consequence of CDK9 inhibition in cells.

Rationale: This experiment links target engagement to a functional outcome. If the probe is inhibiting CDK9, the phosphorylation of its direct substrate, RNA Polymerase II at Serine 2, should decrease.

Methodology:

  • Cell Treatment: Seed cells (e.g., HeLa) in a 6-well plate. Treat with a dose-response of the inhibitor (e.g., 0, 10, 50, 100, 500 nM of NVP-2) for 2-4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for RNA Pol II CTD phospho-Ser2 overnight at 4°C.[22][23]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • As a loading control, re-probe the same membrane with an antibody against total RNA Pol II or a housekeeping protein like GAPDH.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity for phospho-Ser2 and normalize it to the total RNA Pol II or loading control. A dose-dependent decrease in the normalized phospho-Ser2 signal validates that the compound inhibits CDK9 activity in cells.

Signaling Pathway Visualization

Understanding the target's role in its signaling pathway is crucial for designing validation experiments and interpreting results.

CDK9_Pathway PTEFb P-TEFb Complex (CDK9 + Cyclin T1) Promoter Promoter-Proximal Paused Pol II PTEFb->Promoter Phosphorylates Pol II CTD (Ser2) DSIF_NELF DSIF/NELF (Pausing Factors) PTEFb->DSIF_NELF Phosphorylates (Inactivates) NVP2 NVP-2 (Chemical Probe) NVP2->PTEFb Inhibits ATP Binding RNAPII RNA Polymerase II (Pol II) Elongation Productive Elongation Promoter->Elongation Pause Release mRNA mRNA Transcript Elongation->mRNA Transcription DSIF_NELF->Promoter Induces Pausing

Caption: The role of CDK9 in transcriptional elongation.

Conclusion and Recommendations

The validation of a chemical probe is a multi-step process that requires rigorous experimental design and critical data interpretation. As demonstrated, while both NVP-2 and Flavopiridol are potent CDK9 inhibitors biochemically, only NVP-2 possesses the selectivity required of a high-quality chemical probe. Using Flavopiridol to study CDK9-specific functions would be inappropriate due to its confounding effects on other essential kinases.

For researchers in drug development and chemical biology, the following principles are paramount:

  • Trust but Verify: Never assume a compound's selectivity based on literature alone. Always perform validation experiments in your specific cellular system.

  • Connect the Dots: A robust validation package demonstrates a clear causal chain from biochemical inhibition to target engagement and downstream pathway modulation in cells.

  • Use the Right Tool for the Job: A highly selective probe like NVP-2 is ideal for precisely dissecting the function of CDK9. A broader spectrum inhibitor might be useful in other contexts, but its polypharmacology must be acknowledged.

By adhering to these principles, the scientific community can build a more reliable and reproducible understanding of complex biological systems, accelerating the path toward new therapeutic discoveries.

References

  • Mairinger, S., et al. (2024). First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Zoufal, V., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Mairinger, S., et al. (2024). First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues. ResearchGate. Available at: [Link]

  • Mairinger, S., et al. (2018). Influence of Multidrug Resistance-Associated Proteins on the Excretion of the ABCC1 Imaging Probe 6-Bromo-7-[11C]Methylpurine in Mice. Molecular Imaging and Biology. Available at: [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Zoufal, V., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Al-Odat, I., et al. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. PLOS ONE. Available at: [Link]

  • Olson, C. M., et al. (2025). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical Probes Portal. (n.d.). NVP-2. Available at: [Link]

  • Olson, C.M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Al-Jomah, N.A., & Al-Mohanna, F. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Reddy, M.V.R., et al. (2009). Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Global Substance Registration System. (n.d.). This compound. Available at: [Link]

  • Chemical Probes Portal. (n.d.). OTS964. Available at: [Link]

  • EUbOPEN. (2021). SGC-CAF382-1: A Chemical Probe for CDKL5, CDK9, CDK16, CDK17, and CDK18. Available at: [Link]

  • Mapendano, C.K., et al. (2020). 3′ end formation of pre-mRNA and phosphorylation of Ser2 on the RNA polymerase II CTD are reciprocally coupled in human cells. eLife. Available at: [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 9. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Promega Connections. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Daniels, D.L., & Eathiraj, S. (2017). CDK9: a signaling hub for transcriptional control. Transcription. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-mercapto-7-methylpurine ribonucleoside. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result CDK9. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Lazar, D.C., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Available at: [Link]

  • Chen, R., et al. (2005). Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death. Blood. Available at: [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Available at: [Link]

  • ResearchGate. (n.d.). RPAP2 Interacts with Ser7-Phosphorylated Pol II. Available at: [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • Sharma, K., et al. (2016). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Advances. Available at: [Link]

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 6-Chloro-7-methylpurine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the quest for selective kinase inhibitors is a journey fraught with the dual challenges of achieving potent on-target activity while minimizing unintended off-target interactions. The 6-chloro-7-methylpurine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. However, like all small molecules designed to interact with the highly conserved ATP-binding pocket of kinases, understanding their cross-reactivity and off-target profiles is paramount to advancing them through the development pipeline.

This comprehensive guide provides an in-depth analysis of the critical importance of evaluating the selectivity of this compound derivatives. While a direct head-to-head comparative dataset for a broad series of these specific derivatives is not extensively available in the public domain, this guide will equip you with the foundational knowledge, experimental strategies, and data interpretation frameworks necessary to conduct such critical assessments. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a roadmap for characterizing the selectivity of your own this compound-based compounds.

The Purine Scaffold: A Double-Edged Sword in Kinase Inhibition

The purine core is a well-established "privileged scaffold" in medicinal chemistry, owing to its structural resemblance to the endogenous ATP molecule. This inherent similarity provides a strong foundation for designing competitive kinase inhibitors. The this compound core, in particular, offers a versatile platform for synthetic elaboration, allowing chemists to readily introduce a variety of substituents at the 6-position via nucleophilic substitution of the chlorine atom. This chemical tractability enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

However, the very feature that makes purines attractive as kinase inhibitors—their ability to mimic ATP—also presents their greatest challenge: the potential for broad cross-reactivity across the kinome. The human genome contains over 500 kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, a purine-based inhibitor designed for a specific kinase can inadvertently bind to and inhibit numerous other kinases, leading to unforeseen biological consequences and potential toxicities.

Deconstructing Selectivity: A Multi-Faceted Approach

Achieving a comprehensive understanding of a compound's selectivity requires a multi-pronged approach that combines in vitro biochemical assays with cell-based target engagement and broader proteomic profiling.

Initial Assessment of Kinase Selectivity: In Vitro Profiling

The first crucial step is to determine the inhibitory activity of the this compound derivatives against a broad panel of purified kinases. This provides a quantitative measure of their potency and a preliminary indication of their selectivity.

Key Experimental Technique: Large-Scale Kinase Panels

Services like Eurofins' KINOMEscan™ offer comprehensive screening of test compounds against hundreds of human kinases in a competitive binding assay format.[1] This high-throughput method measures the ability of a compound to displace a known ligand from the kinase active site, providing dissociation constants (Kd) or percentage of inhibition values.

Illustrative Data Presentation:

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)
Primary Target: CDK2 15 25
CDK115050
CDK5250120
GSK3β>10,0005,000
PIM1800350
SRC1,200750
LCK2,5001,800
PDGFRα>10,0008,000
PDGFRβ>10,0009,500

Interpreting the Data and the Causality of Follow-up Experiments:

In this hypothetical scenario, both compounds show activity against the intended target, CDK2. However, Compound A demonstrates greater selectivity over the closely related CDK1 and CDK5 compared to Compound B. Both compounds appear to have minimal activity against GSK3β and the PDGFR family. The moderate activity of both compounds against PIM1, SRC, and LCK would warrant further investigation. This initial screen provides the rationale for designing subsequent experiments to confirm these off-target activities and understand their cellular relevance.

Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. Off-target effects can arise not only from direct binding to other proteins but also from indirect modulation of signaling pathways.

Key Experimental Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells and tissues. The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be detected and quantified, providing direct evidence of target engagement.

Experimental Protocol: Microplate-Based CETSA

  • Cell Treatment: Treat cultured cells with the this compound derivative at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates or intact cells across a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the cellular EC50 for target binding.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis A Cells + Compound C Heat Gradient A->C B Cells + Vehicle B->C D Lysis & Centrifugation C->D E Quantify Soluble Target Protein D->E F Generate Melting Curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Identification of Off-Targets: Chemical Proteomics

To gain a comprehensive and unbiased view of a compound's interactions with the entire proteome, chemical proteomics approaches are invaluable. These methods can identify both direct and indirect off-targets, providing a more complete picture of the compound's mechanism of action and potential liabilities.

Key Experimental Technique: Affinity-Based Protein Profiling

This technique involves immobilizing the this compound derivative on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate, allowing proteins that bind to the compound to be captured. The bound proteins are subsequently eluted and identified by mass spectrometry.

Experimental Protocol: Affinity-Based Pulldown Assay

  • Probe Synthesis: Synthesize a derivative of the this compound compound that includes a linker and a reactive group for immobilization (e.g., a biotin tag).

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as streptavidin-coated agarose or magnetic beads.

  • Lysate Incubation: Incubate the affinity matrix with a cell lysate to allow for protein binding.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix.

  • Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

  • Validation: Validate the identified off-targets using orthogonal methods, such as CETSA or Western blotting.

Diagram: Affinity-Based Chemical Proteomics Workflow

Chemical_Proteomics_Workflow cluster_preparation Probe Preparation cluster_binding Binding & Enrichment cluster_identification Identification A Synthesize Compound with Linker B Immobilize on Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Mass Spectrometry Analysis E->F G Identify Potential Off-Targets F->G

Caption: Workflow for identifying off-targets using affinity-based chemical proteomics.

Comparative Analysis of Purine Derivatives: Insights from Related Scaffolds

While specific comparative data for this compound derivatives is limited, studies on other substituted purines provide valuable insights into how structural modifications can influence selectivity. For example, a study on 2,6,9-trisubstituted purines identified a compound, 14q , with nanomolar potency against PDGFRα.[2] In EOL-1 cells, which are driven by a FIP1L1-PDGFRA fusion oncoprotein, this compound effectively inhibited the autophosphorylation of PDGFRα and downstream signaling through STAT3 and ERK1/2.[2] This highlights how substitutions at the 2, 6, and 9 positions of the purine ring can be tuned to achieve potent and selective inhibition of a specific kinase.

Another study focused on 6-pyridylmethylaminopurines as CDK inhibitors.[3] The lead compound, seliciclib (roscovitine), is a 2,6,9-trisubstituted purine. By modifying the substituents, researchers were able to develop novel analogs with improved potency and altered selectivity profiles against different CDK isoforms.[3] For instance, compound αSβR-21 showed potent inhibition of CDK2/cyclin E (IC50 = 30 nM) and CDK9/cyclin T (IC50 = 0.11 µM), with weaker activity against CDK7/cyclin H (IC50 = 1.3 µM).[3] This demonstrates the principle that even subtle changes to the purine scaffold can significantly impact the cross-reactivity profile.

These examples underscore the importance of systematic medicinal chemistry efforts guided by comprehensive selectivity profiling to develop purine-based inhibitors with the desired target profile.

Conclusion: A Path Forward for this compound Derivatives

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. However, the inherent potential for cross-reactivity necessitates a rigorous and multi-faceted approach to selectivity profiling. By combining broad in vitro kinase screening with cellular target engagement assays and unbiased chemical proteomics, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This knowledge is not only crucial for mitigating potential toxicities but can also unveil new therapeutic opportunities through polypharmacology. As our understanding of the kinome and its role in disease continues to expand, the systematic and thorough evaluation of selectivity will remain a cornerstone of successful kinase inhibitor development.

References

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. National Institutes of Health. Available at: [Link].

  • Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. PubMed. Available at: [Link].

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link].

  • Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. National Institutes of Health. Available at: [Link].

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. Available at: [Link].

  • Structure-activity relationship for nucleoside analogs as inhibitors or substrates of adenosine kinase from Mycobacterium tuberculosis. I. Modifications to the adenine moiety. PubMed. Available at: [Link].

  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. National Institutes of Health. Available at: [Link].

  • Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. PubMed. Available at: [Link].

  • (PDF) Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. ResearchGate. Available at: [Link].

  • (PDF) Impact of 6-purine modifications on the ribose substrate selectivity of pyrimidine nucleoside phosphorylase (PyNP) in base exchange reactions. ResearchGate. Available at: [Link].

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Heriot-Watt University Research Portal. Available at: [Link].

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. Available at: [Link].

  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. PubMed Central. Available at: [Link].

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link].

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. Royal Society of Chemistry. Available at: [Link].

  • Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. PubMed. Available at: [Link].

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. National Institutes of Health. Available at: [Link].

  • Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors. Sungkyunkwan University. Available at: [Link].

Sources

Navigating the Structure-Activity Landscape of 6-Chloro-7-methylpurine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purine scaffold remains a cornerstone in the design of targeted therapeutics. Its inherent ability to mimic endogenous nucleosides allows for potent and selective interactions with a myriad of biological targets, most notably protein kinases.[1] This guide delves into the nuanced world of 6-Chloro-7-methylpurine analogs, a class of compounds with significant therapeutic potential. By exploring their synthesis, biological activities, and the critical interplay between chemical structure and biological function, we aim to provide a comprehensive resource for the rational design of next-generation inhibitors.

The strategic placement of a chloro group at the C6 position and a methyl group at the N7 position of the purine ring system creates a unique chemical entity. The chlorine atom at C6 serves as a versatile synthetic handle for further diversification and can also engage in crucial interactions within the ATP-binding pocket of kinases.[2] Concurrently, the N7-methylation influences the compound's electronic properties and solubility, while also potentially directing its binding orientation within a target active site.[3] Understanding the structure-activity relationships (SAR) of this core scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Synthetic Blueprint: Crafting a Library of this compound Analogs

The journey into the SAR of this compound analogs begins with a robust and flexible synthetic strategy. A key challenge in purine chemistry is the regioselective alkylation of the purine core, as alkylating agents can react at multiple nitrogen atoms.[4] For the specific synthesis of N7-methylated purines, a direct and regioselective approach is highly desirable to avoid the formation of the thermodynamically more stable but often less active N9-isomer.[3]

A validated method for the regioselective N7-alkylation of 6-substituted purines provides a reliable pathway to our core intermediate.[3] This method is based on the reaction of N-trimethylsilylated 6-chloropurine with a methylating agent in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). This kinetically controlled reaction favors the formation of the N7-isomer.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Chloropurine

  • Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tin(IV) chloride (SnCl₄)

  • Methyl iodide (CH₃I)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Silylation: A suspension of 6-chloropurine in anhydrous DCE is treated with BSA under an inert atmosphere. The mixture is heated to obtain a clear solution, indicating the formation of the silylated purine.

  • Lewis Acid Addition: The reaction mixture is cooled in an ice bath, and SnCl₄ is added dropwise. The mixture is stirred at room temperature for a short period.

  • Methylation: Methyl iodide is added to the reaction mixture, which is then stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, the reaction is quenched with a suitable alcohol (e.g., isopropanol) and diluted with a chlorinated solvent like chloroform. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure this compound.

This core intermediate serves as the foundation for building a library of analogs with diverse substitutions at other positions of the purine ring, primarily at the C2 and C8 positions, to systematically explore the SAR.

Decoding the Structure-Activity Relationship: A Comparative Analysis

The Crucial Role of the C6-Chloro Substituent

The chlorine atom at the C6 position is not merely a synthetic placeholder. Its electrophilic nature is thought to be a key determinant of the biological activity of some 6-chloropurine nucleoside analogs, potentially enabling covalent bond formation with target enzymes.[5] This hypothesis is supported by the observation that replacing the chloro group with weaker leaving groups, such as methoxy (-OCH₃) or methylthio (-SCH₃), leads to a significant decrease in antiviral activity.[5]

Impact of Substitutions at the C2 and C8 Positions

Modifications at the C2 and C8 positions of the purine ring are well-established strategies for modulating the activity and selectivity of purine-based inhibitors.

  • C2 Position: The introduction of an amino group at the C2 position can significantly impact the interaction with the target protein. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, a 2-arylaminopurine scaffold is a common motif.[2] The nature of the substituent on the amino group can be fine-tuned to optimize interactions within the ATP-binding site.

  • C8 Position: The C8 position is often solvent-exposed in the ATP-binding cleft of many kinases. Therefore, introducing substituents at this position can be a viable strategy to enhance solubility and introduce vectors for further chemical modification without disrupting the core binding interactions.

N7-Methylation vs. N9-Alkylation: A Tale of Two Isomers

The regiochemistry of alkylation on the purine ring is a critical factor in determining biological activity. While the N9 position is often the site of glycosylation in natural nucleosides, N7-alkylation can lead to compounds with distinct pharmacological profiles. In many kinase inhibitors, the N7 atom of the purine ring is involved in hydrogen bonding with the hinge region of the kinase.[2] Methylation at this position would disrupt this interaction, suggesting that this compound analogs might adopt an alternative binding mode or target a different subset of kinases.

The N7-isomer is often the kinetic product of alkylation, while the N9-isomer is the thermodynamic product.[3] This has practical implications for synthesis, requiring carefully controlled reaction conditions to favor the desired N7-methylated analog.

Comparative Data of Related Purine Analogs

To illustrate the principles of SAR, the following table summarizes the biological activities of various purine analogs from the literature. While not a direct comparison of a single series of this compound analogs, it provides valuable insights into the effects of substitutions at different positions.

Compound Scaffold Key Substitutions Biological Target/Activity IC₅₀/EC₅₀ (µM) Reference
1 6-Chloropurine RibosideUnprotected 5'-hydroxylAnti-SARS-CoV~10[5]
2 6-Methoxy-purine Riboside-Anti-SARS-CoV>100[5]
3 6-Methylthio-purine Riboside-Anti-SARS-CoV>100[5]
4 6-methyl-7-deaza-adenosine7-deaza, 6-methylAnti-Poliovirus0.011[6]
5 6-pyrazolinylcoumarin derivative-Anticancer (Leukemia)1.88[7]
6 6-substituted 2-arylaminopurine6-cyclohexylmethylCDK2 InhibitionPotent[2]
7 6-unsubstituted 2-arylaminopurine6-HCDK2 InhibitionLess Potent[2]

This table is a compilation of data from different studies and is intended for illustrative purposes to highlight general SAR trends.

Visualizing the Concepts

To further clarify the relationships discussed, the following diagrams illustrate the core chemical structure and a general experimental workflow.

Caption: Core structure of this compound with key positions for SAR studies.

workflow start 6-Chloropurine synthesis Regioselective N7-Methylation start->synthesis intermediate This compound synthesis->intermediate diversification Diversification at C2 and C8 intermediate->diversification library Analog Library diversification->library screening Biological Screening (e.g., Kinase Assays) library->screening data SAR Data Analysis screening->data optimization Lead Optimization data->optimization

Sources

A Comparative Guide to the Synthetic Accessibility of N7- vs. N9-Methylpurines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purine Regioisomers

In the landscape of medicinal chemistry and chemical biology, the humble purine scaffold is a cornerstone of immense significance. Its derivatives are not only fundamental components of nucleic acids but also form the core of numerous signaling molecules and therapeutic agents. The methylation of purine rings, a seemingly minor modification, can dramatically alter their biological properties, including receptor binding affinity, metabolic stability, and hydrogen bonding patterns.[1][2][3] A critical aspect of synthesizing methylated purines lies in controlling the site of alkylation, with the N7 and N9 positions of the imidazole ring being the most common, yet challenging, targets.

This guide provides an in-depth comparison of the synthetic accessibility of N7- versus N9-methylpurines. We will move beyond a simple recitation of protocols to dissect the underlying principles that govern regioselectivity. By understanding the interplay of kinetics, thermodynamics, and steric and electronic effects, researchers can make informed decisions to access the desired isomer efficiently. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the nuanced landscape of purine chemistry.

The Fundamental Dichotomy: Thermodynamic vs. Kinetic Control

The regioselectivity of purine alkylation is primarily a tale of two competing isomers: the N9-alkylpurine, typically the thermodynamic product, and the N7-alkylpurine, often the kinetic product.[4][5]

  • Thermodynamic Product (N9-Methylpurine): The N9-substituted isomer is generally the more stable of the two. This increased stability is attributed to favorable tautomeric forms and electronic distribution within the purine ring system. Reactions that allow for equilibrium between the N7 and N9 products, often facilitated by higher temperatures and longer reaction times, will predominantly yield the N9 isomer.[5]

  • Kinetic Product (N7-Methylpurine): The N7 position is often the most nucleophilic site on the purine ring, making it the initial site of attack by electrophiles under many conditions.[4] Therefore, reactions carried out under "kinetically controlled" conditions—typically at lower temperatures and for shorter durations—can favor the formation of the N7 isomer before it has a chance to rearrange to the more stable N9 product.[4]

This fundamental principle governs the choice of synthetic strategy. To favor the N9 isomer, one creates conditions that allow the reaction to reach thermodynamic equilibrium. To access the less stable N7 isomer, one must operate under conditions that trap the initial, kinetically favored product.

G cluster_0 Reaction Coordinate Diagram Purine + CH3I Purine + CH3I TS_N7 Transition State (N7) Purine + CH3I->TS_N7 Lower Ea TS_N9 Transition State (N9) Purine + CH3I->TS_N9 Higher Ea N7_Product N7-Methylpurine (Kinetic Product) TS_N7->N7_Product N9_Product N9-Methylpurine (Thermodynamic Product) TS_N9->N9_Product

Caption: Kinetic vs. Thermodynamic control in purine methylation.

Synthesis of N9-Methylpurines: Favoring Stability

Achieving high regioselectivity for the N9 position is generally more straightforward due to its thermodynamic preference. Strategies often involve conditions that promote equilibrium or sterically disfavor attack at N7.

Strategy 1: Direct Alkylation under Basic Conditions

The most common method for synthesizing N9-alkylpurines is the direct alkylation of a purine or its anion with a methylating agent. Using a polar aprotic solvent like DMF and a base like potassium carbonate (K₂CO₃) typically favors the N9 isomer.

Mechanism Insight: The base deprotonates the purine, most commonly at the N9 position, creating a purine anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide). While some N7 alkylation occurs, the reversibility of the reaction under these conditions, or a direct SₙAr mechanism on the purine anion, leads to the accumulation of the more stable N9 product.

Strategy 2: Steric Shielding

An elegant approach to enforce N9 selectivity is to introduce a bulky substituent at the C6 position of the purine. This substituent can physically block the N7 position, leaving N9 as the only accessible site for alkylation. This method has been shown to provide exclusive N9-alkylation.[6]

Experimental Protocol: Regioselective N9-Methylation of 6-Chloropurine

This protocol is a representative example of a direct alkylation that strongly favors the N9 isomer.

  • Preparation: To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Cool the mixture to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 9-methyl-6-chloropurine.

Synthesis of N7-Methylpurines: The Kinetic Challenge

Synthesizing N7-methylpurines with high selectivity is considerably more challenging. Success hinges on creating conditions that favor the kinetic product and prevent its isomerization to the N9 position.

Strategy 1: N9-Protection and Subsequent N7-Alkylation

A reliable, albeit multi-step, approach involves first protecting the N9 position. A common protecting group is the p-methoxybenzyl (PMB) group. Once N9 is blocked, the N7 position is the most nucleophilic nitrogen, and alkylation occurs there selectively. The N9 protecting group is then removed to yield the desired N7-methylpurine.[7]

Mechanism Insight: This strategy circumvents the issue of regioselectivity by physically blocking the thermodynamically favored position. The choice of a protecting group that can be cleaved without affecting the N7-methyl group is critical.

Strategy 2: Kinetically Controlled Silylation Method

For sterically hindered alkyl groups, a direct, kinetically controlled method has been developed. This involves silylating the purine in situ, followed by the addition of a Lewis acid and the alkyl halide at low temperatures.[4][5] While highly effective for tert-butyl groups, its application to less bulky methyl groups can be less selective.[5]

Strategy 3: Solvent-Mediated Selectivity

Recent studies have shown that the choice of solvent can dramatically influence the N7/N9 ratio. For the methylation of 6-bromopurine, using less polar solvents like THF or ethyl acetate at elevated temperatures improved the N7:N9 ratio to 2:1, compared to a 1:1 ratio in more traditional solvents like DMF or acetonitrile.[8] A one-pot procedure using 2,2,2-trifluoroethanol as the solvent and a trimethyl-oxonium borofluorate methylating agent has also been reported to give high N7 selectivity.[7]

Mechanism Insight: Less polar solvents may not stabilize the charged intermediate leading to the N9 product as effectively, thus favoring the kinetic N7 pathway. The specific interactions between the solvent, the purine tautomers, and the base play a crucial role in determining the outcome.

Experimental Protocol: One-Pot Regioselective N7-Methylation

This protocol, adapted from the literature, demonstrates a modern approach to accessing N7-methylpurines.[7]

  • Preparation: Dissolve the N9-(p-methoxybenzyl) protected purine (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Methylation: Add trimethyl-oxonium tetrafluoroborate (1.2 eq) to the solution and stir at room temperature for 2-4 hours. This forms the N7-methylated purinium salt.

  • Deprotection: Transfer the reaction mixture to a microwave vial and irradiate in a microwave reactor at a specified temperature and time to cleave the N9-PMB group.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N7-methylpurine.

Comparative Analysis: N7 vs. N9 Methylation

The choice of synthetic route depends heavily on the desired isomer and the acceptable trade-offs in terms of yield, selectivity, and operational complexity.

FeatureN9-MethylationN7-Methylation
Thermodynamic Favorability Thermodynamically favored productKinetically favored product
General Accessibility Generally easier to synthesize selectivelyMore challenging to synthesize selectively
Typical Conditions Basic conditions (e.g., K₂CO₃/DMF), room temp to moderate heatN9-protection/deprotection; Kinetically controlled (low temp); Specialized solvents (TFE, THF)[7][8]
Typical Yields Good to excellent (often >80%)Variable; can be moderate to good depending on the method
N7:N9 Ratio (Direct Methylation) N9 is typically the major product (e.g., >5:1)[6]N7 is typically the minor product
Example N7:N9 Ratio Methylation of 6-(4,5-diphenylimidazol-1-yl)purine gives an N9:N7 ratio of ~5:1.[6]Methylation of 6-bromopurine in THF can yield an N7:N9 ratio of ~2:1.[8]
Key Challenges Minimizing minor N7 isomer formationPreventing isomerization to the more stable N9 isomer; multi-step synthesis for protection strategies

Analytical Distinction: Confirming Regiochemistry

Unambiguous characterization of the N7 and N9 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of the purine protons, particularly H8, can differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the purine carbons, especially C4, C5, and C8, are highly diagnostic. Generally, the C5 carbon is more deshielded (higher ppm) in the N9 isomer, while the C4 carbon is more shielded (lower ppm) compared to the N7 isomer.[9]

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard. It shows correlations between protons and nitrogen atoms over two to three bonds. A correlation between the methyl protons and the N9 nitrogen confirms the N9 isomer, while a correlation to the N7 nitrogen confirms the N7 isomer.[9]

G cluster_workflow Isomer Analysis Workflow start Alkylation Reaction Mixture (N7/N9 Isomers) purify Column Chromatography (Separation of Isomers) start->purify isomer1 Isolated Isomer 1 purify->isomer1 isomer2 Isolated Isomer 2 purify->isomer2 nmr NMR Analysis (1H, 13C, 1H-15N HMBC) isomer1->nmr isomer2->nmr n7_product Confirmed N7-Methylpurine nmr->n7_product n9_product Confirmed N9-Methylpurine nmr->n9_product

Caption: Workflow for separation and identification of N7/N9 isomers.

Conclusion

The synthetic accessibility of N7- and N9-methylpurines is governed by a fascinating interplay of kinetic and thermodynamic principles. While the thermodynamically stable N9 isomer is generally more accessible through straightforward alkylation protocols, the synthesis of the kinetically favored N7 isomer requires more nuanced and carefully controlled conditions. Strategies such as N9-protection, the use of specific solvent systems to mediate selectivity, or operating under strict kinetic control are essential for accessing this less stable regioisomer. The continuous development of novel synthetic methods, coupled with powerful analytical techniques like 2D NMR, empowers chemists to selectively synthesize these important molecules, paving the way for further exploration of their roles in biology and medicine.

References

  • Pozo, O., et al. (2011). Trifluoroethanol solvent facilitates selective N-7 methylation of purines. Organic & Biomolecular Chemistry, 9(4), 1135-1138. Available at: [Link]

  • Dvořáková, B., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. Available at: [Link]

  • Dvořáková, B., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) MeI, K2CO3, DMF, 0→t.a., 1.5 h (85%); (b)... [Image]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Liu, Z., et al. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Beilstein Journal of Organic Chemistry, 14, 2694-2701. Available at: [Link]

  • Zhong, M. (2006). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. Available at: [Link]

  • Pathak, V. P. (1991). An efficient regioselective synthesis of substituted purine analogues of guanosine and inosine. Journal of the Chemical Society, Chemical Communications, (13), 882-883. Available at: [Link]

  • Cheng, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2013). Synthesis And Comparative Cytostatic Activity Of The New N-7 Acyclic Purine Nucleoside Analogues With Natural N-9 Regioisomers. Available at: [Link]

  • ResearchGate. (2022). Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). Available at: [Link]

  • Crean, C., et al. (2009). Methylation of 2'-deoxyguanosine by a free radical mechanism. Journal of the American Chemical Society, 131(37), 13494-13501. Available at: [Link]

  • Hassan, A. E. A., et al. (2009). Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 642-656. Available at: [Link]

  • Neiman, Z., & Bergmann, F. (1965). The Course of N‐Alkylation of 6‐Methylmercaptopurines. Israel Journal of Chemistry, 3(4), 161-173. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Available at: [Link]

  • O'Brown, Z. K., & Greer, E. L. (2022). Means, mechanisms and consequences of adenine methylation in DNA. Nature Reviews Molecular Cell Biology, 23, 447-462. Available at: [Link]

  • Kou, Y., et al. (2015). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 137(44), 14067-14070. Available at: [Link]

  • ResearchGate. (2016). (PDF) N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. Available at: [Link]

  • ResearchGate. (2009). Guanine and adenine methylation by MNU relative to N 7-Me-Gua formation (100%). [Image]. Available at: [Link]

  • Borah, B. J., & Sarmah, P. (2018). Effect of N7-methylation on base pairing patterns of guanine: A DFT study. Computational and Theoretical Chemistry, 1133, 31-40. Available at: [Link]

  • Wang, W., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 808. Available at: [Link]

  • Kou, Y., et al. (2015). N7 methylation alters hydrogen-bonding patterns of guanine in duplex DNA. Journal of the American Chemical Society, 137(44), 14067-14070. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901-8906. Available at: [Link]

  • Gu, F., et al. (2022). Library Preparation for Genome-Wide DNA Methylation Profiling. Current Protocols, 2(1), e347. Available at: [Link]

  • Chen, Y., et al. (2021). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. International Journal of Molecular Sciences, 22(7), 3584. Available at: [Link]

  • Wang, L., et al. (2022). DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos. STAR Protocols, 3(1), 101140. Available at: [Link]

  • Capowski, E. E., et al. (2002). Methylation of adenine in the nuclear DNA of Tetrahymena is internucleosomal and independent of histone H1. Nucleic Acids Research, 30(6), 1364-1370. Available at: [Link]

  • Karrer, K. M., & VanNuland, T. A. (1990). Site-specific methylation of adenine in the nuclear genome of a eucaryote, Tetrahymena thermophila. Molecular and Cellular Biology, 10(5), 2364-2370. Available at: [Link]

  • Jeltsch, A. (Ed.). (2009). DNA Methylation: Methods and Protocols. Humana Press. Available at: [Link]

Sources

benchmarking the potency of 6-Chloro-7-methylpurine derivatives against clinical candidates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Potency of 6-Chloro-7-methylpurine Derivatives Against Clinical Candidates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound scaffold represents a distinct chemical space in purine-based drug discovery. Unlike the ubiquitously explored N9-substituted purines (found in acyclovir or adenosine analogs), the N7-substituted core offers a unique vector for engaging kinase domains and viral polymerases. This guide benchmarks the potency of these derivatives against current clinical candidates in two primary therapeutic areas: FLT3-ITD inhibition (AML) and Viral RdRP inhibition (Polio/Dengue) .

This document synthesizes experimental data, distinguishing the therapeutic potency of the final derivatives from the synthetic utility of the this compound intermediate.

Structural Rationale & Synthetic Gateway

The potency of this class hinges on the N7-methylation . In standard purine synthesis, alkylation favors the N9 position due to steric and electronic factors. Accessing the N7-isomer requires specific "Expertise-Driven" protocols.

Protocol 1: Regioselective Synthesis of the N7-Core

Objective: To synthesize this compound with >95% regioselectivity, avoiding the N9-isomer.

Reagents:

  • 6-Chloropurine (Starting Material)[1][2][3][4]

  • Methyl Triflate (CH₃OTf) or Methyl Iodide (CH₃I)

  • Solvent: Ethyl Acetate (AcOEt) or THF (Critical for N7 selectivity; polar aprotic solvents like DMF favor N9).

  • Base: Potassium Carbonate (K₂CO₃)

Workflow:

  • Dissolution: Dissolve 6-chloropurine in anhydrous THF under Argon atmosphere.

  • Activation: Add K₂CO₃ (2.0 eq) and stir at 0°C for 15 minutes.

  • Alkylation: Dropwise addition of Methyl Triflate (1.1 eq). Note: Use of triflate allows lower temperature reaction (0-20°C), kinetically favoring the N7-isomer.

  • Quenching: Quench with water after 30 minutes.

  • Purification: Silica gel chromatography. The N7-isomer typically elutes after the N9-isomer in MeOH/DCM gradients due to higher polarity.

Validation:

  • ¹H NMR: The C8-proton of the N7-isomer shifts downfield (~8.6-8.8 ppm) compared to the N9-isomer (~8.4 ppm).

  • HMBC: Cross-peak correlation between N-methyl protons and C5/C8 confirms regiochemistry.

Oncology Benchmarking: FLT3-ITD Inhibition in AML

The most promising application of 7-methylpurine derivatives (specifically 2,7,9-trisubstituted purin-8-ones ) is in targeting FLT3-ITD , a driver mutation in Acute Myeloid Leukemia (AML).

Comparative Landscape

The derivatives are benchmarked against Gilteritinib (Type I inhibitor, approved) and Quizartinib (Type II inhibitor, clinical candidate).

Compound ClassBinding ModeTargetIC50 (Enzymatic)IC50 (MV4-11 Cell Line)Selectivity Profile
7-Methylpurine Derivative (Lead) Type I (ATP Competitive)FLT3-ITD30 - 70 nM 50 - 90 nM Moderate (Hits CDK4)
Gilteritinib Type IFLT3-ITD / AXL0.29 nM~1 - 5 nMHigh
Quizartinib (AC220) Type IIFLT3-ITD (Inactive Conf.)1.6 nM~1 nMVery High
Midostaurin Type IMulti-Kinase10 - 50 nM10 - 30 nMLow (Broad spectrum)
Data Analysis

While the 7-methylpurine derivatives show higher IC50 values (lower potency) than the nanomolar leaders like Quizartinib, they exhibit a distinct resistance profile .

  • Mechanism: The N7-methyl group alters the hydrogen-bonding network in the hinge region of the kinase.

  • Advantage: Derivatives with bulky cycloalkyl groups at N9 (e.g., 9-cyclopentyl-7-methylpurine) retain potency against certain FLT3-D835Y resistance mutations where Type II inhibitors (Quizartinib) fail.

Visualization: FLT3 Signaling Pathway & Inhibition

The following diagram illustrates the FLT3-ITD signaling cascade and the intervention points of 7-methylpurine derivatives versus competitors.

FLT3_Pathway FLT3 FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 Phosphorylation FLT3->STAT5 RAS RAS / MAPK FLT3->RAS PI3K PI3K / AKT FLT3->PI3K Inhibitor 7-Methylpurine Derivatives Inhibitor->FLT3 Inhibits (Type I) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Gilteritinib Gilteritinib (Clinical Std) Gilteritinib->FLT3 Inhibits (Type I) Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS->Proliferation PI3K->Proliferation

Caption: Schematic of FLT3-ITD signaling. 7-Methylpurine derivatives block the ATP-binding pocket, preventing downstream activation of STAT5, RAS, and PI3K pathways, ultimately inducing apoptosis in AML blasts.

Antiviral Benchmarking: RdRP Inhibition

A secondary but potent application of the scaffold is in 7-deaza-6-methylpurine ribonucleosides . These are structural analogs used to target viral RNA-dependent RNA polymerase (RdRP).

Protocol 2: Viral Plaque Reduction Assay (PRNT)

Objective: To determine the EC50 of derivatives against Poliovirus or Dengue Virus.

  • Seeding: Seed HeLa (Polio) or Vero (Dengue) cells in 6-well plates (2x10⁵ cells/well).

  • Infection: Infect monolayers with virus at MOI 0.01 for 1 hour.

  • Treatment: Remove inoculum and overlay with agarose medium containing serial dilutions of the 7-methylpurine derivative (0.01 µM – 100 µM).

  • Incubation: Incubate for 48-72 hours.

  • Staining: Fix with formaldehyde and stain with Crystal Violet.

  • Calculation: Count plaques. EC50 is the concentration reducing plaque count by 50%.

Comparative Data
CompoundVirus TargetEC50 (Potency)CC50 (Cytotoxicity)Selectivity Index (SI)
7-deaza-6-methylpurine Poliovirus11 nM >100 µM>9,000
7-deaza-6-methylpurine Dengue Virus62 nM >100 µM>1,600
Ribavirin Broad Spectrum~10 - 20 µM>500 µM~50
Remdesivir Ebola/SARS-CoV-2~0.77 µM>100 µM~130

Insight: The 7-deaza-6-methylpurine analog demonstrates superior potency (nanomolar range) against specific RNA viruses compared to the broad-spectrum standard Ribavirin (micromolar range).

References

  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry .

  • Wu, R., et al. (2010). Synthesis of a 6-Methyl-7-deaza Analogue of Adenosine That Potently Inhibits Replication of Polio and Dengue Viruses. Journal of Medicinal Chemistry .

  • Rejman, D., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences .

  • Koval, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega .

  • Perl, A.E., et al. (2019).[5] Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML.[5] New England Journal of Medicine .

Sources

A Researcher's Guide to Assessing the Selectivity of 6-Chloro-7-methylpurine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 6-chloro-7-methylpurine scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of potent inhibitors targeting a variety of enzymes, most notably protein kinases. Its synthetic tractability allows for systematic modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. However, the promise of any targeted inhibitor hinges on its selectivity profile. Off-target effects can lead to cellular toxicity or unforeseen pharmacological consequences, derailing an otherwise promising therapeutic candidate.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel this compound-based inhibitors. We will move beyond simple IC50 values to build a multi-faceted understanding of an inhibitor's behavior, integrating biochemical profiling with cell-based validation. The protocols and principles outlined here are designed to be self-validating, ensuring the generation of robust and reliable data.

The Kinase Selectivity Challenge: A Shared ATP Pocket

Protein kinases represent one of the largest enzyme families in the human genome, and they share a highly conserved ATP-binding site. This structural homology is the primary hurdle in designing selective kinase inhibitors. Many inhibitors achieve their potency by targeting this pocket, but in doing so, they risk inhibiting dozens of other kinases that possess a similar binding motif. Therefore, a thorough assessment of selectivity across a broad panel of kinases is not just recommended; it is a critical step in the validation of any new inhibitor.

Comparative Selectivity Profile of this compound Analogs

To illustrate the importance of substitution patterns on the purine core, consider the following hypothetical data, which reflects typical trends observed for this scaffold when developed as inhibitors for Cyclin-Dependent Kinases (CDKs), a family of kinases crucial for cell cycle regulation. Modifications at the C6 position, where the chlorine is displaced, and at the N9 position of the purine ring are common strategies to enhance both potency and selectivity.

CompoundR-Group (at C6)Target CDK2 IC50 (nM)Off-Target GSK3β IC50 (nM)Off-Target SRC IC50 (nM)Selectivity Ratio (GSK3β/CDK2)
Compound A -NH(CH₃)50250>10,0005x
Compound B -NH(Cyclopropyl)252,500>10,000100x
Compound C -NH(Phenyl)15305002x

This table represents illustrative data and is not derived from a single specific publication.

As the data suggests, small modifications to the substituent at the C6 position can dramatically alter the selectivity profile. While Compound C is the most potent against the primary target (CDK2), its poor selectivity against GSK3β makes it a less desirable candidate. Compound B, however, maintains high potency while demonstrating a 100-fold selectivity over GSK3β, marking it as a more promising lead for further development.

Experimental Workflow for Selectivity Assessment

A robust assessment of inhibitor selectivity follows a tiered approach, starting with broad biochemical screens and progressing to more physiologically relevant cellular assays. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation cluster_2 Outcome A Primary Biochemical Screen (e.g., against target kinase) B Broad Kinase Panel Screen (e.g., >100 kinases) A->B Potent hits C Dose-Response Validation (IC50 determination for hits) B->C Identified off-targets D Target Engagement Assay (e.g., CETSA or NanoBRET) C->D Selective candidates E Pathway Modulation Assay (e.g., Western blot for p-Rb) D->E Confirmed cellular activity F Cell Viability/Toxicity Assay (e.g., MTT or CellTiter-Glo) E->F G Lead Candidate F->G G cluster_0 G1 Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex (Transcription Repressed) CyclinD_CDK46->pRb_E2F phosphorylates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription Inhibitor This compound CDK2 Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK/pRb pathway in cell cycle progression.

By combining broad biochemical profiling with targeted cellular assays that validate both target engagement and pathway modulation, researchers can build a comprehensive and reliable selectivity profile for their this compound-based inhibitors. This rigorous, multi-pronged approach is essential for identifying compounds with the highest potential for therapeutic success.

References

This is a representative list of sources that provide background and protocols relevant to the techniques described.

  • Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A novel method for drug discovery. Drug Discovery Today: Technologies, 18, 23-28. Available at: [Link]

  • Kinase Inhibitor Selectivity: Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

  • Purine-Based Inhibitors: Schepetkin, I. A., & Khlebnikov, A. I. (2011). 6-Aminopurine (adenine) and 2-amino-6-oxopurine (guanine) and their derivatives as T-cell-mediated immunity modulators. Medicinal research reviews, 31(4), 573-631. (This provides context on the broader chemical class). Available at: [Link]

Mechanistic Divergence: Binding Modes of 6-Chloro-7-methylpurine and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Structural Biologists Focus: Molecular Recognition, Electronic Effects, and Experimental Validation[1]

Executive Summary: The "Cationic Anchor" Paradigm

In the landscape of purine mimetics, 6-Chloro-7-methylpurine represents a distinct pharmacophore that diverges from canonical N9-substituted purines.[1] While standard purine drugs (e.g., 6-mercaptopurine, cladribine) rely on hydrogen bonding and ribosyl-processing enzymes, the 7-methylpurine scaffold introduces a permanent positive charge (zwitterionic character) into the imidazole ring.

This guide analyzes the binding modes of this scaffold, contrasting it with its non-methylated and 6-substituted analogs. The core mechanistic insight is the "Cation-π Sandwich" , a binding mode unique to 7-alkylated purines, which allows them to target specific hydrophobic pockets (e.g., mRNA cap-binding proteins like eIF4E) that reject neutral purines.[1]

Structural & Electronic Analysis

The 7-Methyl Effect: Electrostatics vs. Sterics

The methylation at N7 is not merely a steric bulk addition; it fundamentally alters the electronic landscape of the purine ring.

Feature6-Chloropurine (Neutral)This compound (Cationic)Binding Consequence
Charge State Neutral / Anionic (pKa ~7.[1]6)Cationic / Zwitterionic 7-Me analog seeks electron-rich aromatic pockets (Trp/Tyr/Phe).[1]
H-Bonding (N7) AcceptorBlocked / None Loss of H-bond acceptor capability at N7; relies on stacking.[1]
C6 Substituent Cl (Hydrophobic/Reactive)Cl (Hydrophobic/Reactive)The Cl group prevents "Watson-Crick" pairing, acting as a steric blocker or covalent trap (via nucleophilic attack).[1]
Solubility Low (Lipophilic)Moderate (Salt-like)Enhanced aqueous solubility aids bioavailability but limits passive diffusion.[1]
Comparative Binding Modes
Mode A: The "Cap-Mimetic" Sandwich (Target: eIF4E / Nuclear Cap Binding Complex)

This is the primary binding mode for 7-methylated purines.[1] The protein target provides two aromatic residues (typically Tryptophans) that sandwich the purine ring.

  • Mechanism: The cationic N7-methylpurine ring polarizes the π-system, enhancing the stacking interaction energy with the electron-rich indole rings of Tryptophan.[1]

  • Role of 6-Cl: Unlike the natural 6-oxo group (which accepts H-bonds from backbone amides), the 6-chloro group is hydrophobic.[1] It can either:

    • Enhance affinity by displacing water from a hydrophobic sub-pocket.[1]

    • Reduce affinity if the pocket strictly requires an H-bond acceptor (e.g., Glu/Arg interaction).[1] Data indicates 6-Cl analogs often act as competitive antagonists because they stack well but fail to trigger downstream conformational changes associated with H-bonding.[1]

Mode B: The "Suicide" Substrate (Target: Glutathione S-Transferase / Kinases)

The 6-chloro group is an electrophile.[1] In the presence of a nucleophilic cysteine (common in kinase active sites or GST), the 6-Cl can undergo Nucleophilic Aromatic Substitution (


).
  • Mechanism: The 7-methyl group withdraws electron density from the ring, making the C6 position more electrophilic than in non-methylated analogs.

  • Outcome: Covalent modification of the target protein.

Visualizing the Interaction Landscape

The following diagram illustrates the decision tree for the binding mechanism based on the specific analog's features.

BindingModes Compound This compound Scaffold N7_Me N7-Methylation (Cationic Charge) Compound->N7_Me C6_Cl C6-Chloro (Electrophilic/Lipophilic) Compound->C6_Cl Stacking Cation-π Stacking (Trp/Tyr Sandwich) N7_Me->Stacking Enhances PNP Target: PNP (Spectroscopic Probe) N7_Me->PNP Electronic Shift Covalent Covalent Bond (S_NAr Mechanism) C6_Cl->Covalent Activated by N7+ Steric Steric Occlusion (Hydrophobic Pocket) C6_Cl->Steric Replaces C=O eIF4E Target: eIF4E (Cap Binding) Stacking->eIF4E High Affinity Kinase Target: Cys-Kinases (Irreversible Inhibition) Covalent->Kinase Cys Nucleophile

Caption: Mechanistic divergence of this compound. The N7-cation drives stacking interactions (green path), while the activated C6-Cl enables covalent modification (red path).[1]

Experimental Protocols for Binding Validation

To validate these binding modes, simple


 assays are insufficient. You must distinguish between reversible stacking and covalent modification.[1]
Protocol A: Differential Scanning Fluorimetry (DSF) with Nucleophile Challenge

Purpose: To determine if binding is covalent (Mode B) or reversible (Mode A).[1]

  • Preparation: Prepare 10 µM Recombinant Target Protein in HEPES buffer (pH 7.5).

  • Ligand Addition: Add this compound (100 µM) to the protein. Incubate for 30 min at RT.

  • The "Washout" Control:

    • Arm 1: Run thermal shift immediately.[1]

    • Arm 2: Dialyze sample against buffer for 4 hours (removes reversible binders), then run thermal shift.

  • Readout:

    • If

      
       persists after dialysis 
      
      
      
      Covalent Binding (Cl displacement).[1]
    • If

      
       reverts to baseline 
      
      
      
      Reversible Binding (Stacking/Hydrophobic).[1]
Protocol B: Spectrophotometric "Shift" Assay (for PNP-like targets)

Purpose: Exploiting the unique electronic delocalization of 7-methylpurines (similar to the MESG system).[1]

Background: 7-methylpurines often exhibit a bathochromic shift (red shift) when the environment of the N7-cation changes (e.g., binding to a hydrophobic pocket or enzymatic cleavage).

Workflow:

  • Baseline Spectrum: Measure UV-Vis absorbance (200–450 nm) of the compound (50 µM) in buffer. Note

    
     (typically ~260-280 nm for the base, but shifted >300 nm if conjugated).[1]
    
  • Titration: Sequentially add Target Protein (0.1 to 5 equivalents).[1]

  • Observation:

    • Look for a distinct isosbestic point.[1]

    • Metric: A red shift of 10–20 nm in

      
       indicates successful burial of the cationic ring into an aromatic pocket (Cation-π stabilization).
      
    • Note: If the peak disappears, suspect precipitation or covalent reaction.

Quantitative Comparison: 6-Cl-7-Me-Purine vs. Standards

The following table synthesizes data extrapolated from structure-activity relationship (SAR) studies of cap analogs and kinase inhibitors.

ParameterThis compound7-Methylguanine (m7G)6-Chloropurine
Primary Interaction Cation-π + HydrophobicCation-π + H-BondingHydrophobic + H-Bond Acceptor
eIF4E Affinity (

)
Low µM range (Est.)*~200 nM (High)> 100 µM (No binding)
Water Solubility High (Zwitterionic)HighLow
Chemical Stability Labile (Cl is reactive)StableStable
Biological Role Synthetic Probe / IntermediatemRNA Cap / Translational ControlCytotoxic Antimetabolite

*Note: The 6-Cl analog binds eIF4E weaker than m7G because it lacks the N1-H and C6-O hydrogen bonds to Glu103 (in human eIF4E), but it retains the critical stacking interaction.[1]

Synthesis of Experimental Workflow

Below is the logical flow for characterizing a new this compound derivative in a drug discovery campaign.

Workflow Start New Analog Synthesis (6-Cl-7-Me Scaffold) Step1 Solubility & Stability Check (pH 7.4, 24h) Start->Step1 Decision1 Is Cl intact? Step1->Decision1 Step2 Binding Assay (SPR/ITC) Determine Kd Decision1->Step2 Yes Discard Discard / Re-design (Too Reactive) Decision1->Discard No (Hydrolysis) Step3 Crystallography / Docking Verify Cation-π Stacking Step2->Step3 Step4 Functional Assay (e.g., Translation Inhibition) Step3->Step4

Caption: Validation pipeline. Critical checkpoint: Ensure the 6-Cl group is stable in buffer before assessing binding affinity.

References

  • Structure and recognition of the mRNA cap. Source: Fechter, P., & Brownlee, G. G. (2005). Recognition of mRNA cap structures by viral and cellular proteins. Journal of General Virology. URL:[Link] (Validates the cation-π sandwich mechanism for 7-methylpurines)

  • Mechanistic insights into MESG (7-methyl-6-thioguanine) systems. Source: Webb, M. R. (1992).[2] A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems. Proceedings of the National Academy of Sciences. URL:[Link] (Establishes the spectroscopic properties of the 7-methylpurine chromophore)

  • Reactivity of 6-chloropurines. Source: Legraverend, M., et al. (2008). Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines.[1] Bioorganic & Medicinal Chemistry. URL:[Link] (Provides data on the electrophilicity and substitution patterns of the 6-Cl group)

  • Cation-π interactions in protein-ligand binding. Source: Dougherty, D. A. (2013).[1] The Cation-π Interaction.[1] Accounts of Chemical Research. URL:[Link] (Foundational theory for the N7-methyl binding mode)

Sources

A Comparative Guide to the Validation of a Synthetic Route for GMP Production of 6-Chloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) under Good Manufacturing Practice (GMP) conditions is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive technical comparison of two synthetic routes for the production of 6-Chloro-7-methylpurine, a key intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, the following analysis is grounded in established chemical principles and aligned with the stringent requirements of GMP for API manufacturing.

Introduction: The Significance of this compound and GMP-Compliant Synthesis

This compound is a critical building block in the synthesis of a range of biologically active molecules, including antiviral and anticancer drugs. The regiochemistry of the purine core, specifically the methylation at the N7 position, is often crucial for its desired pharmacological activity. Consequently, a robust and well-controlled synthetic process is essential for its production. A GMP-validated synthetic route ensures batch-to-batch consistency, minimizes impurity levels, and provides a comprehensive understanding of the entire manufacturing process, which is a prerequisite for regulatory approval.[1][2]

This guide will dissect two plausible synthetic pathways to this compound, evaluating them against the rigorous standards of GMP. We will explore the causality behind experimental choices, the inherent self-validating systems within the protocols, and provide a transparent comparison based on key performance indicators.

Proposed GMP Synthetic Route (Route 1): N7-Methylation of 6-Chloropurine

This proposed route commences with the commercially available starting material, 6-chloropurine, and introduces the methyl group at the desired N7 position.

Diagram: Proposed GMP Synthetic Route (Route 1)

Route 1 6-Chloropurine 6-Chloropurine This compound This compound 6-Chloropurine->this compound Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3) Solvent (e.g., THF, 2-MeTHF) Heat

Caption: N7-Methylation of 6-Chloropurine to yield this compound.

Rationale and GMP Considerations for Route 1

The direct methylation of 6-chloropurine is an attractive approach due to its atom economy and potentially fewer reaction steps. However, a significant challenge in the alkylation of purines is controlling the regioselectivity between the N7 and N9 positions, with the N9 isomer often being the thermodynamic product.[3][4][5]

Causality of Experimental Choices:

  • Starting Material: 6-Chloropurine is a readily available and cost-effective starting material. Its purity can be well-characterized before use, a critical first step in a GMP process.

  • Methylating Agent: Methyl iodide or dimethyl sulfate are common methylating agents. The choice depends on factors like reactivity, cost, and safety. For a GMP process, the handling and quenching procedures for these toxic reagents must be rigorously defined and validated.

  • Solvent and Base: The choice of solvent and base is crucial for directing the methylation to the N7 position. Less polar solvents like THF or 2-MeTHF have been shown to favor the formation of the N7-isomer over more polar solvents like DMF or acetonitrile.[3][4] The use of a solid base like potassium carbonate simplifies work-up and avoids the introduction of soluble impurities.

  • Temperature Control: Precise temperature control is critical for controlling the N7/N9 ratio and minimizing side reactions. The kinetic N7-isomer is often favored at lower temperatures, while higher temperatures can lead to the formation of the more stable N9-isomer.

Self-Validating System and In-Process Controls (IPCs):

A robust GMP process for this route would incorporate the following:

  • IPC for N7/N9 Ratio: Regular sampling and analysis of the reaction mixture by High-Performance Liquid Chromatography (HPLC) to monitor the formation of the desired N7-isomer and the undesired N9-isomer. Pre-defined acceptance criteria for the N7/N9 ratio at the end of the reaction would be established.

  • Control of Residual Starting Material: HPLC analysis to ensure the consumption of 6-chloropurine to a pre-defined level.

  • Impurity Profiling: Identification and characterization of potential impurities, including the N9-isomer, unreacted starting material, and any degradation products.

Alternative Synthetic Route (Route 2): Chlorination of 7-Methylhypoxanthine

This alternative route begins with the synthesis or procurement of 7-methylhypoxanthine, followed by a chlorination step to introduce the chloro group at the 6-position.

Diagram: Alternative Synthetic Route (Route 2)

Route 2 7-Methylhypoxanthine 7-Methylhypoxanthine This compound This compound 7-Methylhypoxanthine->this compound Chlorinating Agent (e.g., POCl3) Tertiary Amine (e.g., N,N-dimethylaniline) Heat

Caption: Chlorination of 7-Methylhypoxanthine to yield this compound.

Rationale and GMP Considerations for Route 2

This route offers excellent regioselectivity as the methyl group is already in the desired N7 position. The primary challenge lies in the handling of the aggressive chlorinating agent and the subsequent work-up.

Causality of Experimental Choices:

  • Starting Material: 7-Methylhypoxanthine can be synthesized from simpler precursors or procured. Its purity must be rigorously controlled as any impurities could be carried through to the final product.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for converting hydroxylated purines to their chloro derivatives.[6] However, it is highly corrosive and reacts violently with water, necessitating specialized handling equipment and procedures in a GMP environment.[7][8][9][10][11]

  • Tertiary Amine: A tertiary amine, such as N,N-dimethylaniline, is often used as a catalyst and acid scavenger in these reactions.[6] The removal of this high-boiling point amine during work-up is a critical consideration for the purity of the final product.

  • Work-up Procedure: The quenching of the reaction mixture containing excess POCl₃ is a highly exothermic and hazardous step that requires strict control in a large-scale setting. The subsequent neutralization and product isolation must be carefully designed to ensure safety and product purity.

Self-Validating System and In-Process Controls (IPCs):

  • IPC for Reaction Completion: HPLC analysis to monitor the disappearance of 7-methylhypoxanthine.

  • Control of Residual POCl₃: Development of an analytical method to ensure the complete removal of residual phosphorus oxychloride.

  • Impurity Profiling: Identification and control of potential impurities, such as by-products from the chlorination reaction and residual tertiary amine.

Comparative Analysis of Synthetic Routes

ParameterProposed GMP Route (Route 1: N7-Methylation)Alternative Route (Route 2: Chlorination)
Starting Material Availability 6-Chloropurine is readily available and cost-effective.7-Methylhypoxanthine may require synthesis or is a more specialized starting material, potentially at a higher cost.
Regioselectivity Control A significant challenge requiring careful optimization of reaction conditions to control the N7/N9 isomer ratio.[3][4][5]Excellent regioselectivity as the methyl group is pre-installed.
Process Safety Uses toxic but manageable methylating agents.Involves the highly corrosive and water-reactive phosphorus oxychloride, requiring specialized handling and equipment.[7][8][9][10][11]
Number of Steps Potentially shorter if starting from 6-chloropurine.May involve an additional step to synthesize 7-methylhypoxanthine.
Work-up and Purification Generally simpler, with the main challenge being the separation of N7 and N9 isomers.Complex and hazardous work-up due to the quenching of POCl₃ and removal of high-boiling point amines.[6]
Potential Impurities N9-methyl-6-chloropurine, unreacted 6-chloropurine.Unreacted 7-methylhypoxanthine, residual tertiary amine, by-products of chlorination.
Overall GMP Suitability Favorable due to simpler and safer work-up, provided the regioselectivity can be robustly controlled and validated.Less favorable due to the significant safety and handling challenges associated with phosphorus oxychloride on a large scale.

Experimental Protocols for Validation

Protocol 1: Validation of the N7-Methylation of 6-Chloropurine (Route 1)

Objective: To validate the synthetic process for the N7-methylation of 6-chloropurine to produce this compound under GMP conditions, establishing critical process parameters and in-process controls.

Methodology:

  • Starting Material Qualification: Qualify the supplier of 6-chloropurine based on purity (≥99.5% by HPLC), identity (by IR and NMR), and impurity profile.

  • Process Parameter Optimization (Design of Experiments):

    • Evaluate the effect of temperature (-10°C to 30°C), solvent (THF, 2-MeTHF, acetonitrile), and base (K₂CO₃, Cs₂CO₃) on the N7/N9 isomer ratio and overall yield.

    • Determine the optimal molar ratio of the methylating agent.

  • Process Validation Batches:

    • Manufacture three consecutive batches of this compound at the target scale.

    • During each batch, monitor the reaction progress by HPLC at regular intervals to determine the N7/N9 ratio and the consumption of the starting material.

    • Record all critical process parameters (temperature, reaction time, addition rates).

  • In-Process Controls (IPCs):

    • Reaction Monitoring: HPLC analysis every hour. Acceptance criteria: N7/N9 ratio > 98:2 and residual 6-chloropurine < 1.0%.

    • Work-up Control: pH measurement during aqueous washes.

  • Final Product Analysis:

    • Test the isolated this compound for identity (IR, NMR, MS), purity (HPLC ≥99.5%), related substances (N9-isomer <0.15%), residual solvents (by GC), and heavy metals.

  • Stability Studies: Conduct stability studies on the final product under controlled conditions to establish a re-test date.

Diagram: Validation Workflow for GMP Production

Validation Workflow cluster_0 Phase 1: Process Design cluster_1 Phase 2: Process Qualification cluster_2 Phase 3: Continued Process Verification Define Critical Quality Attributes (CQAs) Define Critical Quality Attributes (CQAs) Risk Assessment (e.g., FMEA) Risk Assessment (e.g., FMEA) Define Critical Quality Attributes (CQAs)->Risk Assessment (e.g., FMEA) Identify Critical Process Parameters (CPPs) Identify Critical Process Parameters (CPPs) Risk Assessment (e.g., FMEA)->Identify Critical Process Parameters (CPPs) Facility and Equipment Qualification Facility and Equipment Qualification Identify Critical Process Parameters (CPPs)->Facility and Equipment Qualification Analytical Method Validation Analytical Method Validation Facility and Equipment Qualification->Analytical Method Validation Process Performance Qualification (PPQ) Batches Process Performance Qualification (PPQ) Batches Analytical Method Validation->Process Performance Qualification (PPQ) Batches Routine Monitoring of CPPs and CQAs Routine Monitoring of CPPs and CQAs Statistical Process Control (SPC) Statistical Process Control (SPC) Change Control Management Change Control Management Statistical Process Control (SPC)->Change Control Management Process Performance Qualification (PPQ) Batches) Process Performance Qualification (PPQ) Batches) Process Performance Qualification (PPQ) Batches)->Routine Monitoring of CPPs and CQAs Routine Monitoring of CPPs and CQAs) Routine Monitoring of CPPs and CQAs) Routine Monitoring of CPPs and CQAs)->Statistical Process Control (SPC)

Caption: A generalized workflow for the validation of an API manufacturing process under GMP.

Conclusion and Recommendation

Based on this comparative analysis, the N7-methylation of 6-chloropurine (Route 1) is the recommended synthetic route for the GMP production of this compound. While controlling the regioselectivity of the methylation is a critical challenge, it is a more manageable process from a safety and operational standpoint compared to the large-scale use of phosphorus oxychloride. The successful validation of this route hinges on the robust control of reaction parameters to consistently achieve the desired N7/N9 isomer ratio. The implementation of rigorous in-process controls and validated analytical methods will ensure a reliable and compliant manufacturing process for this important pharmaceutical intermediate.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 6-chloropurine.
  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. [Link]

  • ResearchGate. (n.d.). Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. Retrieved from [Link]

  • Wang, L., et al. (2023). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. bioRxiv. [Link]

  • LANXESS. (2015). Phosphorus oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 6-chloropurine.
  • Le, T. B., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. [Link]

  • ACS Publications. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • PubMed. (n.d.). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. Retrieved from [Link]

  • NJ.gov. (n.d.). PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. Retrieved from [Link]

  • Surendranath College. (n.d.). PURINE SYNTHESIS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Retrieved from [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • Biology LibreTexts. (n.d.). 7.11: Purine de novo Biosynthesis. Retrieved from [Link]

  • Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and enzymatic evaluation of the guanosine analogue 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG): insights into the phosphorolysis reaction mechanism based on the blueprint transition state: SN1 or S N2?. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing salts of 6-chloropurine.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Chloro-7-methylpurine is a heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development. Its purine scaffold is central to the synthesis of various potential therapeutic agents. However, the same reactivity that makes it valuable in synthesis also contributes to its significant biological hazards. As researchers and professionals dedicated to advancing science, we have an unequivocal responsibility to manage the lifecycle of such chemicals with precision, from handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, reflecting a commitment to a culture of safety that extends beyond the laboratory bench.

Part 1: Core Hazard Assessment and Regulatory Context

Before any handling or disposal can occur, a thorough understanding of the material's intrinsic hazards is paramount. This compound, as a chlorinated purine derivative, presents multiple health risks. Safety Data Sheets (SDS) for structurally similar compounds, such as 6-chloro-9-methylpurine and other chlorinated heterocyclic compounds, indicate a profile of high acute toxicity and corrosivity.[1][2][3]

The causality behind this hazard profile lies in its chemical structure. The purine ring is biologically active, and the chloro-substituent can act as a leaving group in nucleophilic substitution reactions, allowing the molecule to potentially alkylate biological macromolecules. This reactivity is a primary driver for its toxicological properties.

Table 1: GHS Hazard Classification Summary for Chloro-Purine Analogs

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 1/2 H300: Fatal if swallowed[3]
Acute Toxicity, Dermal Category 1 H310: Fatal in contact with skin[3]
Skin Corrosion Category 1B H314: Causes severe skin burns and eye damage[3]
Serious Eye Damage Category 1 H318: Causes serious eye damage[3]
Germ Cell Mutagenicity Category 1B H340: May cause genetic defects[3]
Carcinogenicity Category 1B H350: May cause cancer[3]

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[3] |

Note: This table is based on data for closely related chloro-purine compounds and should be treated as a conservative estimate of the hazards of this compound.

From a regulatory standpoint, this compound is classified as a halogenated organic compound.[4][5] Consequently, its waste is subject to the stringent regulations outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Improper disposal can lead to significant environmental contamination and severe legal penalties.

Part 2: Pre-Disposal Operations: Safety and Segregation

Safe disposal begins with safe handling. The personal protective equipment (PPE) specified is non-negotiable and is selected to provide a barrier against the compound's multifaceted threats.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is directly correlated to the hazards identified in Part 1. The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

Table 2: Personal Protective Equipment (PPE) for Handling this compound Waste

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloved recommended) Prevents fatal dermal absorption and severe skin burns.[3]
Eye Protection Chemical safety goggles and a face shield Protects against splashes that can cause serious, irreversible eye damage.[3]
Body Protection Chemical-resistant lab coat and apron Provides a barrier against skin contact and contamination of personal clothing.[7]

| Respiratory | Work exclusively within a certified chemical fume hood | Prevents inhalation of the fine powder, which can cause respiratory tract irritation and systemic toxicity.[2] |

Waste Segregation and Containerization Protocol

Proper segregation is a critical control point to prevent dangerous chemical reactions within the waste container. This compound waste must never be mixed with incompatible materials.[8]

Step-by-Step Waste Collection:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE). The original manufacturer's container is often a suitable choice.[6]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Waste this compound." [9] The date of first waste addition must also be recorded.

  • Solid Waste Collection:

    • Collect unadulterated this compound powder, spent reaction mixtures containing the solid, and contaminated consumables (e.g., weigh boats, contaminated gloves, wipes) in this designated solid waste container.

    • Ensure the container is kept tightly sealed at all times except when adding waste.[5][6] This prevents the release of dust and vapors.

  • Liquid Waste Collection:

    • If this compound is dissolved in a solvent, it must be collected in a separate "Halogenated Organic Liquid Waste" container.[5]

    • Crucially, do not mix this waste stream with non-halogenated solvents, acids, bases, or oxidizers. [8] Mixing can cause exothermic reactions or the generation of toxic gases.

  • Acutely Contaminated Items: Items grossly contaminated with the compound, such as glassware from a spill, should be decontaminated if possible or disposed of directly into the solid hazardous waste container. Empty containers must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), with the rinsate collected as halogenated liquid waste, before the container can be discarded.[9]

G Diagram 1: Waste Disposal Decision Workflow for this compound start Waste Generated (this compound) is_solid Is the waste primarily solid (powder, contaminated items)? start->is_solid solid_waste Collect in 'SOLID HAZARDOUS WASTE' container labeled with 'Waste this compound' is_solid->solid_waste Yes liquid_waste Collect in 'HALOGENATED LIQUID WASTE' container. Do not mix with incompatibles. is_solid->liquid_waste No (Liquid Solution) seal_container Keep container tightly sealed when not in use. solid_waste->seal_container liquid_waste->seal_container store_safely Store in designated Satellite Accumulation Area (SAA). Ensure secondary containment. seal_container->store_safely ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_safely->ehs_pickup

Diagram 1 Caption: Workflow for segregating and containerizing this compound waste.

Part 3: Emergency Procedures and Final Disposal

Spill Management Protocol

Accidental release presents an immediate and acute hazard. Preparedness is key.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Don PPE: Before addressing the spill, don the full PPE suite as described in Table 2.

  • Containment: For solid spills, gently cover the powder with an inert absorbent material like vermiculite, sand, or a spill pillow to prevent it from becoming airborne.[10] Do not use combustible materials like paper towels. For liquid spills, surround the area with absorbent pads.

  • Collection: Carefully sweep or scoop the contained material into the designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), collecting the wipe as solid hazardous waste. Follow with a soap and water wash.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Disposal Pathway

The ultimate disposal of this compound waste is not performed by laboratory personnel. It is managed by certified hazardous waste disposal contractors, coordinated through your institution's EHS office.

  • Mechanism of Destruction: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration .[4] This process is conducted in specialized facilities at temperatures exceeding 850°C.

  • Causality of Incineration: At these temperatures, the organic structure of this compound is completely destroyed, breaking it down into simpler, inorganic compounds. The chlorine atoms are converted to hydrogen chloride (HCl), and the nitrogen atoms can form nitrogen oxides (NOx). To prevent the release of these acidic and harmful gases into the atmosphere, the incinerator's exhaust stream is passed through a series of "scrubbers" that neutralize the HCl and remove other pollutants.[4] This ensures the final release is environmentally benign.

  • Your Responsibility: Your role is to ensure the waste is correctly accumulated, labeled, and stored in your lab's designated Satellite Accumulation Area. Once the container is full or has been stored for the maximum allowable time (per institutional policy), you must contact your EHS department to schedule a pickup.

Conclusion

The proper disposal of this compound is a non-discretionary aspect of responsible scientific research. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and use of appropriate PPE to meticulous waste segregation and coordination with EHS—we uphold our commitment to safety and environmental stewardship. This protocol is a self-validating system; by understanding the "why" behind each step, we empower ourselves to manage chemical hazards with the expertise and trustworthiness that our profession demands.

References

  • ECHEMI. (n.d.). 6-CHLORO-9-METHYLPURINE SDS, 2346-74-9 Safety Data Sheets.
  • Fisher Scientific. (2024, February 7). SAFETY DATA SHEET: 6-Chloro-7-deazapurine.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Carl ROTH. (2023, January 13). Safety Data Sheet.
  • ResearchGate. (2019, April 24). What are the thermal degradation products of 6-mercaptopurine?
  • Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Occupational Safety and Health Administration. (2003). Methylene Chloride.
  • Royal Society of Chemistry. (2020, September 5). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Retrieved from Environmental Science: Processes & Impacts.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • C&EN. (2024, August 30).
  • Pennsylvania Department of Environmental Protection. (2022). Household Hazardous Waste.
  • MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Braun Research Group, University of North Carolina. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

Sources

Navigating the Safe Handling of 6-Chloro-7-methylpurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. 6-Chloro-7-methylpurine, a key intermediate in various synthetic pathways, requires meticulous handling due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Profile: Understanding the Risks

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these potential health effects, a comprehensive safety protocol is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, drawing from best practices for handling cytotoxic and hazardous compounds.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile or vinyl rubber gloves.[3]Provides an extra layer of protection against dermal absorption. Change gloves frequently, and immediately if contaminated or punctured.[3]
Eye/Face Protection Chemical splash goggles and a full-face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a containment system.[3]Minimizes the risk of inhaling harmful dust particles.
Body Protection A moisture-resistant, long-sleeved gown with elastic cuffs that fastens in the back.[3][4]Prevents contamination of personal clothing and skin. Protective clothing should not be worn outside the designated handling area.[3]

Engineering Controls: Creating a Safe Environment

Engineering controls are the primary means of minimizing exposure to hazardous substances. For this compound, the following should be implemented:

  • Chemical Fume Hood or Biological Safety Cabinet: All manipulations of this compound, especially handling the solid powder, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet.[3][5] This contains airborne particles and prevents inhalation exposure.

  • Ventilation: The laboratory should have adequate ventilation with negative pressure, preferably vented to the outside.[4]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.[5] This area should be clearly marked.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial. The following diagram and step-by-step protocol outline a safe workflow from receipt of the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit Verify Emergency Equipment Verify Emergency Equipment Prepare Fume Hood->Verify Emergency Equipment Check certification Weigh Compound Weigh Compound Verify Emergency Equipment->Weigh Compound Confirm accessibility Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Handle with care Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Upon completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Use appropriate decontaminant Doff PPE Doff PPE Segregate Waste->Doff PPE Follow waste stream protocols Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Proper technique

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-methylpurine
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-methylpurine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.